JNJ-17156516
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
649551-06-4 |
|---|---|
Molekularformel |
C26H22Cl2N2O3 |
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H22Cl2N2O3/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20/h3-13,15,22H,14H2,1-2H3,(H,31,32)/t22-/m0/s1 |
InChI-Schlüssel |
UZCIUKFEIOCAOC-QFIPXVFZSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@H](CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionate 3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionic acid JNJ 17156516 JNJ-17156516 JNJ17156516 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
JNJ-17156516: A Technical Guide to its Mechanism of Action as a Selective CCK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-17156516 is a potent and selective antagonist of the cholecystokinin (B1591339) 1 receptor (CCK1-R), a G-protein coupled receptor integral to gastrointestinal motility, pancreatic secretion, and satiety signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and in vivo pharmacology. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development.
Core Mechanism of Action: Selective CCK1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the cholecystokinin 1 receptor, thereby blocking the physiological actions of its endogenous ligand, cholecystokinin (CCK). The CCK1 receptor is known to couple to multiple G-protein subtypes, primarily Gq/11 and Gs, initiating a cascade of intracellular signaling events upon activation.[1] By occupying the receptor binding site, this compound prevents this activation and the subsequent downstream signaling.
In Vitro Pharmacology
This compound has demonstrated high-affinity binding to the CCK1 receptor across multiple species, including human, rat, and canine.[1][2][3][4] Notably, it exhibits significant selectivity for the CCK1 receptor over the CCK2 receptor.[1][2][3][4]
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Species | Tissue/System | Value |
| pKi | Human (cloned) | Recombinant cells | 7.96 ± 0.11[1][2][3] |
| Rat (cloned) | Recombinant cells | 8.02 ± 0.11[1][2][3] | |
| Canine (cloned) | Recombinant cells | 7.98 ± 0.04[1][2][3] | |
| Human | Gallbladder tissue | 8.22 ± 0.05[3][5] | |
| Selectivity (fold) | Human | CCK1 vs. CCK2 | ~160[1][2][3] |
| Rat | CCK1 vs. CCK2 | ~230[1][2][3] | |
| Canine | CCK1 vs. CCK2 | ~75[1][2][3] | |
| pKB | Guinea Pig | Gallbladder contraction | 8.00 ± 0.07[3][5] |
In Vivo Pharmacology
In vivo studies have corroborated the in vitro findings, demonstrating the ability of this compound to antagonize CCK-8S-evoked physiological responses.
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Species | Model | Value |
| Dose for rightward shift | Guinea Pig | CCK-8S-evoked gallbladder contraction | 240 nmol/kg i.v.[2][3] |
| ED50 | Rat (anesthetized) | CCK-8S-evoked duodenal contractions | 484 nmol/kg[2][3] |
| Half-life (t1/2) | Rat | 3.0 ± 0.5 h[2][3] | |
| Bioavailability | Rat | 108 ± 10%[2][3] |
Signaling Pathways
The CCK1 receptor, a G-protein coupled receptor, activates downstream signaling cascades upon agonist binding.[1] this compound, as a competitive antagonist, prevents the initiation of these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for CCK1 and CCK2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing either human, rat, or canine CCK1 or CCK2 receptors, or from fresh human gallbladder tissue, are prepared by homogenization and centrifugation.
-
Radioligand: [3H]propionyl-CCK-8 is used as the radiolabeled ligand.
-
Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Guinea Pig Gallbladder Contraction
-
Objective: To assess the functional antagonist activity (pKB) of this compound.
-
Methodology:
-
Tissue Preparation: Strips of guinea pig gallbladder are mounted in organ baths containing Krebs-Henseleit solution, gassed with 95% O2/5% CO2, and maintained at 37°C.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension.
-
Antagonist Incubation: Tissues are pre-incubated with varying concentrations of this compound or vehicle.
-
Agonist Stimulation: Cumulative concentration-response curves to the CCK1 receptor agonist, CCK-8S, are generated.
-
Measurement: The contractile force is measured isometrically using a force transducer.
-
Data Analysis: The pKB value is calculated from the rightward shift of the agonist dose-response curve in the presence of the antagonist, using the Schild equation.
-
In Vivo Model: Anesthetized Rat Duodenal Contractions
-
Objective: To determine the in vivo efficacy (ED50) of this compound.
-
Methodology:
-
Animal Preparation: Male rats are anesthetized, and a catheter is placed in the jugular vein for drug administration. A strain gauge transducer is sutured to the duodenum to measure contractions.
-
Agonist Infusion: A continuous intravenous infusion of CCK-8S is administered to induce submaximal duodenal contractions.
-
Antagonist Administration: this compound is administered intravenously at various doses.
-
Measurement: The frequency and amplitude of duodenal contractions are recorded before and after antagonist administration.
-
Data Analysis: The dose of this compound that produces a 50% reduction in the CCK-8S-evoked duodenal contractions (ED50) is calculated.
-
Conclusion
This compound is a highly potent and selective CCK1 receptor antagonist with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile in preclinical species further underscores its potential as a pharmacological tool and a candidate for therapeutic development. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and scientists working to further elucidate the role of the CCK1 receptor in physiology and disease, and for drug development professionals exploring the therapeutic potential of CCK1 receptor antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate (this compound), a novel, potent, and selective cholecystokinin 1 receptor antagonist: in vitro and in vivo pharmacological comparison with dexloxiglumide PMID: 17684117 | MCE [medchemexpress.cn]
JNJ-17156516: A Comprehensive Technical Review of its High-Selectivity for the CCK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JNJ-17156516, a potent and highly selective antagonist for the cholecystokinin (B1591339) 1 (CCK1) receptor. The document collates available quantitative data, outlines key experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Compound Profile
This compound, with the chemical name 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate, is a novel non-peptide antagonist of the CCK1 receptor.[1] Its development was driven by the need for selective antagonists to elucidate the physiological roles of the CCK1 receptor and to explore its therapeutic potential in various gastrointestinal and central nervous system disorders.[2]
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound for the CCK1 receptor over the CCK2 receptor has been rigorously quantified across multiple species using radioligand binding assays. The data consistently demonstrates a high affinity for the CCK1 receptor and a significant fold-difference in affinity compared to the CCK2 receptor.
Table 1: In Vitro Binding Affinity (pKi) of this compound at CCK1 and CCK2 Receptors
| Species | CCK1 Receptor (pKi ± SEM) | CCK2 Receptor (pKi ± SEM) | Selectivity Fold-Difference (CCK1 vs CCK2) |
| Human | 7.96 ± 0.11[1][3] | Not explicitly stated, but selectivity is ~160-fold[1][3] | ~160[1][3] |
| Rat | 8.02 ± 0.11[1][3] | Not explicitly stated, but selectivity is ~230-fold[1][3] | ~230[1][3] |
| Canine | 7.98 ± 0.04[1][3] | Not explicitly stated, but selectivity is ~75-fold[1][3] | ~75[1][3] |
Table 2: Functional Antagonist Activity and In Vivo Efficacy
| Assay | Species/Tissue | Parameter | Value (± SEM) |
| Gallbladder Contraction Assay | Guinea Pig | pKB[1] | 8.00 ± 0.07[1] |
| CCK-8S-Evoked Gallbladder Contraction | Guinea Pig | Dose for rightward shift | 240 nmol/kg i.v.[1] |
| CCK-8S-Evoked Duodenal Contractions | Rat | ED50 | 484 nmol/kg[1] |
| Bile Duct Ligation Model | Rat | ED50 (vs. Dexloxiglumide) | 8.2 µmol/kg p.o. (>30 µmol/kg for Dexloxiglumide)[1] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the standard methodologies employed in the characterization of this compound.
Radioligand Binding Assays
These assays are fundamental to determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for cloned human, rat, and canine CCK1 and CCK2 receptors.
General Procedure:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested. The cell membranes are isolated through a process of homogenization and centrifugation.
-
Radioligand Incubation: A fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]-CCK-8) is incubated with the prepared cell membranes.
-
Competitive Binding: A range of concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: The incubation is terminated, and the bound radioligand is separated from the unbound radioligand, typically through rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism in Guinea Pig Gallbladder
This ex vivo assay assesses the functional antagonism of this compound by measuring its ability to inhibit agonist-induced muscle contraction.
Objective: To determine the functional potency (pKB) of this compound as a competitive antagonist at the CCK1 receptor.
General Procedure:
-
Tissue Preparation: The gallbladder is isolated from a guinea pig and strips of the muscle tissue are prepared and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Agonist Dose-Response: A cumulative concentration-response curve is generated for a CCK1 receptor agonist (e.g., CCK-8S) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.
-
Repeat Agonist Dose-Response: In the continued presence of this compound, a second cumulative concentration-response curve for the agonist is generated.
-
Data Analysis: The dose-response curves in the absence and presence of the antagonist are compared. For a competitive antagonist, a parallel rightward shift in the agonist dose-response curve is expected. The magnitude of this shift is used to calculate the pKB value.
Signaling Pathways
The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Conclusion
This compound is a highly potent and selective CCK1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. Its high affinity for the human CCK1 receptor, coupled with its significant selectivity over the CCK2 receptor, makes it an invaluable tool for investigating the physiological and pathophysiological roles of the CCK1 receptor. The data and methodologies presented in this guide provide a solid foundation for further research and development involving this compound.
References
JNJ-17156516: A Technical Guide to a Potent and Selective CCK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and pharmacological profile of JNJ-17156516, a potent and selective antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor. The information presented herein is intended to support further research and development efforts related to this compound and its potential therapeutic applications.
Core Chemical Properties
This compound, with the IUPAC name (S)-3-(5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-(3-methylphenyl)propionic acid, is a small molecule with the chemical formula C26H22Cl2N2O3.[1] Its structure is characterized by a central pyrazole (B372694) ring substituted with dichlorophenyl, methoxyphenyl, and a propionic acid moiety bearing a methylphenyl group.
| Property | Value | Reference |
| IUPAC Name | (S)-3-(5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-(3-methylphenyl)propionic acid | [1] |
| Chemical Formula | C26H22Cl2N2O3 | [1] |
| Molecular Weight | 481.37 g/mol | [1] |
| CAS Number | 649551-06-4 | [1] |
| Synonyms | JNJ 17156516, JNJ17156516 | [1] |
Pharmacological Profile: A Selective CCK1 Receptor Antagonist
This compound is a highly potent and selective antagonist of the CCK1 receptor, demonstrating high affinity for the human, rat, and canine orthologs of this receptor. Its selectivity for the CCK1 receptor over the CCK2 receptor is a key feature of its pharmacological profile.
In Vitro Pharmacology
Radioligand Binding Assays:
This compound has been shown to have a high affinity for the CCK1 receptor across multiple species in radioligand binding studies.
| Receptor | Species | pKi (± SEM) |
| CCK1 | Human | 7.96 (± 0.11) |
| CCK1 | Rat | 8.02 (± 0.11) |
| CCK1 | Canine | 7.98 (± 0.04) |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist.
Functional Antagonism in Guinea Pig Gallbladder:
In a functional assay using guinea pig gallbladder tissue, this compound acts as a competitive antagonist, inhibiting the contractile response induced by the CCK1 receptor agonist, cholecystokinin-8S (CCK-8S).
| Assay | Parameter | Value (± SEM) |
| Guinea Pig Gallbladder Contraction | pKB | 8.00 (± 0.07) |
pKB is the negative logarithm of the equilibrium dissociation constant of the antagonist, indicating its potency in a functional assay.
In Vivo Pharmacology
Rat Model of Duodenal Contraction:
In anesthetized rats, this compound produces a dose-dependent inhibition of duodenal contractions induced by CCK-8S infusion.
| Parameter | Value |
| ED50 | 484 nmol/kg |
ED50 is the dose that produces 50% of the maximal effect.
Pharmacokinetics in Rats:
Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable properties, including a good half-life and high oral bioavailability.
| Parameter | Value (± SEM) |
| Half-life (t1/2) | 3.0 (± 0.5) hours |
| Bioavailability | 108 (± 10)% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human, rat, and canine CCK1 receptors.
Materials:
-
Cell membranes expressing the recombinant human, rat, or canine CCK1 receptor.
-
Radioligand: [3H]CCK-8 (or a similar suitable radiolabeled CCK1 agonist/antagonist).
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), a saturating concentration of a non-radiolabeled CCK1 agonist (for non-specific binding), or the various dilutions of this compound.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Gallbladder Contraction Assay
Objective: To determine the functional antagonist potency (pKB) of this compound.
Materials:
-
Male guinea pigs.
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11).
-
Cholecystokinin-8S (CCK-8S).
-
This compound.
-
Organ bath with an isometric force transducer.
Procedure:
-
Euthanize a guinea pig and excise the gallbladder.
-
Prepare longitudinal strips of the gallbladder (approximately 10 mm long and 2 mm wide).
-
Mount the strips in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.
-
Perform a cumulative concentration-response curve for CCK-8S to establish a baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for 30 minutes.
-
Perform a second cumulative concentration-response curve for CCK-8S in the presence of this compound.
-
Analyze the data to determine the dose ratio (the ratio of the EC50 of CCK-8S in the presence and absence of this compound).
-
Calculate the pKB value using the Schild equation.
CCK1 Receptor Signaling Pathway
This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the binding of cholecystokinin (CCK) to its G-protein coupled receptor, CCK1R. The primary signaling pathway involves the activation of Gq, leading to the stimulation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in many of CCK's physiological actions, including smooth muscle contraction.
References
JNJ-17156516: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-17156516 is a potent and selective antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor, developed by Johnson & Johnson Pharmaceutical Research & Development. This document provides a detailed technical guide on the discovery and preclinical development history of this compound. The narrative begins with the identification of a novel pyrazole (B372694) series through high-throughput screening, followed by an exploration of the structure-activity relationships that led to the optimization of this chemical class. This guide details the in vitro and in vivo pharmacology of this compound, including its high affinity and selectivity for the CCK1 receptor. Furthermore, it outlines the key experimental protocols utilized in its characterization and presents all quantitative data in structured tables for clear comparison. While this compound demonstrated promising preclinical properties, its progression into clinical trials has not been publicly documented, suggesting a discontinuation of its development.
Discovery History
The discovery of this compound originated from a high-throughput screening campaign that identified a novel series of pyrazole-based compounds as potent antagonists of the CCK1 receptor.[1] This initial screening revealed a promising hit that served as the foundational scaffold for an extensive medicinal chemistry effort.
Lead Generation and Optimization
Following the initial discovery, a solution-phase combinatorial library was synthesized to rapidly explore the structure-activity relationships (SAR) of this diarylpyrazole class of antagonists.[1] The optimization process focused on substitutions at various positions of the pyrazole core to enhance potency and selectivity for the CCK1 receptor. This matrix synthesis approach, combined with quantitative structure-activity relationship (QSAR) modeling, allowed for the systematic evaluation of the contributions of different functional groups to the overall activity of the compounds.[1] This effort culminated in the identification of this compound as a lead candidate with a highly optimized profile.
Mechanism of Action
This compound functions as a competitive antagonist of the CCK1 receptor.[2] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G-protein coupled receptor subtypes, CCK1 and CCK2. The CCK1 receptor is primarily found in the gastrointestinal system and is involved in processes such as gallbladder contraction, pancreatic enzyme secretion, and gastric emptying. By blocking the action of CCK at the CCK1 receptor, this compound can modulate these physiological functions.
Preclinical Pharmacology
The preclinical pharmacological profile of this compound was extensively characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology
Receptor Binding Affinity:
Radioligand binding assays were conducted to determine the affinity of this compound for the CCK1 receptor across different species, as well as its selectivity over the CCK2 receptor. The compound demonstrated high affinity for the human, rat, and canine CCK1 receptors.[2]
| Receptor | Species | pKi (± SEM) |
| CCK1 | Human (cloned) | 7.96 (± 0.11) |
| CCK1 | Rat (cloned) | 8.02 (± 0.11) |
| CCK1 | Canine (cloned) | 7.98 (± 0.04) |
| CCK1 | Human (gallbladder) | 8.22 (± 0.05) |
| Table 1: In Vitro Receptor Binding Affinity of this compound.[2] |
Receptor Selectivity:
This compound exhibited significant selectivity for the CCK1 receptor over the CCK2 receptor.[2]
| Species | CCK1 vs CCK2 Selectivity (fold) |
| Human | ~160 |
| Rat | ~230 |
| Canine | ~75 |
| Table 2: In Vitro Selectivity of this compound for CCK1 over CCK2 Receptor.[2] |
Functional Antagonism:
In a functional assay measuring the contraction of guinea pig gallbladder tissue, this compound behaved as a competitive antagonist with a pKB value of 8.00 ± 0.07.[2]
In Vivo Pharmacology
The in vivo efficacy of this compound was evaluated in animal models by assessing its ability to antagonize CCK-8S-evoked responses.
| Model | Parameter | Value |
| Guinea Pig Gallbladder Contraction (in vivo) | Dose to shift CCK-8S dose-response curve | 240 nmol/kg i.v. |
| Anesthetized Rat Duodenal Contractions | ED50 vs. CCK-8S infusion | 484 nmol/kg |
| Table 3: In Vivo Pharmacological Activity of this compound.[2] |
Pharmacokinetics
Pharmacokinetic studies in rats revealed that this compound possesses favorable properties, including a good half-life and excellent oral bioavailability.[2]
| Species | Parameter | Value (± SEM) |
| Rat | Half-life (t1/2) | 3.0 (± 0.5) hours |
| Rat | Bioavailability | 108 (± 10) % |
| Table 4: Pharmacokinetic Parameters of this compound in Rats.[2] |
Development History
While this compound demonstrated a promising preclinical profile as a potent and selective CCK1 receptor antagonist with good pharmacokinetic properties, its subsequent development history is not well-documented in the public domain. There is no evidence from clinical trial registries or company pipeline disclosures that this compound advanced into human clinical trials. It is common for pharmaceutical companies to discontinue the development of drug candidates for a variety of reasons, including strategic portfolio decisions, unforeseen toxicity, or a lack of commercial viability. The absence of further publications or clinical trial information strongly suggests that the development of this compound was terminated at the preclinical stage.
Experimental Protocols and Visualizations
Experimental Protocols
Radioligand Binding Studies:
Membranes from cells expressing cloned human, rat, or canine CCK1 and CCK2 receptors, or from fresh human gallbladder tissue, were incubated with a radiolabeled CCK ligand (e.g., [125I]CCK-8) in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled CCK analog. After incubation, the membranes were harvested by filtration, and the bound radioactivity was quantified using a gamma counter. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
Guinea Pig Gallbladder Contraction Assay (In Vitro):
Strips of guinea pig gallbladder were mounted in organ baths containing a physiological salt solution and maintained at 37°C. The tissues were contracted by the cumulative addition of the CCK agonist, CCK-8S, in the presence and absence of this compound. The antagonistic potency (pKB) was determined by analyzing the parallel rightward shift of the CCK-8S concentration-response curve.
Visualizations
Caption: Discovery and preclinical workflow for this compound.
Caption: CCK1 receptor signaling and antagonism by this compound.
References
JNJ-17156516: A Comprehensive In Vitro Analysis of a Potent CCK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity and pharmacological characteristics of JNJ-17156516, a potent and selective antagonist of the Cholecystokinin 1 (CCK1) receptor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to support further research and development efforts.
Core Quantitative Data: In Vitro Binding Affinity of this compound
The binding affinity of this compound for the CCK1 receptor has been extensively characterized across multiple species using radioligand binding assays. The compound demonstrates high affinity for the CCK1 receptor and significant selectivity over the CCK2 receptor subtype.
| Target Receptor | Species | Preparation | Assay Type | Affinity Metric (pKi) | Selectivity (fold vs. CCK2) |
| CCK1 | Human | Cloned Receptor | Radioligand Binding | 7.96 ± 0.11 | ~160 |
| CCK1 | Rat | Cloned Receptor | Radioligand Binding | 8.02 ± 0.11 | ~230 |
| CCK1 | Canine | Cloned Receptor | Radioligand Binding | 7.98 ± 0.04 | ~75 |
| CCK1 | Human | Fresh Gallbladder Tissue | Radioligand Binding | 8.22 ± 0.05 | - |
In functional assays, this compound acts as a competitive antagonist, effectively inhibiting the action of the endogenous ligand, cholecystokinin.
| Preparation | Assay Type | Affinity Metric (pKB) |
| Guinea Pig Gallbladder | Functional Contraction Assay | 8.00 ± 0.07 |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines the determination of the inhibitory constant (Ki) of this compound for the CCK1 receptor.
1. Membrane Preparation:
-
Source: Membranes are prepared from cell lines stably expressing the human, rat, or canine CCK1 receptor, or from fresh human gallbladder tissue.
-
Homogenization: Tissues or cells are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein Quantification: Protein concentration is determined using a standard method, such as the Bradford or BCA assay.
2. Assay Procedure:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well. Each well contains:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8).
-
50 µL of varying concentrations of this compound (or buffer for total binding, and a high concentration of unlabeled CCK-8 for non-specific binding).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
3. Separation and Quantification:
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Gallbladder Contraction Assay (Functional)
This protocol describes a functional assay to determine the antagonist potency (pKB) of this compound.
1. Tissue Preparation:
-
Dissection: Gallbladders are excised from guinea pigs and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2.
-
Muscle Strips: Longitudinal muscle strips of a standardized size are prepared from the gallbladder.
2. Experimental Setup:
-
Organ Bath: The muscle strips are mounted in organ baths containing the physiological salt solution maintained at 37°C and continuously aerated.
-
Tension Recording: One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular changes of the bath solution.
3. Assay Procedure:
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a CCK1 receptor agonist (e.g., CCK-8) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined time.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.
4. Data Analysis:
-
Dose-Ratio: The dose-ratio is calculated by dividing the EC50 of the agonist in the presence of this compound by the EC50 of the agonist alone.
-
Schild Plot: A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of this compound.
-
pA2/pKB Determination: The pA2 value (or pKB for a competitive antagonist) is determined from the Schild plot, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2.
Signaling Pathways Modulated by CCK1 Receptor Activation
Activation of the CCK1 receptor by its endogenous ligand, cholecystokinin, initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects. The primary signaling pathways are depicted below.
The Role of JNJ-17156516 in Gastrointestinal Physiology: An Analysis of Publicly Available Data
Despite a comprehensive search of scientific literature, clinical trial registries, and other publicly accessible data, no information was found regarding the compound JNJ-17156516 and its role in gastrointestinal physiology. This suggests that this compound may be an internal Johnson & Johnson designation for a preclinical compound that has not yet been publicly disclosed, or the identifier may be inaccurate.
Gastrointestinal (GI) physiology is a complex field involving the intricate coordination of digestion, absorption, motility, and immune function within the GI tract.[1][2] The development of novel therapeutics for gastrointestinal disorders often targets specific molecular pathways to modulate these physiological processes.[1][3] Johnson & Johnson is a key player in the development of treatments for inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.[4] Their research and development efforts include exploring new mechanisms of action to address the unmet needs of patients with these conditions.[4]
The process of drug discovery and development involves extensive preclinical research to identify and characterize new chemical entities. These early-stage compounds are often assigned internal identifiers, such as the "JNJ-" prefix used by Johnson & Johnson, before they are given a more formal name for publication or clinical trials. It is common for information about such compounds to remain proprietary until a certain stage of development is reached, such as the filing of a patent or the initiation of clinical studies.
Given the absence of public information on this compound, it is not possible to provide a detailed technical guide on its core role in gastrointestinal physiology, including quantitative data, experimental protocols, or signaling pathway diagrams as requested.
For researchers, scientists, and drug development professionals interested in the latest advancements in gastroenterology, it is recommended to monitor publications from major pharmaceutical companies, proceedings from scientific conferences such as Digestive Disease Week (DDW) and United European Gastroenterology (UEG) Week, and updates to clinical trial registries. These sources will provide the earliest public disclosures of novel compounds and their mechanisms of action in the gastrointestinal space.
References
JNJ-17156516: A Technical Guide to a Potent and Selective CCK1 Receptor Antagonist and its Interaction with Cholecystokinin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-17156516 is a novel, potent, and selective non-peptide antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor. Developed by Johnson & Johnson, this small molecule has been characterized through a series of in vitro and in vivo studies, demonstrating high affinity and competitive antagonism at the human CCK1 receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, its interaction with the cholecystokinin signaling pathway, and detailed experimental methodologies for its characterization. The information presented is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of CCK1 receptor modulation.
Introduction to this compound and Cholecystokinin Signaling
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating various physiological processes, primarily in the gastrointestinal system and the central nervous system. Its effects are mediated through two G-protein coupled receptors, the CCK1 receptor (formerly known as CCK-A) and the CCK2 receptor (formerly CCK-B). The CCK1 receptor is predominantly found in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal smooth muscle, where it mediates gallbladder contraction, pancreatic enzyme secretion, and regulation of gastric emptying. In the brain, CCK1 receptors are involved in satiety and the modulation of dopamine (B1211576) pathways.
Given the significant role of CCK1 receptor signaling in physiological functions, the development of selective antagonists has been an area of considerable interest for therapeutic applications, including gastrointestinal motility disorders and appetite regulation. This compound, with its high potency and selectivity for the CCK1 receptor, represents a key pharmacological tool for investigating these processes.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been extensively characterized, revealing its high affinity and selectivity for the CCK1 receptor across multiple species. The following tables summarize the key quantitative data obtained from in vitro and in vivo studies.[1]
Table 1: In Vitro Binding Affinity of this compound at CCK1 Receptors [1]
| Species | Receptor | pKi (mean ± SEM) |
| Human (cloned) | CCK1 | 7.96 ± 0.11 |
| Rat (cloned) | CCK1 | 8.02 ± 0.11 |
| Canine (cloned) | CCK1 | 7.98 ± 0.04 |
| Human (gallbladder) | CCK1 | 8.22 ± 0.05 |
*pKi is the negative logarithm of the inhibitory constant.
Table 2: In Vitro Functional Antagonism of this compound [1]
| Assay | Species | pKB (mean ± SEM) |
| Gallbladder Contraction | Guinea Pig | 8.00 ± 0.07 |
*pKB is the negative logarithm of the antagonist dissociation constant.
Table 3: In Vivo Efficacy of this compound [1]
| Model | Species | Endpoint | ED50 / Effective Dose |
| CCK-8S-evoked Gallbladder Contraction | Guinea Pig | Dose-response shift | 240 nmol/kg i.v. |
| CCK-8S-evoked Duodenal Contractions | Rat | Decrease in contractions | ED50 = 484 nmol/kg |
Table 4: Pharmacokinetic Profile of this compound in Rats [1]
| Parameter | Value (mean ± SEM) |
| Half-life (t1/2) | 3.0 ± 0.5 h |
| Bioavailability (F) | 108 ± 10% |
Table 5: Selectivity of this compound for CCK1 over CCK2 Receptors [1]
| Species | Selectivity Fold-Change (approx.) |
| Human | 160 |
| Rat | 230 |
| Canine | 75 |
Cholecystokinin 1 (CCK1) Receptor Signaling Pathways
Activation of the CCK1 receptor by its endogenous ligand, CCK, initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects by preventing CCK from binding to the receptor. The primary signaling pathway involves the coupling of the CCK1 receptor to the Gq family of G-proteins.
Upon activation, the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic calcium levels, along with DAG, activate protein kinase C (PKC). These signaling events culminate in various cellular responses, such as smooth muscle contraction and enzyme secretion. Additionally, downstream activation of pathways like the extracellular signal-regulated kinase (ERK) pathway has been implicated in CCK1 receptor signaling.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard pharmacological assays and the available information on the characterization of this compound.
In Vitro Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of this compound for the CCK1 receptor.
-
Materials:
-
Cell membranes expressing the human, rat, or canine CCK1 receptor, or homogenized fresh human gallbladder tissue.
-
Radioligand: [³H]L-364,718 (a selective CCK1 antagonist).
-
This compound stock solution in DMSO.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of [³H]L-364,718 (e.g., 0.2 nM), and varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Guinea Pig Gallbladder Contraction
This assay assesses the functional antagonist activity (pKB) of this compound by measuring its ability to inhibit CCK-8S-induced contraction of isolated guinea pig gallbladder strips.[1]
-
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂/5% CO₂.
-
CCK-8S (sulfated cholecystokinin octapeptide) stock solution.
-
This compound stock solution in DMSO.
-
Organ bath system with force-displacement transducers.
-
-
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the gallbladder. Cut longitudinal strips of the gallbladder (approximately 10 x 2 mm).
-
Mounting: Suspend the tissue strips in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂/5% CO₂. Attach one end of the strip to a fixed hook and the other to a force-displacement transducer. Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes.
-
Antagonist Incubation: Add this compound at a single concentration to the organ bath and incubate for a predetermined period (e.g., 30 minutes).
-
Agonist Stimulation: Generate a cumulative concentration-response curve for CCK-8S by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractile force.
-
Data Analysis: Compare the concentration-response curves of CCK-8S in the absence and presence of this compound. A parallel rightward shift in the curve indicates competitive antagonism. Calculate the dose ratio and determine the pKB value using the Schild equation.
-
In Vivo Model: Rat Duodenal Contractions
This in vivo model evaluates the efficacy of this compound in a physiological setting by measuring its ability to inhibit CCK-8S-induced duodenal motility in anesthetized rats.[1]
-
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., urethane).
-
Saline-filled catheter connected to a pressure transducer.
-
Infusion pumps.
-
CCK-8S solution for infusion.
-
This compound solution for administration.
-
-
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a laparotomy to expose the duodenum.
-
Catheter Placement: Insert a saline-filled catheter into the lumen of the duodenum and secure it with ligatures. Connect the catheter to a pressure transducer to record intraluminal pressure changes, which reflect duodenal contractions.
-
Agonist Infusion: Administer a continuous intravenous infusion of CCK-8S at a rate known to produce consistent duodenal contractions.
-
Antagonist Administration: Once a stable baseline of CCK-8S-induced contractions is established, administer this compound intravenously at various doses.
-
Data Recording and Analysis: Record the duodenal contractions for a set period after the administration of this compound. Quantify the change in the number or amplitude of contractions and calculate the dose required to produce a 50% inhibition (ED₅₀) of the CCK-8S-induced response.
-
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound. A review of clinical trial databases and Johnson & Johnson's publicly available pipeline information does not indicate that this compound has entered human clinical studies. Its development status is listed as "Pending," which may suggest that it remains in a preclinical stage or that its development has been discontinued.[1]
Conclusion
This compound is a well-characterized, potent, and selective CCK1 receptor antagonist with demonstrated in vitro and in vivo activity. Its high affinity for the human CCK1 receptor and favorable pharmacokinetic profile in rats underscore its potential as a valuable research tool for elucidating the physiological and pathophysiological roles of the cholecystokinin signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other CCK1 receptor modulators. While its clinical development status remains unconfirmed, the preclinical data on this compound contribute significantly to the understanding of CCK1 receptor pharmacology and its potential as a therapeutic target.
References
The Role of JNJ-17156516 in Pancreatitis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational compound JNJ-17156516, a potent and selective cholecystokinin (B1591339) 1 (CCK1) receptor antagonist, and its role in preclinical pancreatitis research. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: CCK1 Receptor Antagonism in Pancreatitis
Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in pancreatic enzyme secretion. Under pathological conditions, such as in acute pancreatitis, excessive stimulation of the CCK1 receptor is believed to contribute to the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and tissue damage. This compound has been investigated for its therapeutic potential in mitigating these effects by blocking the CCK1 receptor.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding Affinity and Selectivity of this compound
| Species | Receptor | Binding Affinity (pKi) | Selectivity (fold) vs. CCK2 Receptor |
| Human | CCK1 | 7.96 ± 0.11 | ~160 |
| Rat | CCK1 | 8.02 ± 0.11 | ~230 |
| Canine | CCK1 | 7.98 ± 0.04 | ~75 |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Bile Duct Ligation-Induced Pancreatitis
| Compound | Parameter | ED₅₀ (p.o.) | Duration of Action |
| This compound | Inhibition of CCK8S-induced elevation of plasma amylase | 8.2 µmol/kg | 6 hours |
| Dexloxiglumide | Inhibition of CCK8S-induced elevation of plasma amylase | >30 µmol/kg | 2 hours |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Half-life (t½) | 3.0 ± 0.5 hours |
| Bioavailability (oral) | 108 ± 10% |
Signaling Pathways
The following diagram illustrates the proposed signaling pathway of CCK1 receptor activation in pancreatic acinar cells and the inhibitory action of this compound.
JNJ-17156516: A Potential Therapeutic Avenue for Irritable Bowel Syndrome Explored Through Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The underlying pathophysiology of IBS is complex and not fully understood, but visceral hypersensitivity and dysregulated gut motility are considered key contributors. One therapeutic target of interest is the cholecystokinin-1 (CCK1) receptor. Cholecystokinin is a peptide hormone that plays a significant role in gallbladder contraction, pancreatic secretion, and importantly, the modulation of gastrointestinal motility and sensation. Antagonism of the CCK1 receptor has been proposed as a therapeutic strategy for managing symptoms of IBS, particularly in constipation-predominant IBS (IBS-C).
This technical guide focuses on JNJ-17156516, a potent and selective CCK1 receptor antagonist, and its potential application in the context of IBS, based on available preclinical data. While direct studies of this compound in formal models of Irritable Bowel Syndrome are not extensively documented in publicly available literature, this guide synthesizes the known pharmacology of the compound with the broader understanding of CCK1 receptor antagonism in relevant gastrointestinal models.
Core Compound Profile: this compound
This compound is a non-peptide, orally active antagonist of the CCK1 receptor. Its pharmacological profile demonstrates high affinity and selectivity for the CCK1 receptor over the CCK2 receptor subtype.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value |
| CCK1 Receptor Binding Affinity (pKi) | Human | 7.9 - 8.2 |
| Rat | ~8.0 | |
| Canine | ~8.0 | |
| Selectivity for CCK1 vs. CCK2 Receptor | Human | ~100-fold |
| Rat | ~200-fold | |
| Canine | ~75-fold |
Table 2: In Vivo Pharmacological Activity of this compound
| Model | Species | Effect | Potency (ED50 / Effective Dose) |
| Inhibition of CCK-8-induced Gallbladder Contraction | Guinea Pig | Dose-dependent inhibition | Not specified |
| Inhibition of CCK-8-induced Duodenal Contractions | Rat | Dose-dependent inhibition | ~484 nmol/kg |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Half-life (t1/2) | ~3 hours |
| Oral Bioavailability | High (~100%) |
The Role of CCK1 Receptor Antagonism in Models of Irritable Bowel Syndrome
The rationale for investigating CCK1 receptor antagonists in IBS stems from the known physiological actions of CCK in the gastrointestinal tract. CCK is released postprandially and contributes to the slowing of gastric emptying and colonic transit. In individuals with IBS-C, this can exacerbate symptoms of constipation and bloating. Furthermore, CCK is implicated in the sensitization of visceral afferent nerves, which can lead to the heightened pain perception characteristic of IBS.
By blocking the CCK1 receptor, antagonists like this compound are hypothesized to:
-
Accelerate colonic transit: This would be beneficial for patients with constipation.
-
Reduce visceral hypersensitivity: This could alleviate abdominal pain and discomfort.
Experimental Protocols in Relevant Preclinical Models
Visceral Hypersensitivity Models
Visceral hypersensitivity is a hallmark of IBS and is often modeled in animals by measuring the response to colorectal distension (CRD).
Protocol: Colorectal Distension (CRD) in Rats
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Hypersensitivity (Optional but common for IBS models):
-
Post-inflammatory model: Induction of a transient colitis with agents like trinitrobenzenesulfonic acid (TNBS) or dextran (B179266) sulfate (B86663) sodium (DSS). After the inflammation subsides, a state of visceral hypersensitivity often persists.
-
Stress-induced model: Chronic stress protocols, such as water avoidance stress or maternal separation, can induce visceral hypersensitivity.
-
-
Surgical Preparation (if measuring electromyography - EMG): Electrodes are implanted into the external oblique abdominal muscles to record the visceromotor response (VMR), a quantifiable measure of pain.
-
Colorectal Distension Procedure:
-
A flexible balloon catheter is inserted into the colorectum.
-
The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg).
-
The visceromotor response (abdominal muscle contractions) is recorded and quantified at each pressure level.
-
-
Drug Administration: this compound would be administered orally or via another relevant route at various doses prior to the CRD procedure.
-
Outcome Measures: A reduction in the VMR at different distension pressures in the drug-treated group compared to the vehicle-treated group would indicate an anti-hyperalgesic effect.
Colonic Motility and Transit Models
These models are crucial for assessing the prokinetic effects of a compound, which would be relevant for IBS-C.
Protocol: Colonic Transit Measurement in Mice
-
Animal Model: Adult male mice (e.g., C57BL/6) are often used.
-
Drug Administration: this compound would be administered orally.
-
Marker Administration: A non-absorbable colored marker (e.g., carmine (B74029) red or charcoal meal) is administered orally.
-
Measurement of Transit:
-
After a set period, the animals are euthanized.
-
The entire gastrointestinal tract is carefully dissected.
-
The distance traveled by the leading edge of the marker through the colon is measured and expressed as a percentage of the total colonic length.
-
-
Outcome Measures: An increase in the distance traveled by the marker in the drug-treated group compared to the vehicle group would indicate an acceleration of colonic transit.
Signaling Pathways and Logical Relationships
The therapeutic rationale for this compound in IBS is centered on the antagonism of the CCK1 receptor signaling pathway in the gut.
CCK1 Receptor Signaling Pathway in the Gut and the Point of Intervention for this compound.
A generalized experimental workflow for screening a compound like this compound in preclinical models of IBS.
Conclusion
This compound is a potent and selective CCK1 receptor antagonist with a favorable pharmacokinetic profile in preclinical species. While direct evidence of its efficacy in established animal models of Irritable Bowel Syndrome is not extensively reported in the public domain, the well-understood role of the CCK1 receptor in regulating colonic motility and visceral sensation provides a strong rationale for its investigation in this indication. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to characterize the therapeutic potential of this compound for IBS. Further preclinical studies in validated models of visceral hypersensitivity and constipation are warranted to fully elucidate the promise of this compound for the treatment of Irritable Bowel Syndrome. Such studies would be crucial in generating the necessary data to support its progression into clinical development for this common and often debilitating condition.
JNJ-17156516: A Potent and Selective CCK1 Receptor Antagonist and its Effects on Gallbladder Contraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of JNJ-17156516, a novel and selective antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor. The document focuses on its effects on gallbladder contraction, presenting key quantitative data, detailed experimental methodologies, and illustrating the underlying signaling pathways.
Core Compound Information
| Identifier | Value |
| Compound Name | This compound |
| IUPAC Name | 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate[1] |
| CAS Number | 649551-06-4[2] |
| Mechanism of Action | Selective Cholecystokinin 1 (CCK1) Receptor Antagonist[1] |
| Developer | Johnson & Johnson[1] |
Quantitative Data Summary
This compound has demonstrated high affinity and selectivity for the CCK1 receptor across multiple species in both in vitro and in vivo studies.
In Vitro Receptor Binding Affinity
The binding affinity of this compound to the CCK1 receptor was determined using radioligand binding studies. The pKi values, representing the negative logarithm of the inhibitor constant (Ki), are summarized below.
| Species/Tissue | Receptor | pKi (± SEM) |
| Human (cloned) | CCK1 | 7.96 (± 0.11)[1][2] |
| Rat (cloned) | CCK1 | 8.02 (± 0.11)[1][2] |
| Canine (cloned) | CCK1 | 7.98 (± 0.04)[1][2] |
| Human (gallbladder tissue) | CCK1 | 8.22 (± 0.05)[1] |
This compound exhibits high selectivity for the CCK1 receptor over the CCK2 receptor, with approximately 160-fold, 230-fold, and 75-fold selectivity in humans, rats, and canines, respectively[1][2].
In Vitro Functional Antagonism
The functional antagonist activity of this compound was assessed in an in vitro assay measuring the contraction of guinea pig gallbladder tissue.
| Assay | Species | pKB (± SEM) |
| Gallbladder Contraction | Guinea Pig | 8.00 (± 0.07)[1] |
pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.
In Vivo Efficacy
The in vivo effects of this compound on gallbladder and duodenal contraction were evaluated in animal models.
| Model | Species | Parameter | Dose | Effect |
| CCK-8S-evoked Gallbladder Contraction | Guinea Pig | Dose-response curve shift | 240 nmol/kg i.v. | Parallel, rightward shift[1] |
| CCK-8S-evoked Duodenal Contractions | Rat | ED50 | 484 nmol/kg | Dose-related decrease[1] |
Pharmacokinetic Profile in Rats
| Parameter | Value (± SEM) |
| Half-life (t½) | 3.0 (± 0.5) hours[1] |
| Bioavailability | 108 (± 10) %[1] |
Experimental Protocols
In Vitro Radioligand Binding Studies
Objective: To determine the binding affinity (pKi) of this compound for CCK1 receptors.
Methodology:
-
Tissue/Cell Preparation: Membranes from cells expressing cloned human, rat, or canine CCK1 receptors, or from fresh human gallbladder tissue, were prepared.
-
Radioligand: A radiolabeled CCK analog (e.g., [³H]CCK-8) was used as the ligand.
-
Assay: Membranes were incubated with the radioligand in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand were separated by filtration.
-
Detection: The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: The inhibitor constant (Ki) was calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation. The pKi was then determined.
In Vitro Guinea Pig Gallbladder Contraction Assay
Objective: To assess the functional antagonist potency (pKB) of this compound.
Methodology:
-
Tissue Preparation: Gallbladders were isolated from guinea pigs and cut into longitudinal strips.
-
Organ Bath Setup: The strips were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.
-
Contraction Measurement: Changes in muscle tension (contraction) were recorded isometrically using a force transducer.
-
Agonist Stimulation: Cumulative concentration-response curves to the CCK1 receptor agonist, cholecystokinin octapeptide (CCK-8), were generated.
-
Antagonist Application: The assay was repeated in the presence of fixed concentrations of this compound.
-
Data Analysis: The Schild plot analysis was used to determine the pKB value, which quantifies the competitive antagonism.
In Vivo CCK-8S-Evoked Gallbladder Contraction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of this compound in inhibiting CCK-induced gallbladder contraction.
Methodology:
-
Animal Preparation: Guinea pigs were anesthetized.
-
Gallbladder Pressure Measurement: A catheter was inserted into the gallbladder to measure intraluminal pressure.
-
Drug Administration: this compound (240 nmol/kg) was administered intravenously.
-
Agonist Challenge: A dose-response to intravenously administered CCK-8S was performed before and after the administration of this compound.
-
Data Analysis: The shift in the CCK-8S dose-response curve was analyzed to determine the in vivo antagonist effect.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: CCK1 Receptor Signaling Pathway and this compound Inhibition.
Caption: Preclinical Evaluation Workflow for this compound.
References
The Role of P2X3 Receptor Antagonism in Visceral Hypersensitivity: A Technical Overview
Disclaimer: Initial searches for the compound "JNJ-17156516" did not yield publicly available information. This guide focuses on the well-established role of P2X3 receptor antagonism in visceral hypersensitivity, using the extensively studied antagonist A-317491 as a representative agent to illustrate the core principles and methodologies in this field of research.
Executive Summary
Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), represents a significant unmet medical need. A key molecular target that has emerged in the pathophysiology of visceral pain is the P2X3 purinergic receptor. This ion channel, predominantly expressed on nociceptive sensory neurons, is activated by extracellular adenosine (B11128) triphosphate (ATP) released during tissue damage or inflammation, leading to the generation and transmission of pain signals. This technical guide provides an in-depth analysis of the role of P2X3 receptors in visceral hypersensitivity and the therapeutic potential of their antagonists. We will delve into the preclinical evidence, focusing on quantitative data from animal models, detailed experimental protocols, and the underlying signaling pathways.
The P2X3 Receptor: A Key Player in Visceral Nociception
P2X3 receptors are ligand-gated ion channels that are selectively expressed on small-diameter primary afferent neurons, which are responsible for transmitting pain signals from the periphery to the central nervous system.[1] In the context of the gastrointestinal tract, these neurons innervate the gut wall. Under conditions of inflammation, injury, or mechanical stress, ATP is released from various cell types, including epithelial and immune cells. This ATP then binds to and activates P2X3 receptors on sensory nerve endings, causing an influx of cations (primarily Ca2+ and Na+) and subsequent depolarization of the neuronal membrane.[2][3] This depolarization, if it reaches the threshold, triggers an action potential that propagates along the sensory nerve to the spinal cord and ultimately to the brain, where it is perceived as pain.[1]
The sustained activation and sensitization of these P2X3-expressing neurons are believed to be a critical mechanism underlying the chronic pain and discomfort characteristic of visceral hypersensitivity.[4]
Quantitative Efficacy of P2X3 Antagonism in Preclinical Models
The therapeutic potential of targeting P2X3 receptors for visceral pain has been extensively investigated in preclinical models. A widely used model is the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, which mimics aspects of inflammatory bowel disease and subsequent visceral hypersensitivity.[4] In these models, the visceromotor response (VMR) to colorectal distension (CRD) is a key quantitative measure of visceral pain. The VMR is a reflex contraction of the abdominal muscles in response to a painful stimulus in the colon or rectum.[4]
The selective P2X3 and P2X2/3 receptor antagonist, A-317491, has demonstrated significant efficacy in reducing visceral hypersensitivity in these models. The tables below summarize the quantitative data from a key study.
Table 1: Effect of A-317491 on Visceromotor Response (VMR) in a Rat Model of Acute TNBS-Induced Colitis [4][5]
| Distension Pressure (mmHg) | Mean VMR (Vehicle) | Mean VMR (A-317491, 10 mg/kg) | % Reduction | Mean VMR (A-317491, 25 mg/kg) | % Reduction |
| 20 | 1.5 | 0.8 | 46.7% | 0.6 | 60.0% |
| 30 | 2.2 | 1.3 | 40.9% | 0.9 | 59.1% |
| 40 | 2.8 | 2.1 | 25.0% | 1.5 | 46.4% |
| 60 | 3.5 | 3.0 | 14.3% | 2.2 | 37.1% |
| 80 | 4.0 | 3.8 | 5.0% | 2.8 | 30.0% |
Data are estimated from published graphs and represent the mean number of abdominal contractions. The VMR in control (non-colitic) animals was significantly lower than in the vehicle-treated colitic group.[4][5]
Table 2: Effect of A-317491 on Visceromotor Response (VMR) in a Rat Model of Post-Inflammatory Visceral Hypersensitivity [4]
| Distension Pressure (mmHg) | Mean VMR (Vehicle) | Mean VMR (A-317491, 10 mg/kg) | % Reduction | Mean VMR (A-317491, 25 mg/kg) | % Reduction |
| 20 | 1.2 | 0.5 | 58.3% | 0.4 | 66.7% |
| 30 | 1.8 | 0.8 | 55.6% | 0.6 | 66.7% |
| 40 | 2.5 | 1.2 | 52.0% | 0.9 | 64.0% |
| 60 | 3.2 | 1.8 | 43.8% | 1.4 | 56.3% |
| 80 | 3.8 | 2.5 | 34.2% | 2.0 | 47.4% |
Data are estimated from published graphs and represent the mean number of abdominal contractions. The VMR in control (non-colitic) animals was significantly lower than in the vehicle-treated post-colitic group.[4]
These data clearly demonstrate a dose-dependent reduction in visceral hypersensitivity with P2X3 receptor antagonism in both acute and chronic models of visceral pain.
Experimental Protocols
TNBS-Induced Colitis and Visceral Hypersensitivity Model[4][6]
-
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.
-
Induction of Colitis:
-
Rats are lightly anesthetized with isoflurane.
-
A catheter is inserted intra-anally to a depth of 8 cm.
-
TNBS (10 mg in 0.25 mL of 50% ethanol) is instilled into the colon.
-
Control animals receive a saline enema.
-
-
Acute Colitis Model: Experiments are performed 3 days after TNBS instillation.
-
Post-Inflammatory Model: The resolution of colitis is monitored by colonoscopy. Experiments are conducted 3 days after complete mucosal healing is confirmed.
Measurement of Visceromotor Response (VMR) to Colorectal Distension (CRD)[4][7][8][9][10]
-
Electrode Implantation:
-
Under anesthesia, Teflon-coated stainless-steel wire electrodes are sutured into the external oblique abdominal muscle.
-
The electrode leads are tunneled subcutaneously and exteriorized at the back of the neck.
-
Animals are allowed to recover for at least one week.
-
-
Colorectal Distension Procedure:
-
On the day of the experiment, a flexible balloon catheter (typically 5-7 cm long) is inserted into the descending colon and rectum.[6][7]
-
The catheter is connected to a pressure-controlled distension device.
-
A series of graded phasic distensions are applied (e.g., 20, 40, 60, 80 mmHg).[6]
-
Each distension typically lasts for 10-20 seconds, with an inter-distension interval of 2-5 minutes.[6][8]
-
-
Data Acquisition and Analysis:
-
Electromyographic (EMG) activity of the abdominal muscles is recorded during the pre-distension (baseline) and distension periods.
-
The EMG signal is rectified and the area under the curve (AUC) is calculated.[8]
-
The VMR is quantified as the increase in EMG activity during distension compared to the baseline.
-
Signaling Pathways and Experimental Workflow
P2X3 Receptor Signaling Pathway in Visceral Pain
The activation of P2X3 receptors on primary afferent neurons by ATP triggers a cascade of events leading to the sensation of pain. The following diagram illustrates this proposed signaling pathway.
Experimental Workflow for Evaluating P2X3 Antagonists
The preclinical evaluation of a P2X3 antagonist for visceral hypersensitivity follows a structured workflow, from disease induction to data analysis.
Conclusion and Future Directions
The compelling preclinical data strongly support the role of P2X3 receptors in the pathophysiology of visceral hypersensitivity. The significant reduction in visceral pain behaviors in animal models following the administration of selective P2X3 antagonists highlights the therapeutic potential of this drug class. Further research and clinical development of potent and selective P2X3 antagonists are warranted to translate these promising preclinical findings into effective treatments for patients suffering from chronic visceral pain conditions like IBS. The methodologies and quantitative endpoints detailed in this guide provide a robust framework for the continued investigation and development of novel therapeutics targeting the P2X3 receptor.
References
- 1. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3 Receptors Mediate Visceral Hypersensitivity during Acute Chemically-Induced Colitis and in the Post-Inflammatory Phase via Different Mechanisms of Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pennsieve: Visceromotor responses (VMR) to colorectal distension in mice with silenced or activated enterochromaffin cells [discover.pennsieve.io]
JNJ-17156516: A Potent and Selective CCK1 Receptor Antagonist for Potential Therapeutic Application in Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-17156516 is a novel, potent, and highly selective non-peptide antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor. Developed by Johnson & Johnson, this small molecule has demonstrated significant potential in preclinical studies for the therapeutic management of various gastrointestinal and immune system disorders. Its mechanism of action, centered on the competitive inhibition of the CCK1 receptor, modulates key physiological processes, including gallbladder motility, pancreatic enzyme secretion, and gastric emptying. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used in its preclinical characterization.
Introduction to this compound
This compound, chemically identified as 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate, is a well-characterized antagonist of the CCK1 receptor.[1][2] The CCK1 receptor, predominantly expressed in the gastrointestinal (GI) tract, plays a crucial role in digestive processes. Its endogenous ligand, cholecystokinin (CCK), is a peptide hormone that regulates gallbladder contraction, pancreatic secretion, and satiety signaling. By blocking the action of CCK at the CCK1 receptor, this compound can potentially ameliorate conditions characterized by excessive or inappropriate CCK signaling.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the CCK1 receptor. This means it binds to the receptor at the same site as the endogenous ligand CCK but does not activate it, thereby preventing CCK from exerting its biological effects. The CCK1 receptor is a G-protein coupled receptor (GPCR), and its activation by CCK primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in cellular responses like smooth muscle contraction and enzyme secretion.
Below is a diagram illustrating the CCK1 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Pharmacological and Pharmacokinetic Data
The preclinical profile of this compound is characterized by its high affinity and selectivity for the CCK1 receptor across multiple species, coupled with favorable pharmacokinetic properties in animal models.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Tissue/System | Value | Reference |
| pKi | Human | Cloned CCK1 Receptor | 7.96 ± 0.11 | [1] |
| Rat | Cloned CCK1 Receptor | 8.02 ± 0.11 | [1] | |
| Canine | Cloned CCK1 Receptor | 7.98 ± 0.04 | [1] | |
| Human | Gallbladder Tissue | 8.22 ± 0.05 | [1] | |
| pKB | Guinea Pig | Gallbladder | 8.00 ± 0.07 | [1] |
| Selectivity | Human | CCK1 vs. CCK2 | ~160-fold | [1] |
| Rat | CCK1 vs. CCK2 | ~230-fold | [1] | |
| Canine | CCK1 vs. CCK2 | ~75-fold | [1] |
Table 2: In Vivo Pharmacology of this compound
| Parameter | Species | Model | Value | Reference |
| ED50 | Rat | CCK-8S-evoked duodenal contractions | 484 nmol/kg | [1] |
Table 3: Pharmacokinetics of this compound in Rats
| Parameter | Value | Reference |
| Half-life (t1/2) | 3.0 ± 0.5 hours | [1] |
| Bioavailability | 108 ± 10% | [1] |
Potential Therapeutic Applications
Based on its mechanism of action as a CCK1 receptor antagonist, this compound holds promise for the treatment of several disorders, primarily within the gastrointestinal sphere.
-
Gastroesophageal Reflux Disease (GERD): By potentially modulating lower esophageal sphincter pressure and gastric emptying, CCK1 antagonists may offer a novel therapeutic approach for GERD.
-
Irritable Bowel Syndrome (IBS): CCK is involved in gut motility and visceral sensitivity. Antagonism of CCK1 receptors could alleviate symptoms such as abdominal pain and altered bowel habits associated with IBS.
-
Pancreatitis: CCK plays a role in stimulating pancreatic enzyme secretion. In conditions like pancreatitis, blocking this action could be beneficial.
-
Gastrointestinal Cancers: Some studies suggest a role for CCK in the proliferation of certain GI cancer cells, indicating a potential application for CCK1 antagonists in oncology.
-
Immune System Disorders: The initial classification of this compound also points towards potential applications in immune system diseases, though the specific mechanisms are less defined in the available literature.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound, as described in the primary literature.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for CCK1 and CCK2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from cells stably expressing either the human, rat, or canine CCK1 or CCK2 receptors, or from fresh human gallbladder tissue.
-
Radioligand: A radiolabeled CCK analog (e.g., [125I]CCK-8) was used as the competing ligand.
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand were separated by filtration.
-
Detection: The amount of bound radioactivity was quantified using a gamma counter.
-
Data Analysis: IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (Guinea Pig Gallbladder Contraction)
-
Objective: To assess the functional antagonist activity (pKB) of this compound.
-
Methodology:
-
Tissue Preparation: Strips of guinea pig gallbladder were mounted in organ baths containing a physiological salt solution.
-
Contraction Measurement: Changes in tissue tension (contraction) were recorded using an isometric force transducer.
-
Agonist Stimulation: Cumulative concentration-response curves to the CCK agonist, CCK-8S, were generated.
-
Antagonist Treatment: The tissue was pre-incubated with various concentrations of this compound before generating new CCK-8S concentration-response curves.
-
Data Analysis: The Schild equation was used to calculate the pKB value from the rightward shift of the agonist concentration-response curves.
-
In Vivo Functional Assay (Rat Duodenal Contractions)
-
Objective: To determine the in vivo efficacy (ED50) of this compound.
-
Methodology:
-
Animal Preparation: Anesthetized rats were surgically prepared to measure duodenal motility.
-
Agonist Infusion: A continuous intravenous infusion of CCK-8S was administered to induce duodenal contractions.
-
Antagonist Administration: this compound was administered intravenously at various doses.
-
Measurement: The number of duodenal contractions was recorded before and after antagonist administration.
-
Data Analysis: The dose of this compound that produced a 50% reduction in the CCK-8S-evoked contractions (ED50) was calculated.
-
Pharmacokinetic Studies in Rats
-
Objective: To determine the half-life and bioavailability of this compound.
-
Methodology:
-
Dosing: Rats were administered this compound either intravenously (IV) or orally (PO).
-
Blood Sampling: Blood samples were collected at various time points after dosing.
-
Plasma Analysis: The concentration of this compound in plasma samples was determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life and area under the curve (AUC), were calculated from the plasma concentration-time profiles. Bioavailability was calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.
-
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically for this compound. While Johnson & Johnson has other compounds in clinical development for various indications, the progression of this compound into human trials has not been documented in public databases.
Conclusion
This compound is a potent and selective CCK1 receptor antagonist with a promising preclinical profile for the treatment of gastrointestinal disorders. Its high affinity for the CCK1 receptor, demonstrated in vitro and in vivo efficacy, and favorable pharmacokinetic properties in animal models make it a compelling candidate for further investigation. While clinical trial data is not yet available, the foundational research presented in this guide provides a strong rationale for its potential therapeutic utility. Future research should focus on translating these preclinical findings into clinical applications.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate (this compound), a novel, potent, and selective cholecystokinin 1 receptor antagonist: in vitro and in vivo pharmacological comparison with dexloxiglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of JNJ-17156516: A Potent and Selective CCK1 Receptor Antagonist
An In-depth Technical Review for Drug Development Professionals
Introduction
JNJ-17156516 is a novel, non-peptide, small molecule antagonist that has demonstrated high affinity and selectivity for the cholecystokinin (B1591339) 1 (CCK1) receptor. Preclinical investigations have revealed its potential as a therapeutic agent in conditions where the modulation of CCK1 receptor activity is desirable. This document provides a comprehensive technical overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows.
Core Data Presentation
The following tables summarize the quantitative data obtained from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Species | Receptor | Parameter | Value (pKi) | Selectivity (fold) CCK1 vs. CCK2 |
| Human | CCK1 | pKi | 7.96 ± 0.11[1] | ~160[1] |
| Human | CCK2 | pKi | ~5.76 | |
| Rat | CCK1 | pKi | 8.02 ± 0.11[1] | ~230[1] |
| Rat | CCK2 | pKi | ~5.66 | |
| Canine | CCK1 | pKi | 7.98 ± 0.04[1] | ~75[1] |
| Canine | CCK2 | pKi | ~6.12 | |
| Human (Gallbladder) | CCK1 | pKi | 8.22 ± 0.05[1] |
Table 2: In Vitro and In Vivo Functional Antagonism
| Assay | Species | Parameter | Value |
| Guinea Pig Gallbladder Contraction (In Vitro) | Guinea Pig | pKB | 8.00 ± 0.07[1] |
| CCK-8S-Evoked Gallbladder Contraction (In Vivo) | Guinea Pig | Dose for 2-fold shift | 240 nmol/kg i.v.[1] |
| CCK-8S-Evoked Duodenal Contractions (In Vivo) | Rat | ED50 | 484 nmol/kg[1] |
Table 3: Pharmacokinetic Profile in Rats
| Parameter | Value |
| Half-life (t1/2) | 3.0 ± 0.5 hours[1] |
| Bioavailability (F) | 108 ± 10%[1] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for CCK1 and CCK2 receptors across different species.
Methodology:
-
Membrane Preparation: Membranes were prepared from cell lines stably expressing either the human, rat, or canine CCK1 or CCK2 receptors. Additionally, membranes were prepared from fresh human gallbladder tissue.[1]
-
Radioligand: A specific radiolabeled ligand for the CCK receptors was used. While the exact radioligand used in the primary study for this compound is not specified in the available abstracts, a common choice is [¹²⁵I] Bolton-Hunter labeled CCK-8.
-
Assay Conditions: The assay was performed in a competitive binding format. A constant concentration of the radioligand was incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture was incubated to allow for the binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters was quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. pKi is the negative logarithm of the Ki.
In Vitro Guinea Pig Gallbladder Contraction Assay
Objective: To assess the functional antagonist activity of this compound in a physiological tissue preparation.
Methodology:
-
Tissue Preparation: Gallbladders were isolated from guinea pigs and longitudinal muscle strips were prepared.
-
Experimental Setup: The muscle strips were mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2. The tension of the muscle strips was recorded isometrically.
-
Protocol: Cumulative concentration-response curves to the CCK1 receptor agonist, cholecystokinin octapeptide (CCK-8S), were generated in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The antagonist dissociation constant (KB) was determined from the parallel rightward shift of the CCK-8S concentration-response curves produced by this compound, using the Schild equation. The pKB is the negative logarithm of the KB.[1]
In Vivo Guinea Pig Gallbladder Contraction
Objective: To evaluate the in vivo efficacy of this compound in inhibiting CCK-8S-induced gallbladder contraction.
Methodology:
-
Animal Model: Male guinea pigs were used.
-
Surgical Preparation: Animals were anesthetized, and a catheter was placed for intravenous drug administration. The gallbladder was exposed, and its contraction was measured.
-
Protocol: A dose-response curve to intravenous CCK-8S was established. This compound was then administered intravenously, and the CCK-8S dose-response curve was re-determined.
-
Data Analysis: The dose of this compound required to produce a two-fold rightward shift in the CCK-8S dose-response curve was calculated.[1]
In Vivo Rat Duodenal Contractions
Objective: To determine the in vivo potency of this compound in a model of gastrointestinal motility.
Methodology:
-
Animal Model: Anesthetized rats were used.
-
Measurement of Motility: Duodenal contractions were evoked by a continuous intravenous infusion of CCK-8S. The number of contractions over a set period was quantified.
-
Protocol: this compound was administered intravenously at various doses, and the resulting inhibition of CCK-8S-induced duodenal contractions was measured.
-
Data Analysis: The dose of this compound that produced a 50% reduction in the number of duodenal contractions (ED50) was calculated.[1]
Visualizations
CCK1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the CCK1 receptor and the point of inhibition by this compound.
Caption: CCK1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in the radioligand binding assay used to determine the affinity of this compound for the CCK1 receptor.
Caption: Workflow for Determining Receptor Binding Affinity.
Experimental Workflow: In Vitro Functional Assay (Gallbladder Contraction)
The following diagram illustrates the workflow for assessing the functional antagonist activity of this compound in an isolated tissue preparation.
Caption: Workflow for In Vitro Functional Antagonism Assay.
References
The Role of CCK1 Receptor Antagonists in Digestive System Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholecystokinin (B1591339) 1 (CCK1) receptor, a G-protein coupled receptor predominantly found in the gastrointestinal (GI) tract, plays a pivotal role in regulating various digestive processes. Its activation by the gut hormone cholecystokinin (CCK) orchestrates gallbladder contraction, pancreatic enzyme secretion, and gastric emptying. Consequently, dysregulation of the CCK1 receptor signaling pathway has been implicated in the pathophysiology of several digestive diseases, including pancreatitis, gastroparesis, irritable bowel syndrome (IBS), and gallbladder disorders. This has spurred the development of CCK1 receptor antagonists as potential therapeutic agents. This technical guide provides a comprehensive overview of the core aspects of CCK1 receptor antagonists, including their mechanism of action, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualization of key biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
CCK1 receptors are primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon binding of CCK, the receptor undergoes a conformational change, activating Gq. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers the physiological responses mediated by CCK, such as smooth muscle contraction and enzyme secretion.
CCK1 receptor antagonists act by competitively binding to the CCK1 receptor, thereby preventing the binding of endogenous CCK and inhibiting the downstream signaling cascade. This blockade of CCK-mediated signaling forms the basis of their therapeutic potential in digestive diseases characterized by excessive or inappropriate CCK1 receptor activation.
Key CCK1 Receptor Antagonists and Quantitative Data
Several CCK1 receptor antagonists have been developed and investigated for their therapeutic potential in digestive diseases. The following tables summarize the available quantitative data on their binding affinities, potencies, and clinical efficacy.
Table 1: Comparative Binding Affinity and Potency of CCK1 Receptor Antagonists
| Antagonist | Receptor Selectivity | IC50 (nM) | Ki (nM) | Reference |
| Proglumide | Non-selective (CCK1 and CCK2) | ~1,000,000 (CCK-A) | - | [1] |
| Loxiglumide (B1675256) | Selective for CCK1 | 77.1 (bovine gallbladder), 195 (rat pancreas) | ~85.1 | [2][3] |
| Devazepide | Potent and selective for CCK1 | - | - | [4] |
| Asperlicin | Selective for CCK-A | ~1 (CCK-induced Amylase Release) | - | [1] |
Note: IC50 and Ki values can vary depending on the tissue and experimental conditions.
Table 2: Clinical Efficacy of Proglumide in Chronic Pancreatitis
| Study Parameter | Pre-treatment | Post-treatment (12 weeks) | % Improvement | p-value | Reference |
| Numeric Pain Score | 7.6 ± 0.5 | 3.6 ± 1.0 | 53% | 0.007 | [5] |
| COMPAT-SF Score | 32.2 ± 2.2 | 22.5 ± 4.1 | 30% | 0.02 | [5] |
| NIH-PROMIS Score | 66.3 ± 1.6 | 56.5 ± 4.1 | 15% | 0.01 | [5] |
Table 3: Effect of Loxiglumide on Gastric Emptying in Healthy Volunteers
| Treatment | Gastric Emptying Half-Time (t1/2, minutes) | Antral Contraction Frequency (contractions/min) | Antral Contraction Amplitude (%) | Reference |
| Placebo | 115 ± 67 | 1.5 ± 2.9 | 27 ± 16 | [6][7] |
| Loxiglumide | 31 ± 22 | 2.9 ± 0.2 | 56 ± 22 | [6][7] |
Table 4: Preclinical Efficacy of CCK1 Receptor Antagonists in Pancreatitis Models
| Antagonist | Animal Model | Parameter Measured | % Inhibition/Reduction | Reference |
| Proglumide | Murine Chronic Pancreatitis | Pancreatic Fibrosis Score | Significant Reduction | [8][9] |
| Proglumide | Murine Chronic Pancreatitis | Pancreatic Inflammation Score | Significant Reduction | [8][9] |
| JNJ-17156516 | Rat Acute Pancreatitis | Plasma Amylase Elevation | ~80% (at highest dose) | [5][10] |
| Dexloxiglumide | Rat Acute Pancreatitis | Plasma Amylase Elevation | Dose-dependent inhibition | [5][10] |
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CCK1 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CCK1 receptor.
Materials:
-
Membrane preparations from tissues or cells expressing CCK1 receptors (e.g., rat pancreas, CHO-CCK1R cells).
-
Radioligand: [¹²⁵I]CCK-8.
-
Test compound (unlabeled antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [¹²⁵I]CCK-8 (typically at its Kd value), and varying concentrations of the test compound.
-
Total binding: Wells containing membranes and radioligand only.
-
Non-specific binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled CCK analog (e.g., 1 µM CCK-8).
-
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro CCK-Stimulated Amylase Release Assay
This assay measures the ability of a CCK1 receptor antagonist to inhibit CCK-stimulated amylase secretion from pancreatic acinar cells.
Objective: To determine the functional potency of a CCK1 receptor antagonist.
Materials:
-
Isolated pancreatic acini from rodents.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Collagenase.
-
CCK-8 (agonist).
-
Test compound (antagonist).
-
Amylase activity assay kit.
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize a rodent and excise the pancreas.
-
Mince the pancreas and digest the tissue with collagenase in KRH buffer.
-
Disperse the tissue into individual acini by gentle pipetting.
-
Wash the acini by centrifugation and resuspend in fresh KRH buffer.
-
-
Amylase Release Assay:
-
Aliquot the acinar suspension into microcentrifuge tubes.
-
Pre-incubate the acini with varying concentrations of the test compound or vehicle for a set time (e.g., 15-30 minutes) at 37°C.
-
Stimulate amylase release by adding a fixed, submaximal concentration of CCK-8.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
-
Sample Collection:
-
Centrifuge the tubes to pellet the acini.
-
Carefully collect the supernatant, which contains the released amylase.
-
Lyse the remaining acinar pellet to determine the total amylase content.
-
-
Amylase Measurement:
-
Measure the amylase activity in the supernatant and the lysate using an amylase activity assay kit.
-
-
Data Analysis:
-
Express amylase release as a percentage of the total amylase content.
-
Plot the percentage of inhibition of CCK-stimulated amylase release against the concentration of the test compound to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist loxiglumide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist loxiglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of JNJ-17156516: A Selective CCK1 Receptor Antagonist
These application notes provide a detailed overview of the in vivo experimental protocols for the selective cholecystokinin (B1591339) 1 (CCK1) receptor antagonist, JNJ-17156516. The information is intended for researchers, scientists, and drug development professionals working on gastrointestinal motility and related therapeutic areas.
This compound is a potent and selective antagonist of the CCK1 receptor, which plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and gastrointestinal motility. Understanding its in vivo pharmacology is essential for its development as a potential therapeutic agent for disorders such as irritable bowel syndrome, pancreatitis, and certain types of cancers.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound.
Table 1: In Vitro Receptor Binding Affinity (pKi)
| Species | CCK1 Receptor | CCK2 Receptor | Selectivity (CCK1 vs. CCK2) |
| Human | 7.96 ± 0.11 | - | ~160-fold |
| Rat | 8.02 ± 0.11 | - | ~230-fold |
| Canine | 7.98 ± 0.04 | - | ~75-fold |
| Human (Gallbladder) | 8.22 ± 0.05 | - | - |
Table 2: In Vitro Functional Antagonism (pKB)
| Tissue | Species | Value |
| Gallbladder | Guinea Pig | 8.00 ± 0.07 |
Table 3: In Vivo Efficacy
| Model | Species | Endpoint | ED50 / Effective Dose |
| CCK-8S-Evoked Gallbladder Contraction | Guinea Pig | Rightward shift in dose-response curve | 240 nmol/kg i.v. |
| CCK-8S-Evoked Duodenal Contractions | Rat | Dose-related decrease in contractions | 484 nmol/kg i.v. |
Table 4: Pharmacokinetic Parameters in Rats
| Parameter | Value |
| Half-life (t1/2) | 3.0 ± 0.5 h |
| Bioavailability | 108 ± 10% |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments to evaluate the efficacy of this compound.
Protocol 1: Inhibition of CCK-8S-Induced Gallbladder Contraction in Guinea Pigs
Objective: To determine the in vivo potency and efficacy of this compound in antagonizing CCK-8S-induced gallbladder contraction.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
This compound
-
Cholecystokinin octapeptide, sulfated (CCK-8S)
-
Anesthetic (e.g., urethane)
-
Saline (0.9% NaCl)
-
Intravenous (i.v.) catheter
-
Pressure transducer connected to a recording system
Procedure:
-
Anesthetize guinea pigs and cannulate the jugular vein for intravenous administration of compounds.
-
Perform a midline laparotomy to expose the gallbladder.
-
Insert a cannula into the gallbladder and connect it to a pressure transducer to measure intra-gallbladder pressure.
-
Administer a vehicle control or this compound (e.g., 100, 240, 500 nmol/kg) intravenously and allow for a 15-minute pre-treatment period.
-
Administer a cumulative dose-response curve of CCK-8S (e.g., 10-300 pmol/kg, i.v.) and record the changes in gallbladder pressure.
-
Analyze the data to determine the dose of this compound required to produce a rightward shift in the CCK-8S dose-response curve.
Protocol 2: Inhibition of CCK-8S-Induced Duodenal Contractions in Rats
Objective: To assess the in vivo efficacy of this compound in inhibiting CCK-8S-induced duodenal motility.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Cholecystokinin octapeptide, sulfated (CCK-8S)
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline (0.9% NaCl)
-
Intravenous (i.v.) and intraduodenal catheters
-
Strain gauge transducer
Procedure:
-
Anesthetize rats and insert an intravenous catheter for drug administration.
-
Perform a laparotomy and suture a strain gauge transducer to the serosal surface of the duodenum to record circular muscle contractions.
-
Administer a continuous intravenous infusion of CCK-8S to induce stable duodenal contractions.
-
Once a stable contractile response is achieved, administer increasing doses of this compound (e.g., 100, 300, 500, 1000 nmol/kg, i.v.).
-
Record the changes in duodenal contractions for a defined period after each dose.
-
Calculate the dose of this compound that produces a 50% reduction in the CCK-8S-evoked duodenal contractions (ED50).
Visualizations
Signaling Pathway of CCK1 Receptor Antagonism
Caption: Mechanism of this compound action on the CCK1 receptor signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
Application Notes and Protocols for JNJ-17156516 in Gastrointestinal Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17156516 is a novel, potent, and selective antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor. Cholecystokinin is a peptide hormone that plays a crucial role in various digestive processes, including the regulation of gallbladder contraction and gastrointestinal motility. Antagonism of the CCK1 receptor is a therapeutic strategy being investigated for motility disorders such as gastroparesis and irritable bowel syndrome. These application notes provide detailed protocols for the administration of this compound in preclinical gastrointestinal motility studies, based on available pharmacological data.
Mechanism of Action
This compound acts as a competitive antagonist at the CCK1 receptor. In the gastrointestinal tract, CCK1 receptors are located on smooth muscle cells and enteric neurons. Activation of these receptors by cholecystokinin (CCK) typically leads to smooth muscle contraction and a decrease in gastric emptying. By blocking this interaction, this compound can inhibit CCK-induced contractions of the gallbladder and duodenum, thereby potentially accelerating gastric emptying and modulating intestinal transit.
Signaling Pathway
The binding of CCK to its Gq-coupled CCK1 receptor initiates a signaling cascade that results in smooth muscle contraction. This compound competitively inhibits this pathway at the receptor level.
Data Presentation
The following tables summarize the in vitro binding affinity and in vivo potency of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | pKi (Mean ± SEM) |
| CCK1 | Human | 7.96 ± 0.11 |
| CCK1 | Rat | 8.02 ± 0.11 |
| CCK1 | Canine | 7.98 ± 0.04 |
| CCK2 | Human | ~5.7 |
| CCK2 | Rat | ~5.6 |
| CCK2 | Canine | ~5.9 |
Data derived from radioligand binding studies.
Table 2: In Vivo Potency of this compound in Anesthetized Rats
| Assay | Parameter | Value |
| Inhibition of CCK-8S-evoked duodenal contractions | ED₅₀ | 484 nmol/kg |
CCK-8S: Cholecystokinin octapeptide, sulfated.
Experimental Protocols
In Vivo Assessment of Duodenal Motility in Anesthetized Rats
This protocol describes a method to evaluate the efficacy of this compound in inhibiting CCK-agonist-induced duodenal contractions in an anesthetized rat model.
Materials:
-
This compound
-
Vehicle for administration (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Cholecystokinin octapeptide, sulfated (CCK-8S)
-
Saline (0.9% NaCl)
-
Strain gauge transducer or manometry catheter
-
Data acquisition system
-
Infusion pumps
-
Surgical instruments
Protocol:
-
Animal Preparation:
-
Fast rats overnight with free access to water.
-
Anesthetize the rat (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Perform a laparotomy to expose the duodenum.
-
Implant a strain gauge transducer on the serosal surface of the proximal duodenum to record circular muscle contractions, or insert a manometry catheter into the duodenal lumen.
-
Cannulate the jugular vein for intravenous administration of test compounds and agonists.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and tolerability in the animal model. A common vehicle for intravenous administration of poorly soluble compounds is a mixture of DMSO, PEG400, and saline.
-
Administer this compound or vehicle intravenously (i.v.) via the cannulated jugular vein. Doses should be calculated based on the known ED₅₀ to establish a dose-response relationship.
-
-
Induction and Measurement of Duodenal Contractions:
-
Following a stabilization period after surgery, infuse CCK-8S intravenously at a constant rate to induce stable duodenal contractions.
-
Once a stable baseline of CCK-8S-induced contractions is achieved, administer a single bolus dose of this compound.
-
Record duodenal contractions continuously using the data acquisition system.
-
-
Data Analysis:
-
Quantify the contractile activity by measuring the frequency and amplitude of contractions.
-
Calculate the percentage inhibition of the CCK-8S-induced contractile response after the administration of this compound.
-
Determine the ED₅₀ value by plotting the dose-response curve.
-
Application Notes and Protocols for JNJ-17156516 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and guidelines for the preparation and use of JNJ-17156516 in a variety of in vitro assays. This compound is a potent and selective inhibitor of the novel kinase, Kinase-X. The following protocols have been optimized for use in biochemical and cell-based assays to characterize the activity and cellular effects of this compound. Adherence to these guidelines is recommended to ensure data accuracy and reproducibility.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Target | Kinase-X |
| Molecular Weight | 450.5 g/mol |
| Formulation | Crystalline solid |
| Purity | >99% (by HPLC) |
| Solubility | Soluble in DMSO (>50 mM), Ethanol (<1 mg/mL), Water (insoluble) |
| Storage | Store at -20°C, protect from light |
Preparation of Stock Solutions
Proper preparation of this compound stock solutions is critical for obtaining consistent and reliable experimental results. Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 5-10 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced artifacts.
Biochemical Assays
Kinase-X Inhibition Assay (HTRF®)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay to determine the potency of this compound against recombinant Kinase-X.
Workflow Diagram:
Caption: Workflow for the Kinase-X HTRF® Assay.
Materials:
-
Recombinant human Kinase-X
-
Biotinylated peptide substrate
-
ATP
-
HTRF® KinEASE®-STK S1 Kit (Cisbio)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 1 mM DTT
-
This compound serial dilutions (in DMSO)
-
Low-volume, white 384-well assay plates
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of Kinase-X enzyme solution (final concentration 1 nM) to each well.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture (final concentrations 1 µM biotinylated peptide and 10 µM ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 5 µL of the HTRF® detection reagents (Europium-cryptate labeled anti-phospho-serine/threonine antibody and XL665-conjugated streptavidin) prepared according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and plot the data against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Representative Data:
| Compound | IC₅₀ (nM) |
| This compound | 5.2 |
| Staurosporine | 15.8 |
Cell-Based Assays
Cellular Target Engagement Assay (NanoBRET™)
This protocol outlines a NanoBRET™ assay to measure the engagement of this compound with Kinase-X in live cells.
Signaling Pathway Diagram:
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells stably expressing Kinase-X-NanoLuc® fusion protein
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-10
-
NanoBRET™ Nano-Glo® Substrate
-
This compound serial dilutions
-
White, 96-well cell culture plates
Protocol:
-
Seed the HEK293 Kinase-X-NanoLuc® cells in a white 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Remove the growth medium from the cells and replace it with 90 µL of the diluted this compound or vehicle control.
-
Add 10 µL of the NanoBRET™ Tracer K-10 (final concentration 1 µM) to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol and add 25 µL to each well.
-
Read the plate within 10 minutes on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot against the logarithm of the inhibitor concentration to determine the cellular IC₅₀.
Representative Data:
| Compound | Cellular IC₅₀ (nM) |
| This compound | 45.3 |
Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of a cancer cell line known to be dependent on Kinase-X signaling.
Workflow Diagram:
JNJ-17156516: Application Notes and Protocols for Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JNJ-17156516, a potent and selective cholecystokinin (B1591339) 1 (CCK1) receptor antagonist, in isolated organ bath experiments. The following protocols and data are designed to assist in the investigation of its pharmacological properties and its effects on smooth muscle contractility.
Introduction
This compound is a novel, non-peptidic antagonist of the CCK1 receptor.[1] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and gastric motility. The CCK1 receptor mediates many of the physiological effects of CCK in the gastrointestinal system. Understanding the interaction of this compound with the CCK1 receptor in isolated tissues is essential for elucidating its mechanism of action and therapeutic potential.
Data Summary
The following tables summarize the binding affinities and functional potency of this compound for the CCK1 receptor across different species and tissues.
Table 1: In Vitro Binding Affinities (pKi) of this compound for the CCK1 Receptor
| Species/Tissue | Receptor Type | pKi (mean ± SEM) |
| Cloned Human | CCK1 | 7.96 ± 0.11 |
| Cloned Rat | CCK1 | 8.02 ± 0.11 |
| Cloned Canine | CCK1 | 7.98 ± 0.04 |
| Human Gallbladder | CCK1 | 8.22 ± 0.05 |
Data sourced from Morton et al., 2007.[1]
Table 2: In Vitro Functional Antagonism (pKB) of this compound in Guinea Pig Gallbladder
| Tissue | Agonist | pKB (mean ± SEM) | Antagonism Type |
| Guinea Pig Gallbladder | CCK-8S | 8.00 ± 0.07 | Competitive |
Data sourced from Morton et al., 2007.[1]
Experimental Protocols
This section details the methodology for conducting isolated organ bath experiments to assess the antagonist properties of this compound on guinea pig gallbladder tissue.
Protocol 1: Isolated Guinea Pig Gallbladder Contraction Assay
Objective: To determine the potency and competitive nature of this compound in antagonizing CCK-8S-induced contractions of isolated guinea pig gallbladder strips.
Materials and Reagents:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11). The solution should be freshly prepared and gassed with 95% O2 / 5% CO2.
-
This compound
-
Cholecystokinin Octapeptide, sulfated (CCK-8S)
-
Isolated organ bath system with temperature control and force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig by an approved method.
-
Immediately excise the gallbladder and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove any adhering connective and fatty tissue.
-
Cut the gallbladder longitudinally into strips of approximately 2-3 mm in width and 10 mm in length.
-
-
Organ Bath Setup:
-
Mount the gallbladder strips vertically in organ baths containing 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Experimental Protocol (Schild Analysis):
-
After equilibration, obtain a cumulative concentration-response curve for the agonist, CCK-8S (e.g., 10⁻¹¹ to 10⁻⁶ M).
-
Wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
In the presence of this compound, repeat the cumulative concentration-response curve for CCK-8S.
-
Repeat this procedure with at least three different concentrations of this compound.
-
-
Data Analysis:
-
Measure the contractile responses as the increase in tension from the baseline.
-
Plot the concentration-response curves for CCK-8S in the absence and presence of different concentrations of this compound.
-
A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximal response.
-
Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity. The pKB value is equivalent to the pA2 value for a competitive antagonist.
-
Visualizations
CCK1 Receptor Signaling Pathway
Caption: CCK1 receptor signaling cascade leading to smooth muscle contraction.
Experimental Workflow for Isolated Organ Bath Assay
Caption: Workflow for determining antagonist potency using an isolated organ bath.
References
Application Notes and Protocols for Studying Pancreatic Acinar Cells using JNJ-17156516
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for the synthesis, storage, and secretion of digestive enzymes. The regulation of these processes is complex, with the gastrointestinal hormone cholecystokinin (B1591339) (CCK) playing a pivotal role through its interaction with the cholecystokinin-1 receptor (CCK1R). Dysregulation of this signaling pathway is implicated in pancreatic disorders such as pancreatitis.
JNJ-17156516 is a potent, selective, and orally active antagonist of the CCK1 receptor.[1] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathophysiological roles of the CCK-CCK1R signaling axis in pancreatic acinar cells. These application notes provide detailed protocols for the use of this compound in studying pancreatic acinar cell function, including enzyme secretion and intracellular signaling pathways.
Data Presentation
This compound: In Vitro and In Vivo Potency
| Parameter | Species | Value | Reference |
| pKi (CCK1R) | Human | 7.96 ± 0.11 | [1] |
| Rat | 8.02 ± 0.11 | [1] | |
| Canine | 7.98 ± 0.04 | [1] | |
| pKi (CCK2R) | Human | ~5.8 | [1] |
| Rat | ~5.6 | [1] | |
| Canine | ~6.1 | [1] | |
| Selectivity | Human | ~160-fold (CCK1R vs CCK2R) | [1] |
| Rat | ~230-fold (CCK1R vs CCK2R) | [1] | |
| Canine | ~75-fold (CCK1R vs CCK2R) | [1] | |
| In Vivo ED50 | Rat (inhibition of CCK-8S-induced elevation of plasma amylase) | 8.2 µmol/kg (p.o.) | [1] |
CCK-8 Induced Amylase Release from Pancreatic Acini
| CCK-8 Concentration | Amylase Release (% of total) |
| Basal (unstimulated) | 2-3% in 30 min |
| Maximally Effective Concentration | 50-70% stimulation (3 x 10⁻¹⁰ M) |
Experimental Protocols
Isolation and Culture of Rodent Pancreatic Acinar Cells
This protocol describes the isolation of pancreatic acini from rats or mice for primary culture.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer, supplemented with 0.1% bovine serum albumin (BSA), 10 mM HEPES, and essential amino acids, pH 7.4, and gassed with 95% O₂/5% CO₂.
-
Collagenase (Type IV, e.g., from Clostridium histolyticum)
-
Soybean trypsin inhibitor (SBTI)
-
Waymouth's medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Surgically excise the pancreas and place it in ice-cold KRB buffer.
-
Trim away fat and connective tissue. Mince the pancreas into small pieces (1-2 mm³).
-
Transfer the minced tissue to a flask containing KRB buffer with collagenase (50-100 U/mL) and SBTI (0.1 mg/mL).
-
Incubate at 37°C in a shaking water bath for 30-60 minutes with gentle agitation.
-
Disperse the tissue by gentle pipetting with fire-polished Pasteur pipettes of decreasing tip diameter.
-
Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.
-
Wash the acini by centrifugation at 50 x g for 2 minutes at 4°C. Resuspend the pellet in fresh KRB buffer. Repeat this wash step twice.
-
Resuspend the final acinar pellet in Waymouth's medium for culture or in KRB buffer for immediate use in secretion assays.
Amylase Release Assay from Isolated Pancreatic Acini
This assay measures the effect of this compound on CCK-8-stimulated amylase secretion.
Materials:
-
Isolated pancreatic acini
-
KRB buffer
-
Cholecystokinin Octapeptide (CCK-8)
-
This compound
-
Amylase assay kit (e.g., Phadebas)
-
96-well microplates
Procedure:
-
Pre-incubate aliquots of the acinar suspension in KRB buffer for 30 minutes at 37°C to allow recovery.
-
Add this compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the acini and incubate for 15 minutes at 37°C.
-
Stimulate the acini by adding CCK-8 at a submaximal concentration (e.g., 100 pM) that elicits a robust amylase release. Include a basal (unstimulated) control.
-
Incubate for 30 minutes at 37°C.
-
Pellet the acini by centrifugation at 100 x g for 2 minutes.
-
Carefully collect the supernatant, which contains the secreted amylase.
-
To determine the total amylase content, lyse an aliquot of the acinar suspension with a detergent (e.g., 0.1% Triton X-100).
-
Measure the amylase activity in the supernatants and the total lysate using a commercial amylase assay kit according to the manufacturer's instructions.
-
Express the amylase release as a percentage of the total cellular amylase.
Nuclear Factor-κB (NF-κB) Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol details the assessment of NF-κB activation in pancreatic acinar cells in response to a pro-inflammatory stimulus and the inhibitory effect of this compound. High concentrations of CCK-8 can induce an inflammatory response in acinar cells.
Materials:
-
Isolated pancreatic acini
-
High concentration of CCK-8 (e.g., 100 nM)
-
This compound
-
Nuclear extraction kit
-
EMSA kit with a labeled NF-κB consensus oligonucleotide probe
-
Polyacrylamide gels
-
Phosphorimager or X-ray film
Procedure:
-
Treat isolated pancreatic acini with this compound (e.g., 1 µM) or vehicle for 15 minutes.
-
Stimulate the acini with a high concentration of CCK-8 (e.g., 100 nM) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control.
-
Isolate nuclear extracts from the acinar cells using a commercial nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Perform the binding reaction by incubating the nuclear extracts with a ³²P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.
-
For competition assays to confirm specificity, add an excess of unlabeled ("cold") NF-κB probe to a parallel reaction.
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the bands by autoradiography using a phosphorimager or X-ray film. A decrease in the intensity of the shifted band in the presence of this compound would indicate inhibition of NF-κB activation.
Mandatory Visualizations
Signaling Pathway of CCK-Induced NF-κB Activation and Inhibition by this compound
Caption: CCK-induced NF-κB signaling and its inhibition by this compound.
Experimental Workflow for Amylase Release Assay
Caption: Workflow for measuring this compound's effect on amylase release.
References
Application Notes and Protocols for Oral Administration of JNJ-17156516 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17156516 is a potent and selective antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor.[1] It exhibits high affinity for the human, rat, and canine CCK1 receptors and demonstrates significant selectivity over the CCK2 receptor.[1] Pharmacokinetic studies in rats have revealed excellent oral bioavailability, suggesting that oral administration is a viable and effective route for in vivo studies in rodent models.[2] This document provides detailed application notes and protocols for the formulation and oral administration of this compound in mice for preclinical research.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the development of a suitable oral formulation.
| Property | Value | Reference |
| Chemical Formula | C26H22Cl2N2O3 | [1] |
| Molecular Weight | 481.37 g/mol | [1] |
| Type | Small molecule | [2] |
| Target | CCK1 Receptor | [2] |
| Action | Antagonist | [2] |
| Oral Bioavailability (Rats) | 108 ± 10% | [2] |
CCK1 Receptor Signaling Pathway
This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the binding of cholecystokinin (CCK) to its G-protein coupled receptor, CCK1. The binding of CCK to the CCK1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] This signaling pathway is crucial in regulating various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety.[4][5]
References
- 1. medkoo.com [medkoo.com]
- 2. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
Application Notes and Protocols: Measuring the Efficacy of JNJ-17156516 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17156516 is a potent and selective antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor.[1][2][3] The CCK1 receptor plays a crucial role in various physiological processes, particularly in the gastrointestinal (GI) system, including gallbladder contraction, pancreatic enzyme secretion, and gut motility.[4] Dysregulation of the CCK1 receptor signaling pathway has been implicated in the pathophysiology of several disorders, including pancreatitis, gallbladder dysfunction, and gastrointestinal motility disorders. These application notes provide a comprehensive guide for researchers to evaluate the in vivo efficacy of this compound in relevant animal models.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by competitively inhibiting the binding of cholecystokinin (CCK) to the CCK1 receptor. This antagonism blocks the downstream signaling cascade typically initiated by CCK, which involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent cellular responses include smooth muscle contraction and enzyme secretion.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, which are essential for designing efficacy studies.
Table 1: In Vitro Receptor Binding Affinity and Potency of this compound
| Parameter | Species | Receptor | Value | Reference |
| pKi | Human | CCK1 | 7.96 ± 0.11 | [1] |
| pKi | Rat | CCK1 | 8.02 ± 0.11 | [1] |
| pKi | Canine | CCK1 | 7.98 ± 0.04 | [1] |
| pKB | Guinea Pig | CCK1 | 8.00 ± 0.07 | [1] |
| Selectivity | Human | CCK1 vs CCK2 | ~160-fold | [1] |
| Selectivity | Rat | CCK1 vs CCK2 | ~230-fold | [1] |
| Selectivity | Canine | CCK1 vs CCK2 | ~75-fold | [1] |
Table 2: In Vivo Pharmacological and Pharmacokinetic Profile of this compound in Rats
| Parameter | Route | Value | Reference |
| ED50 (Duodenal Contraction) | i.v. | 484 nmol/kg | [1] |
| Half-life (t1/2) | i.v. | 3.0 ± 0.5 h | [1] |
| Bioavailability | Oral | 108 ± 10% | [1] |
Experimental Protocols
Based on the mechanism of action of this compound, the following animal models are proposed to assess its therapeutic efficacy.
Assessment of Efficacy in a Model of Gallbladder Motility
Objective: To evaluate the ability of this compound to inhibit CCK-induced gallbladder contraction.
Animal Model: Guinea Pig
Protocol:
-
Animal Preparation: Fast male guinea pigs overnight with free access to water. Anesthetize the animals and expose the gallbladder.
-
Measurement of Gallbladder Contraction: Insert a catheter into the gallbladder to measure pressure changes, which reflect contraction.
-
CCK-8S Challenge: Administer increasing doses of the CCK analog, CCK-8S, intravenously to establish a dose-response curve for gallbladder contraction.
-
This compound Administration: Administer this compound intravenously at various doses.
-
Efficacy Measurement: After administration of this compound, repeat the CCK-8S dose-response challenge. A rightward shift in the dose-response curve indicates antagonism of the CCK1 receptor.
-
Data Analysis: Calculate the dose of this compound required to produce a significant shift in the CCK-8S dose-response curve.
References
Application Notes and Protocols for JNJ-17156516: A Potent CCK1 Receptor Antagonist for Inducing Changes in Feeding Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17156516 is a potent and selective antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor.[1][2] Cholecystokinin (CCK) is a peptide hormone released from the gastrointestinal tract in response to food intake, particularly fat and protein. It plays a crucial role in satiety and the regulation of food intake by activating CCK1 receptors, which are primarily located on vagal afferent neurons, in the pancreas, and in specific brain regions involved in appetite control. By blocking the action of endogenous CCK at the CCK1 receptor, this compound is a valuable pharmacological tool for investigating the physiological roles of the CCK system in feeding behavior and for the potential development of therapeutic agents targeting appetite modulation.
These application notes provide a comprehensive overview of the use of this compound in preclinical research to study its effects on feeding behavior. Included are summaries of its pharmacological properties, detailed experimental protocols for assessing its in vivo efficacy, and a representation of the signaling pathway it modulates.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the CCK1 receptor across multiple species.
Table 1: Receptor Binding Affinity of this compound
| Species | Receptor | Binding Affinity (pKi) | Selectivity (fold) vs. CCK2 Receptor |
| Human | CCK1 | 7.96 ± 0.11 | ~160 |
| Rat | CCK1 | 8.02 ± 0.11 | ~230 |
| Canine | CCK1 | 7.98 ± 0.04 | ~75 |
Data compiled from publicly available research.[1][2]
Mechanism of Action: Antagonism of the CCK1 Receptor Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of CCK to the CCK1 receptor, a G-protein coupled receptor (GPCR). Activation of the CCK1 receptor by CCK typically initiates a cascade of intracellular signaling events that lead to a reduction in food intake. This compound blocks these downstream signals, thereby promoting feeding behavior.
Caption: CCK1 Receptor Signaling Pathway and its Antagonism by this compound.
Experimental Protocols for Assessing Changes in Feeding Behavior
The following protocols are designed to evaluate the effects of this compound on food intake and feeding patterns in a rodent model.
Protocol 1: Acute Food Intake Study in Fasted Rodents
Objective: To determine the effect of a single administration of this compound on food consumption following a period of fasting.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% Saline)
-
Adult male Sprague-Dawley rats (250-300 g)
-
Standard rodent chow
-
Metabolic cages with food hoppers and water bottles
-
Animal balance
Experimental Workflow:
References
Application Notes and Protocols for the Hypothetical Use of JNJ-17156516 in Preclinical Models of Gastroesophageal Reflux Disease (GERD)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gastroesophageal Reflux Disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms such as heartburn and regurgitation, and in some cases, complications like esophagitis. A primary mechanism underlying GERD is the occurrence of transient lower esophageal sphincter relaxations (TLESRs), which are brief, involuntary openings of the lower esophageal sphincter (LES) independent of swallowing.[1]
The gut hormone cholecystokinin (B1591339) (CCK) has been identified as a key mediator of TLESRs.[2] Acting through the cholecystokinin-1 (CCK1, formerly CCKA) receptor, CCK can increase the frequency of TLESRs, particularly after meals.[3][4] This suggests that antagonizing the CCK1 receptor could be a viable therapeutic strategy for reducing the incidence of reflux episodes.
JNJ-17156516 is a potent and selective antagonist of the CCK1 receptor.[5][6] It exhibits high affinity for human, rat, and canine CCK1 receptors, making it a suitable tool for investigating the role of CCK1 receptor antagonism in preclinical models of GERD.[5][6] These application notes provide a hypothetical framework and detailed protocols for evaluating the efficacy of this compound in two common animal models of GERD.
Mechanism of Action
The proposed mechanism for this compound in the context of GERD involves the blockade of CCK1 receptors, which are implicated in the vagal reflex pathway that triggers TLESRs. Gastric distension, often occurring after a meal, stimulates the release of CCK. CCK then binds to CCK1 receptors on vagal afferent nerves, initiating a signaling cascade that leads to the relaxation of the LES. By competitively inhibiting the binding of CCK to its receptor, this compound is hypothesized to reduce the frequency of these relaxations, thereby decreasing the number of reflux events.
Data Presentation
The following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide researchers in data presentation.
Table 1: Hypothetical Effect of this compound on TLESRs in a Canine Model
| Treatment Group | Dose (nmol/kg, i.v.) | Number of TLESRs/hour | % Reduction in TLESRs vs. Vehicle | Esophageal Acid Exposure (% time pH < 4) |
| Vehicle | - | 12.5 ± 1.8 | - | 8.2 ± 1.5 |
| This compound | 100 | 8.2 ± 1.5 | 34.4% | 5.1 ± 1.1 |
| This compound | 300 | 5.1 ± 1.2 | 59.2% | 3.2 ± 0.9 |
| This compound | 1000 | 3.8 ± 0.9 | 69.6% | 2.1 ± 0.7 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle.
Table 2: Hypothetical Effect of this compound on Reflux Esophagitis in a Rat Model
| Treatment Group | Dose (mg/kg, p.o.) | Macroscopic Lesion Score (0-5) | Microscopic Inflammation Score (0-4) | Esophageal Ulcer Index |
| Sham | - | 0.2 ± 0.1 | 0.3 ± 0.2 | 0.5 ± 0.3 |
| GERD + Vehicle | - | 4.2 ± 0.5 | 3.5 ± 0.4 | 15.8 ± 2.1 |
| GERD + this compound | 1 | 3.1 ± 0.6 | 2.6 ± 0.5 | 10.2 ± 1.8* |
| GERD + this compound | 3 | 2.2 ± 0.4 | 1.8 ± 0.3 | 6.5 ± 1.2 |
| GERD + this compound | 10 | 1.5 ± 0.3 | 1.1 ± 0.2 | 4.1 ± 0.9 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to GERD + Vehicle.
Experimental Protocols
Protocol 1: Evaluation of this compound on TLESRs in a Conscious Dog Model
This protocol is designed to assess the effect of this compound on the frequency of TLESRs, the primary mechanism of GERD. The dog is a suitable model for this purpose due to physiological similarities to humans in esophageal motor function.[7]
1. Animal Model:
-
Species: Beagle dogs (male or female, 10-15 kg).
-
Preparation: Dogs are surgically fitted with a chronic cervical esophagostomy to facilitate the insertion of manometry and pH catheters. Allow for a 2-week recovery period post-surgery.
2. Experimental Setup:
-
Catheters: A high-resolution manometry (HRM) catheter for measuring pharyngeal, esophageal, and LES pressures, and a pH electrode to detect acid reflux.
-
Acclimatization: Prior to the study, train the dogs to stand comfortably in a sling for the duration of the experiment (approx. 3-4 hours).
3. Procedure:
-
Fasting: Fast dogs overnight (12-16 hours) with free access to water.
-
Catheter Placement: On the day of the experiment, gently insert the HRM and pH catheters through the esophagostomy. Position the manometry sensors across the LES and the pH sensor 5 cm above the LES.
-
Baseline Recording: Record baseline LES pressure and esophageal pH for 30 minutes.
-
Meal and Gastric Distension: Provide a standard meal to stimulate postprandial TLESRs.
-
Drug Administration: 30 minutes after the meal, administer this compound or vehicle intravenously (i.v.) in a randomized, crossover design. Each dog should receive all treatments with a washout period of at least 3 days between experiments.
-
Data Acquisition: Record esophageal and LES pressures and esophageal pH for 3 hours post-administration.
4. Data Analysis:
-
Identify TLESRs based on established criteria (e.g., LES relaxation rate >1 mmHg/s, duration 10-45 seconds, not triggered by a swallow).
-
Quantify the number of TLESRs per hour.
-
Calculate the percentage of time esophageal pH is below 4.
-
Compare the effects of different doses of this compound with the vehicle control using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).
Protocol 2: Evaluation of this compound in a Rat Model of Chronic Reflux Esophagitis
This protocol is designed to assess the protective effects of this compound against esophageal mucosal damage caused by chronic acid reflux.[8]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize rats for at least one week before the experiment.
2. Induction of GERD:
-
Fasting: Fast rats for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Surgical Procedure:
-
Make a midline laparotomy.
-
Ligate the transitional region between the forestomach and the glandular portion of the stomach with a silk suture.
-
Wrap the duodenum near the pyloric ring with a small piece of a Nélaton catheter to create a partial obstruction. This procedure induces reflux of gastric contents into the esophagus.[8]
-
Suture the abdominal incision.
-
-
Sham Operation: In the sham group, perform the laparotomy and manipulate the stomach and duodenum without performing the ligations.
3. Drug Administration:
-
Administer this compound or vehicle orally (p.o.) once daily for a predetermined period (e.g., 7 or 14 days), starting the day after surgery.
4. Assessment of Esophagitis:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the esophagus and stomach.
-
Macroscopic Evaluation: Open the esophagus longitudinally and score the mucosal lesions based on a predefined scale (e.g., 0=normal, 5=severe ulceration and necrosis).
-
Histological Evaluation: Fix the esophageal tissue in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the degree of inflammation, basal cell hyperplasia, and erosions.
-
Ulcer Index: Measure the length and width of all lesions to calculate the ulcer index.
5. Data Analysis:
-
Compare the macroscopic and microscopic scores and the ulcer index between the vehicle-treated GERD group and the this compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
Conclusion
The CCK1 receptor antagonist this compound represents a promising pharmacological tool for investigating the mechanisms of GERD. The protocols outlined above provide a framework for assessing its potential therapeutic efficacy in preclinical models by targeting TLESRs and protecting against esophageal mucosal damage. Researchers can adapt these methodologies to further explore the role of the CCK pathway in gastroesophageal function.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cholecystokinin in transient lower oesophageal sphincter relaxation due to gastric distension in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin induces esophageal longitudinal muscle contraction and transient lower esophageal sphincter relaxation in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
- 7. Relationship of transient lower esophageal sphincter relaxation to postprandial gastroesophageal reflux and belching in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-17156516 in Pancreatic Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its dense desmoplastic stroma and profound chemoresistance. Emerging evidence implicates the cholecystokinin (B1591339) (CCK) signaling pathway in the pathobiology of pancreatic cancer.[1][2][3] Cholecystokinin receptors, particularly the CCK-A (CCK1) and CCK-B (CCK2) subtypes, are expressed on pancreatic cancer cells, as well as on pancreatic stellate cells within the tumor microenvironment.[2][4][5][6][7] Activation of these receptors by their ligand, CCK, has been shown to promote cancer cell proliferation and contribute to the fibrotic tumor microenvironment, which can impede the efficacy of therapeutic agents.[2][8][9][10]
JNJ-17156516 is a potent and selective CCK1 receptor antagonist. While direct studies of this compound in pancreatic cancer are not yet available, its mechanism of action suggests a potential therapeutic application. By blocking the CCK1 receptor, this compound may inhibit the pro-proliferative signals in pancreatic cancer cells and modulate the tumor microenvironment. Preclinical studies with other CCK receptor antagonists have demonstrated anti-tumor effects and enhancement of chemotherapy in pancreatic cancer models.[8][9][11] These application notes provide a hypothetical framework for investigating the utility of this compound in pancreatic cancer research.
Hypothetical Data Presentation
The following tables represent hypothetical data for the effect of this compound on pancreatic cancer cell lines.
Table 1: Hypothetical IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | CCK1 Receptor Expression | IC50 (µM) of this compound (72h) |
| BxPC-3 | High | 15.2 |
| MIA PaCa-2 | Moderate | 35.8 |
| PANC-1 | Low | > 100 |
| AsPC-1 | High | 12.5 |
Table 2: Hypothetical Effect of this compound on Apoptosis in BxPC-3 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.2 |
| This compound | 10 | 15.8 |
| This compound | 25 | 28.4 |
| This compound | 50 | 45.1 |
Experimental Protocols
1. Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines (e.g., BxPC-3, MIA PaCa-2, PANC-1, AsPC-1).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
2. Cell Viability Assay (MTT Assay)
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour of staining.
4. Western Blot Analysis for Signaling Pathway Modulation
-
Treat pancreatic cancer cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Hypothetical Signaling Pathway of CCK1 Receptor in Pancreatic Cancer Cells.
Caption: General Experimental Workflow for In Vitro Testing of this compound.
References
- 1. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies [ijbs.com]
- 2. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin and pancreatic cancer: the chicken or the egg? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin receptors in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin receptor antagonist alters pancreatic cancer microenvironment and increases efficacy of immune checkpoint antibody therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin-A receptor messenger RNA expression in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholecystokinin A and B receptors are differentially expressed in normal pancreas and pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Effect of CCK receptor antagonist on growth of pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving JNJ-17156516 for Scientific Experiments: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of JNJ-17156516, a potent and selective cholecystokinin (B1591339) 1 (CCK1) receptor antagonist, for use in various experimental settings.[1][2][3] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: Selective CCK1 receptor antagonist.[1][2][3]
-
Molecular Weight: 481.37 g/mol
Solubility Data
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) | Notes |
| DMSO | ~14 | ~29 | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | ~2 | ~4.15 | May be suitable for some in vivo and in vitro applications. |
| Water | Sparingly soluble | Sparingly soluble | Not recommended for primary stock solution preparation. |
Note: The solubility values for DMSO and Ethanol are extrapolated from data for a similar JNJ compound, JNJ-7777120, and should be considered as an estimate.[4]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution for several minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but care should be taken to avoid degradation.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[3]
Preparation of Working Solutions
Objective: To dilute the high-concentration stock solution to the final working concentration required for the experiment.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-dilution (optional but recommended): To minimize precipitation, it is advisable to first dilute the DMSO stock solution with the aqueous buffer in a stepwise manner. For example, a 1:10 dilution followed by a further dilution to the final concentration.
-
Final Dilution: Add the required volume of the this compound stock solution to the appropriate volume of the pre-warmed (if applicable) aqueous buffer.
-
Mixing: Gently mix the solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store aqueous working solutions for extended periods.
Visualization of Key Processes
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of CCK1 Receptor
Caption: CCK1 receptor signaling pathways.[5]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-17156516: Application Notes and Protocols for a Selective CCK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17156516 is a potent and selective antagonist of the cholecystokinin (B1591339) 1 receptor (CCK1R).[1][2] This small molecule is a valuable tool for investigating the physiological and pathological roles of the CCK1 receptor, which is primarily expressed in the gallbladder, pancreas, and specific regions of the central nervous system. Its high affinity and selectivity for CCK1R over the CCK2 receptor make it a precise pharmacological probe for in vitro and in vivo studies. This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Supplier and Purchasing Information
Primary Supplier:
-
MedKoo Biosciences:
-
Availability: Currently not in stock; available through custom synthesis.[1]
-
Minimum Order: 1 gram.[1]
-
Estimated Lead Time: 2 to 4 months.[1]
-
Pricing: Dependent on the complexity of the synthesis; quotes are provided upon request for orders of 1 gram or more.[1]
-
Contact for Quote: A quotation request is required through the MedKoo Biosciences website.
-
Note: As this compound is for research use only, it is not intended for human or veterinary use.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (S)-3-(5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-(3-methylphenyl)propionic acid | [1] |
| Synonyms | JNJ 17156516, JNJ17156516 | [1] |
| CAS Number | 649551-06-4 (free base) | [1] |
| Molecular Formula | C26H22Cl2N2O3 | [1] |
| Molecular Weight | 481.37 g/mol | [1] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
Pharmacological Data
This compound exhibits high affinity and selectivity for the CCK1 receptor across multiple species.
| Parameter | Species | Value | Assay Type | Reference |
| pKi | Human (cloned) | 7.96 ± 0.11 | Radioligand Binding | [1][3] |
| pKi | Rat (cloned) | 8.02 ± 0.11 | Radioligand Binding | [1][3] |
| pKi | Canine (cloned) | 7.98 ± 0.04 | Radioligand Binding | [1][3] |
| pKi | Human (gallbladder) | 8.22 ± 0.05 | Radioligand Binding | [3] |
| pKB | Guinea Pig | 8.00 ± 0.07 | Gallbladder Contraction | [3] |
| ED50 | Rat (in vivo) | 484 nmol/kg | Duodenal Contraction | [3] |
| Selectivity | Human | ~160-fold (CCK1 vs CCK2) | Radioligand Binding | [1][3] |
| Selectivity | Rat | ~230-fold (CCK1 vs CCK2) | Radioligand Binding | [1][3] |
| Selectivity | Canine | ~75-fold (CCK1 vs CCK2) | Radioligand Binding | [1][3] |
| Bioavailability | Rat | 108 ± 10% | Pharmacokinetic Analysis | [3] |
| Half-life | Rat | 3.0 ± 0.5 h | Pharmacokinetic Analysis | [3] |
Signaling Pathways
The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of CCK1R by its endogenous ligand, cholecystokinin (CCK), initiates a signaling cascade that leads to various physiological responses. This compound acts as a competitive antagonist, blocking the binding of CCK and thereby inhibiting these downstream signaling events.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These protocols are based on established methodologies and should be adapted as necessary for specific experimental conditions.
In Vitro Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the CCK1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the CCK1 receptor.
-
Radiolabeled CCK1R ligand (e.g., [³H]CCK-8).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in binding buffer to achieve the desired final concentrations.
-
Dilute the radiolabeled ligand in binding buffer to a final concentration approximately equal to its Kd.
-
Thaw the membrane preparation on ice and resuspend in binding buffer to a final concentration of 10-50 µg of protein per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radiolabeled ligand, and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of a non-labeled CCK1R ligand (e.g., 1 µM CCK-8), 50 µL of radiolabeled ligand, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of radiolabeled ligand, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plate.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vitro Gallbladder Contraction Assay
This protocol assesses the functional antagonism of this compound on CCK-induced gallbladder smooth muscle contraction.
Materials:
-
Guinea pig gallbladder.
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂ / 5% CO₂.
-
CCK-8 (Cholecystokinin octapeptide).
-
This compound.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and immediately excise the gallbladder.
-
Place the gallbladder in ice-cold Krebs solution.
-
Cut the gallbladder into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
-
Mounting:
-
Mount the muscle strips vertically in an organ bath containing Krebs solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, pre-incubate the tissue strips with either vehicle (e.g., DMSO) or varying concentrations of this compound for 20-30 minutes.
-
Construct a cumulative concentration-response curve for CCK-8 by adding increasing concentrations of CCK-8 to the organ bath and recording the contractile response.
-
Wash the tissues extensively between curves.
-
-
Data Analysis:
-
Measure the peak contractile force for each concentration of CCK-8.
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the CCK-8 concentration.
-
Compare the concentration-response curves in the absence and presence of this compound. A competitive antagonist will cause a rightward shift of the curve without affecting the maximum response.
-
Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the original response.
-
Conclusion
This compound is a critical research tool for elucidating the multifaceted roles of the CCK1 receptor. The information and protocols provided herein offer a comprehensive guide for its application in pharmacological and physiological studies. Due to its limited commercial availability, researchers should plan for custom synthesis. Careful adherence to the described protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of CCK1R-mediated processes.
References
Troubleshooting & Optimization
JNJ-17156516 solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with JNJ-17156516, a potent and selective cholecystokinin (B1591339) 1 (CCK1) receptor antagonist. Due to the limited public availability of specific quantitative solubility data for this compound, this guide focuses on general troubleshooting strategies for handling poorly soluble compounds of its class (pyrazole derivatives) and provides best-practice experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound for my in vitro experiments. What are the recommended solvents?
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
A2: This is a common issue with compounds dissolved in a high concentration of an organic solvent like DMSO. To mitigate precipitation, consider the following:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay medium, as higher concentrations can be toxic to cells and cause the compound to precipitate.
-
Use a pre-warmed aqueous buffer: Adding the DMSO stock to a warmed buffer can sometimes improve solubility.
-
Serial dilutions: Perform serial dilutions in your aqueous buffer to gradually decrease the solvent concentration.
-
Incorporate a surfactant: The use of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in the final assay medium can help to maintain the compound's solubility.
-
Formulation with cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs and increase their aqueous solubility.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective antagonist of the cholecystokinin 1 (CCK1) receptor. By blocking this receptor, it inhibits the physiological effects of cholecystokinin (CCK), a peptide hormone involved in various gastrointestinal and central nervous system functions, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound and similar compounds.
Experimental Workflow for Solubility Testing
Caption: A stepwise workflow for determining the optimal solvent and concentration for preparing a stock solution of a poorly soluble compound.
Data Presentation
Table 1: General Solubility of Pyrazole Derivatives in Common Laboratory Solvents
| Solvent | Polarity Index | General Solubility of Pyrazole Derivatives | Recommended Use |
| Water | 9.0 | Very Low to Insoluble | Not recommended for primary stock solutions |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Recommended for concentrated stock solutions |
| Ethanol | 5.2 | Moderate to High | Good alternative to DMSO for stock solutions |
| Methanol | 6.6 | Moderate to High | Can be used for stock solutions |
| Acetone | 5.1 | Moderate | Useful for certain applications |
| Acetonitrile | 6.2 | Moderate | Can be used in analytical methods |
Note: This table provides general guidance. The actual solubility of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 481.37 g/mol . For 1 mL of a 10 mM solution, you will need 0.481 mg.
-
Carefully weigh the calculated amount of this compound and place it in a suitable vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
Signaling Pathway
CCK1 Receptor Signaling Pathway
This compound acts as an antagonist at the CCK1 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, cholecystokinin (CCK), to the CCK1 receptor primarily activates the Gq/11 and Gs signaling pathways.
Caption: The signaling pathways activated by the CCK1 receptor and the inhibitory action of this compound.
JNJ-17156516 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of JNJ-17156516, a potent and selective cholecystokinin (B1591339) 1 (CCK1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a stock solution of this compound, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. Ensure the use of anhydrous, high-purity DMSO to minimize degradation.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is critical to maintain the integrity of this compound. The solid compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[1] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for several months. For longer-term storage, -80°C is advisable.
Q3: What is the stability of this compound in aqueous buffers and cell culture media?
A3: Specific stability data for this compound in various aqueous solutions is not extensively published. As a general guideline for small molecule inhibitors, it is recommended to prepare fresh dilutions from a DMSO stock solution into your aqueous buffer or cell culture medium immediately before each experiment. The stability in these media can be influenced by factors such as pH, temperature, and the presence of other components.
Q4: My this compound solution precipitated after dilution in my experimental buffer. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue for compounds with low aqueous solubility. To address this, consider the following:
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock.
-
Adjust the final DMSO concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically below 0.5%) to minimize solvent effects and toxicity, while still maintaining solubility.
-
Gentle warming and sonication: Briefly warming the solution or using a sonicator bath can help redissolve the compound. However, be cautious as this may affect the stability of the compound.
Q5: I am observing inconsistent results or a loss of activity with this compound. What could be the cause?
A5: Inconsistent results or loss of activity can stem from several factors:
-
Compound degradation: Improper storage or handling of the stock solution can lead to degradation. Use a fresh aliquot for your experiments.
-
Inaccurate concentration: Verify your calculations and ensure your pipettes are calibrated correctly.
-
Experimental conditions: Changes in cell passage number, reagent batches, or incubation times can all contribute to variability. Maintain consistency in your experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Precipitation in Aqueous Solution | Low aqueous solubility of this compound. | Perform serial dilutions. Ensure the final DMSO concentration is low and compatible with your assay. Consider a brief sonication or gentle warming. |
| Loss of Inhibitory Activity | Degradation of the compound due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature). | Prepare fresh working solutions from a new aliquot of the stock solution stored at -20°C or -80°C. |
| Inconsistent Experimental Results | Variability in experimental setup (e.g., cell density, passage number, reagent lots). | Standardize all experimental parameters. Use a positive control (e.g., a known CCK1 receptor agonist like CCK-8) and a vehicle control (DMSO) in every experiment. |
| High Background or Off-Target Effects | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration with the lowest off-target effects. |
Stability of this compound in Different Solvents (Illustrative Data)
Disclaimer: The following table provides an illustrative example of a stability profile for a small molecule inhibitor like this compound. This data is not based on direct experimental results for this compound and should be used as a general guideline. Researchers should perform their own stability assessments for their specific experimental conditions.
| Solvent | Storage Temperature | Stability (Time to <5% Degradation) |
| Solid | Room Temperature (20-25°C) | Weeks |
| 4°C | Months | |
| -20°C | Years | |
| 10 mM in DMSO | Room Temperature (20-25°C) | Days |
| 4°C | Weeks | |
| -20°C | Months | |
| -80°C | > 1 Year | |
| 10 µM in PBS (pH 7.4) | Room Temperature (20-25°C) | Hours |
| 4°C | 1-2 Days | |
| 10 µM in Cell Culture Medium (+10% FBS) | 37°C | Hours |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a defined temperature.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the test solution: Dilute the stock solution in your aqueous buffer to the final desired concentration (e.g., 10 µM).
-
Time zero (T=0) analysis: Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area of this compound.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).
-
Time-point analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate degradation products.
Visualizations
CCK1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the Cholecystokinin 1 (CCK1) receptor, which is antagonized by this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for assessing the stability of this compound in a given solvent.
Logical Relationships for Troubleshooting
This diagram provides a logical approach to troubleshooting common issues with this compound experiments.
References
Potential off-target effects of JNJ-17156516
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using JNJ-17156516. The information is intended to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor.[1] It acts by competitively binding to the CCK1 receptor, thereby blocking the physiological effects of cholecystokinin (CCK).[1][2] CCK is a peptide hormone involved in various gastrointestinal and central nervous system functions, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[3][4][5]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the human CCK1 receptor over the CCK2 receptor.[1] In vitro studies have demonstrated its high affinity for the cloned human, rat, and canine CCK1 receptors.[1]
Q3: Are there any known off-target effects of this compound?
Based on the currently available public information, comprehensive screening data for off-target effects of this compound against a broad panel of other receptors, enzymes, and ion channels has not been published. The primary characterization has focused on its high selectivity for the CCK1 receptor over the CCK2 receptor.[1]
Q4: We are observing unexpected physiological responses in our animal models that are not consistent with CCK1 receptor blockade. What could be the cause?
While specific off-target binding data is limited, several factors could contribute to unexpected in vivo effects:
-
On-target effects in different tissues: The CCK1 receptor is expressed in various tissues beyond the gallbladder and pancreas, including parts of the central nervous system.[3][4] Blockade of these receptors could lead to unanticipated physiological responses.
-
Metabolites: The in vivo metabolism of this compound may produce active metabolites with different selectivity profiles.
-
Complex physiological response: The regulation of gastrointestinal and neurological systems is complex. Antagonism of the CCK1 receptor can lead to downstream effects that may not be immediately obvious.
Q5: How can we experimentally assess potential off-target effects in our own assays?
To investigate potential off-target effects, researchers can perform counter-screening assays. A tiered approach is recommended:
-
Receptor Binding Assays: Screen this compound against a panel of receptors, particularly those with structural similarity to the CCK1 receptor or those known to be affected by similar chemical scaffolds.
-
Enzyme and Ion Channel Assays: Broaden the screening to include a diverse set of enzymes and ion channels to identify any unintended interactions.
-
Phenotypic Screening: Utilize cell-based assays that measure complex physiological endpoints to uncover unexpected cellular activities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between in vitro and in vivo experiments. | Differences in drug metabolism, bioavailability, or species-specific receptor pharmacology. | Characterize the pharmacokinetic and pharmacodynamic profile of this compound in the specific animal model being used. Confirm the expression and affinity of the CCK1 receptor in the target tissue of the experimental species. |
| Unexpected behavioral changes in animal models. | On-target effects on CCK1 receptors in the central nervous system. The CCK1 receptor is known to be involved in processes such as anxiety and satiety.[3] | Carefully review the literature on the role of CCK1 receptors in the brain and behavior. Consider including specific behavioral assays in the study design to systematically evaluate these effects. |
| Alterations in digestive physiology beyond the expected gallbladder and pancreatic effects. | Widespread distribution of CCK1 receptors throughout the gastrointestinal tract, including the stomach and intestines, which regulate motility and secretion.[4][5] | Conduct more detailed in vivo studies focusing on different segments of the GI tract to localize the source of the unexpected effects. Measure parameters such as gastric emptying and intestinal transit. |
Data Summary
Table 1: In Vitro Affinity and Selectivity of this compound
| Species | Receptor | Affinity (pKi) | Selectivity (CCK1 vs. CCK2) |
| Human | CCK1 | 7.96 ± 0.11 | ~160-fold |
| Rat | CCK1 | 8.02 ± 0.11 | ~230-fold |
| Canine | CCK1 | 7.98 ± 0.04 | ~75-fold |
| Human (Gallbladder) | CCK1 | 8.22 ± 0.05 | Not Applicable |
Data sourced from in vitro radioligand binding studies.[1]
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for CCK1 Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of this compound to the CCK1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human CCK1 receptor.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled CCK1 receptor ligand (e.g., [3H]-CCK-8).
-
Add increasing concentrations of this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled CCK1 receptor agonist or antagonist.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Mechanism of action of this compound as a CCK1 receptor antagonist.
Caption: Recommended workflow for investigating potential off-target effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 4. CCK1 antagonists: are they ready for clinical use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with JNJ-17156516
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JNJ-17156516, a potent and selective cholecystokinin (B1591339) 1 (CCK1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive antagonist of the cholecystokinin 1 (CCK1) receptor.[1] It binds to the CCK1 receptor with high affinity, thereby preventing the endogenous ligand, cholecystokinin (CCK), from binding and activating the receptor. This blockade inhibits downstream signaling pathways typically initiated by CCK, such as those involved in gallbladder contraction and duodenal motility.[1]
Q2: What are the known binding affinities of this compound for the CCK1 receptor?
This compound exhibits high affinity for the CCK1 receptor across multiple species. The reported pKi and pKB values are summarized in the table below.
| Species/Tissue | Parameter | Value |
| Human (cloned) | pKi | 7.96 ± 0.11 |
| Rat (cloned) | pKi | 8.02 ± 0.11 |
| Canine (cloned) | pKi | 7.98 ± 0.04 |
| Human (gallbladder) | pKi | 8.22 ± 0.05 |
| Guinea Pig (gallbladder) | pKB | 8.00 ± 0.07 |
Q3: How selective is this compound for the CCK1 receptor over the CCK2 receptor?
This compound is highly selective for the CCK1 receptor. It has been shown to be approximately 160-fold, 230-fold, and 75-fold more selective for the CCK1 receptor compared to the CCK2 receptor in humans, rats, and canines, respectively.[1]
Troubleshooting Guide
Unexpected Result 1: Lower than Expected Potency in In Vitro Assays
Possible Causes:
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer pH, temperature, or incubation time, can affect compound performance.
-
Cell Line Issues: If using a cell-based assay, variations in cell line passage number, health, or receptor expression levels can impact results.
-
Reagent Quality: The quality of other reagents, such as the CCK agonist or radioligand, may be compromised.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Confirm proper storage conditions (e.g., -20°C, protected from light).
-
Prepare fresh stock solutions from a new aliquot of the compound.
-
Consider analytical chemistry techniques (e.g., HPLC) to assess purity and concentration.
-
-
Optimize Assay Protocol:
-
Review and optimize buffer composition, pH, and temperature.
-
Perform a time-course experiment to ensure incubation times are sufficient to reach equilibrium.
-
Include appropriate positive and negative controls in every experiment.
-
-
Validate Cell Line:
-
Use cells with a consistent and low passage number.
-
Regularly check cell viability and morphology.
-
Quantify CCK1 receptor expression levels (e.g., via qPCR or flow cytometry).
-
-
Check Reagent Quality:
-
Use fresh, high-quality agonists and other critical reagents.
-
Validate the activity of the agonist in a separate experiment.
-
Unexpected Result 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
Possible Causes:
-
Pharmacokinetic Properties: The compound may have poor absorption, rapid metabolism, or high clearance in the animal model, leading to insufficient exposure at the target site.
-
Route of Administration: The chosen route of administration may not be optimal for achieving therapeutic concentrations.
-
Animal Model: The chosen animal model may not be appropriate, or there may be species-specific differences in CCK1 receptor pharmacology.
-
Dose Selection: The administered dose may be too low to elicit a significant effect.
Troubleshooting Steps:
-
Review Pharmacokinetic Data:
-
The reported pharmacokinetic profile in rats shows a half-life of 3.0 ± 0.5 hours and high bioavailability (108 ± 10%).[1] Consider this when designing your dosing regimen.
-
If using a different species, conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and half-life.
-
-
Optimize Dosing Regimen:
-
Based on pharmacokinetic data, adjust the dose and dosing frequency to maintain adequate plasma concentrations.
-
Consider alternative routes of administration (e.g., intravenous vs. oral) to improve bioavailability.
-
-
Validate Animal Model:
-
Confirm the expression and function of the CCK1 receptor in the target tissue of your animal model.
-
Ensure the disease model is relevant and robust.
-
-
Perform a Dose-Response Study:
-
Conduct a dose-escalation study to determine the effective dose range in your model.
-
Experimental Protocols
Protocol 1: CCK1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the CCK1 receptor.
Materials:
-
Membranes prepared from cells expressing the human CCK1 receptor
-
[3H]-CCK-8 (Radioligand)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-CCK-8 at a final concentration equal to its Kd, and 50 µL of the this compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the compound. For non-specific binding, add a high concentration of a known CCK1 receptor antagonist.
-
Add 50 µL of the CCK1 receptor membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvest the membranes by filtering the contents of the plate through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using appropriate software.
Visualizations
Caption: CCK1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: JNJ-17156516 In Vivo Studies
This technical support center provides essential information for researchers and scientists utilizing JNJ-17156516 in in vivo experiments. It includes key pharmacokinetic data, detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of this compound?
A1: Pharmacokinetic analysis in rats has determined the half-life of this compound to be 3.0 ± 0.5 hours.[1] The compound also exhibits high bioavailability in this species.[1]
Q2: What is a recommended dosing frequency for in vivo studies with this compound?
A2: Based on its half-life of approximately 3 hours in rats, a dosing frequency of every 3 to 6 hours is a reasonable starting point to maintain effective plasma concentrations.[1] However, the optimal dosing regimen will depend on the specific experimental model, the desired level of receptor occupancy, and the endpoint being measured. It is recommended to perform a pilot study to determine the ideal dosing schedule for your specific application.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective antagonist of the cholecystokinin (B1591339) 1 receptor (CCK1R).[1] It functions by competitively blocking the binding of the endogenous ligand, cholecystokinin (CCK), to the CCK1 receptor, thereby inhibiting its downstream signaling pathways.[1]
Q4: What are the primary signaling pathways activated by the CCK1 receptor?
A4: The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The CCK1 receptor can also couple to Gs, leading to the production of cyclic AMP (cAMP), and can mediate signaling through β-arrestin recruitment.
Quantitative Data Summary
The following table summarizes the key in vivo pharmacokinetic and pharmacodynamic parameters of this compound in rats.
| Parameter | Value | Species | Reference |
| Half-Life (t½) | 3.0 ± 0.5 hours | Rat | [1] |
| Bioavailability | 108 ± 10% | Rat | [1] |
| Effective Dose (ED50) | 484 nmol/kg | Rat (inhibition of CCK-8S-evoked duodenal contractions) | [1] |
| Effective Dose | 240 nmol/kg (i.v.) | Rat (to shift CCK-8S dose-response curve) | [1] |
Experimental Protocols
In Vivo Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., saline, 10% DMSO in saline)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Cannulas for intravenous administration and blood collection
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Dosing: Administer this compound intravenously (i.v.) via a tail vein cannula at the desired dose (e.g., 240 nmol/kg).[1]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a separate cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC) using appropriate software.
In Vivo Inhibition of Duodenal Contractions in Anesthetized Rats
Objective: To assess the in vivo functional antagonism of this compound on CCK-induced duodenal contractions.
Materials:
-
This compound
-
Cholecystokinin octapeptide (CCK-8S)
-
Anesthetic (e.g., urethane)
-
Sprague-Dawley rats
-
Force transducer and recording equipment
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rats and maintain a stable body temperature.
-
Surgical Procedure: Perform a laparotomy to expose the duodenum. Attach a force transducer to a section of the duodenum to measure contractions.
-
Agonist Infusion: Infuse CCK-8S intravenously to induce duodenal contractions and establish a stable baseline response.
-
Antagonist Administration: Administer this compound intravenously at various doses (e.g., 100-1000 nmol/kg).
-
Data Recording: Record the duodenal contractions before and after the administration of this compound.
-
Data Analysis: Quantify the reduction in CCK-8S-induced duodenal contractions and calculate the ED50 for this compound.[1]
Visualizations
Caption: CCK1 Receptor Signaling Pathway.
Caption: In Vivo Pharmacokinetic Study Workflow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lower-than-expected in vivo efficacy | 1. Suboptimal Dosing: The dose or frequency may be insufficient to maintain therapeutic concentrations. 2. Poor Bioavailability (if not i.v.): The compound may have low oral bioavailability. 3. Rapid Metabolism/Clearance: The compound is cleared from circulation too quickly. | 1. Increase the dose or dosing frequency based on the 3-hour half-life.[1] Consider continuous infusion for stable exposure. 2. Confirm the route of administration and consider intravenous injection for initial studies. 3. Perform a full pharmacokinetic study to understand the exposure profile. |
| High variability in animal response | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Biological Variability: Differences in animal age, weight, or health status. 3. Stress-induced Physiological Changes: Animal stress can affect gastrointestinal function and drug metabolism. | 1. Ensure accurate and consistent dosing techniques. Use calibrated equipment. 2. Use animals of a similar age and weight range. Ensure all animals are healthy. 3. Handle animals carefully to minimize stress. Allow for adequate acclimatization. |
| Unexpected side effects (e.g., altered feeding behavior, gastrointestinal distress) | 1. On-target Effects: CCK1R is involved in satiety and gastrointestinal motility. Antagonism can alter these functions. 2. Off-target Effects: The compound may be interacting with other receptors or targets. | 1. Monitor feeding and gastrointestinal function. These may be expected pharmacological effects. 2. Test the compound in a cell line lacking the CCK1 receptor to screen for off-target effects. |
| Difficulty dissolving this compound for in vivo administration | 1. Poor Solubility: The compound may have low solubility in aqueous solutions. | 1. Prepare a stock solution in a solvent like DMSO. For in vivo use, dilute the stock in a vehicle such as saline or a solution containing a solubilizing agent (e.g., Tween 80, PEG400), ensuring the final solvent concentration is well-tolerated by the animals. |
References
Technical Support Center: JNJ-17156516 Bioavailability Enhancement
Important Initial Note for Researchers: Publicly available preclinical data indicates that JNJ-17156516, a selective cholecystokinin (B1591339) 1 (CCK1) receptor antagonist, exhibits high oral bioavailability (108 ± 10%) in rats with a half-life of approximately 3 hours[1]. However, bioavailability can be highly species-dependent and influenced by specific formulation and experimental conditions. This guide is intended for researchers who may be encountering unexpectedly low bioavailability in other species or under different experimental settings. The following troubleshooting guides and FAQs are based on general principles for overcoming poor bioavailability of orally administered compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor oral bioavailability for a research compound?
Poor oral bioavailability is often a result of one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many new chemical entities exhibit poor water solubility[2][3].
-
Low Permeability: The compound may not be able to efficiently cross the intestinal epithelium to enter the bloodstream[4].
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestine or liver before it reaches systemic circulation[5][6].
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp)[7].
Q2: I am observing low bioavailability in my animal model, which contradicts published rat data. What could be the reason?
Discrepancies in bioavailability between species or studies can arise from several factors:
-
Species-Specific Metabolism: The expression and activity of metabolic enzymes (e.g., cytochrome P450s) can vary significantly between species, leading to different rates of first-pass metabolism[6].
-
Formulation Differences: The vehicle or formulation used to administer the compound can dramatically impact its dissolution and absorption. A compound that is soluble in a specific formulation used in one study may not be in another.
-
Gastrointestinal Physiology: Differences in gastric pH, GI transit time, and intestinal contents (fasted vs. fed state) can influence drug absorption.
-
Genetic Polymorphisms: Variations in drug transporters and metabolic enzymes within a species can also contribute to variability.
Q3: What are the initial steps to investigate the cause of poor bioavailability for this compound in my model?
A systematic approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility of your compound batch at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract.
-
In Vitro Permeability Assessment: Use a Caco-2 permeability assay to assess the intestinal permeability of the compound and determine if it is a substrate for efflux transporters[7][8].
-
In Vitro Dissolution Testing: Evaluate the dissolution rate of your formulation to ensure the drug is being released from the dosage form[9][10].
-
Metabolic Stability Assays: Use liver microsomes or hepatocytes from your target species to determine the intrinsic metabolic clearance of the compound.
Troubleshooting Guides
Issue 1: Low Compound Exposure in Plasma After Oral Dosing
Question: My in vivo pharmacokinetic study shows very low or undetectable plasma concentrations of this compound after oral administration. What should I check first?
Answer:
-
Verify Formulation and Dosing:
-
Solubility in Vehicle: Was the compound fully dissolved or homogenously suspended in the dosing vehicle? Visually inspect for any precipitation. Consider preparing a fresh batch of the formulation.
-
Dosing Accuracy: Confirm the accuracy of the administered dose and the dosing procedure (e.g., proper gavage technique).
-
-
Assess Solubility and Dissolution:
-
Problem: The compound may be precipitating in the gastrointestinal tract upon administration.
-
Troubleshooting:
-
Perform an in vitro dissolution test using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess the release and solubility of the compound from your formulation[10].
-
Consider formulation strategies to improve solubility, such as using co-solvents, surfactants, or creating a solid dispersion[11][12].
-
-
-
Investigate Permeability and Efflux:
-
Problem: The compound may have low intestinal permeability or be subject to active efflux.
-
Troubleshooting:
-
Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp)[7]. A low Papp value suggests poor permeability.
-
In the Caco-2 assay, measure permeability in both directions (apical to basolateral and basolateral to apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux pumps like P-gp.
-
-
Issue 2: High Variability in Plasma Concentrations Between Subjects
Question: I am observing significant inter-animal variability in the plasma exposure of this compound. How can I reduce this?
Answer:
-
Standardize Experimental Conditions:
-
Fasting/Fed State: Ensure all animals are in the same state (e.g., fasted overnight) before dosing, as food can significantly affect drug absorption.
-
Dosing Procedure: Use a consistent and precise dosing technique for all animals.
-
Health Status: Ensure all animals are healthy and within a narrow weight range[13].
-
-
Evaluate Formulation Stability and Homogeneity:
-
Problem: If using a suspension, the compound may be settling, leading to inconsistent dosing.
-
Troubleshooting:
-
-
Consider Genetic Variability:
-
Problem: Outbred animal stocks can have genetic variations in metabolic enzymes and transporters.
-
Troubleshooting:
-
If possible, use an inbred strain of animals to reduce genetic variability.
-
Increase the number of animals per group to improve the statistical power of the study[13].
-
-
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes to guide researchers in their experimental analysis.
Table 1: Physicochemical and In Vitro Properties of a Hypothetical Poorly Bioavailable Compound
| Parameter | Value | Implication for Bioavailability |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Low solubility can limit dissolution and absorption. |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability across the intestinal epithelium. |
| Caco-2 Efflux Ratio (Papp B→A / Papp A→B) | 4.5 | Suggests the compound is a substrate for efflux pumps. |
| Liver Microsomal Stability (t½) | 15 minutes | Rapid metabolism can lead to high first-pass clearance. |
Table 2: Comparison of Formulation Strategies on Oral Bioavailability (Hypothetical Data)
| Formulation | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 25 ± 10 | 150 ± 60 | 5% |
| Solution in 10% DMSO / 90% PEG400 | 150 ± 50 | 900 ± 300 | 30% |
| Solid Dispersion (1:5 drug to polymer ratio) | 350 ± 100 | 2100 ± 600 | 70% |
Detailed Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To determine the rate and extent of this compound release from a formulation in simulated gastrointestinal fluids.
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin[10]
-
Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin[10]
-
The formulation of this compound
-
HPLC system for quantification
Methodology:
-
Pre-heat the dissolution medium (SGF or SIF) to 37 ± 0.5°C[14].
-
Place 900 mL of the medium into each dissolution vessel.
-
Set the paddle speed to 50 RPM.
-
Introduce a single dose of the this compound formulation into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the samples through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)[4]
-
This compound solution in transport buffer (e.g., 10 µM)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for quantification
Methodology:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation[15].
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a predetermined threshold (e.g., >300 Ω·cm²)[4].
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours)[7].
-
At the end of the incubation, take samples from both compartments for LC-MS/MS analysis.
-
-
Basolateral to Apical (B→A) Transport:
-
Repeat the process, but add the this compound solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Visualizations
Caption: Key barriers to oral drug bioavailability.
Caption: Workflow for troubleshooting poor oral bioavailability.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Intestinal absorption and metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 15. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Selection for In Vivo Studies of Poorly Soluble Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with vehicle selection for in vivo studies of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating a poorly soluble compound for in vivo studies?
A1: The main challenge for in vivo administration of poorly soluble compounds is their low solubility in aqueous solutions.[1][2] Many new chemical entities (NCEs) possess poor water solubility, which can lead to several issues during preclinical screening.[3] Lipophilic compounds, for instance, do not readily dissolve in simple aqueous vehicles like saline. This can result in difficulties achieving the desired dosing concentration, potential precipitation of the compound upon administration, inaccurate dosing, and possible vessel blockage or localized irritation at the injection site.[1]
Q2: What are some commonly used vehicles for administering poorly soluble compounds in vivo?
A2: For compounds with low solubility, vehicle systems often employ a combination of solvents and excipients to achieve and maintain the compound in solution.[1] Common components include:
-
Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (e.g., PEG400) are frequently used to initially dissolve the compound.[1][4][5]
-
Surfactants: Surfactants like Tween 80 (polysorbate 80) can improve wetting and prevent the precipitation of the compound.[1]
-
Cyclodextrins: These molecules can encapsulate the drug, forming an inclusion complex that enhances its aqueous solubility.[1][6][7]
-
Lipid-based formulations: For oral administration, oils such as corn oil or sesame oil can be utilized for lipophilic compounds.[1][4]
Q3: How do I choose the right vehicle for my specific compound and study?
A3: The selection of an appropriate vehicle is critical and depends on several factors, including the physicochemical properties of your compound, the intended route of administration (e.g., oral, intravenous), and the animal species being used.[4][8] A structured approach to preclinical formulation development is necessary, as different vehicle systems can lead to vastly different exposures.[2] It is advisable to start with simple, well-tolerated vehicles and increase the complexity of the formulation only as needed. For early pharmacokinetic (PK) studies, using solution formulations is often recommended to minimize the impact of compound properties like solubility and particle size on in vivo absorption.[9]
Q4: Are there any potential side effects or toxicities associated with common vehicles?
A4: Yes, some vehicles can have their own biological effects or toxicities, especially at higher concentrations. For example, DMSO can cause local irritation and may have systemic toxicity at high doses.[4] It is also known to induce changes in red blood cell counts and organ weights in rodents.[10] Similarly, certain surfactants are not recommended for use in animal pain models.[9] Therefore, it is crucial to include a vehicle-only control group in your in vivo studies to differentiate the effects of the vehicle from those of the test compound.[4] The no-observed-effect levels (NOELs) for several common solvents in rats have been determined in short-term oral toxicity studies and can serve as a useful reference.[11]
Troubleshooting Guides
Issue 1: Precipitation of the compound in the formulation upon preparation or storage.
| Potential Cause | Troubleshooting Step |
| Low Solubility in the Chosen Vehicle | Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400), but remain mindful of potential vehicle-induced toxicity.[1] Consider using a combination of co-solvents. |
| Temperature Effects | Prepare the formulation at a slightly elevated temperature to aid dissolution, ensuring the compound is stable at that temperature.[1] Be aware that precipitation may occur upon cooling.[12] |
| Antisolvent Precipitation | When diluting a stock solution (e.g., in DMSO) with an aqueous buffer, add the stock solution dropwise to the buffer while vortexing or stirring vigorously.[12] |
| Compound Instability | Degradation of the compound can lead to less soluble byproducts. It is best practice to prepare fresh solutions for each experiment.[12] |
Issue 2: The dosing solution is initially clear but becomes cloudy or shows precipitation over time.
| Potential Cause | Troubleshooting Step |
| Temperature Fluctuation | Store the solution at a constant temperature and avoid freeze-thaw cycles.[12] |
| pH Shift | Ensure the pH of your solution is stable over time and that your buffer has sufficient capacity.[12] |
| Supersaturation | The initial dilution may have created an unstable, supersaturated solution. Try reducing the final concentration of the compound. |
Data Presentation: Common Vehicle Components and Properties
| Vehicle Component | Primary Use | Key Properties & Considerations |
| Saline (0.9% NaCl) | Aqueous vehicle | Suitable for water-soluble compounds; isotonic and well-tolerated.[4] Not suitable for poorly soluble compounds on its own.[1] |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Powerful solvent for lipophilic drugs.[1][4] Can have toxicity at high concentrations and may cause local irritation.[4] |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | Commonly used to improve solubility and is generally well-tolerated.[1][4] Can cause toxicity at high doses.[4] |
| Ethanol | Co-solvent | Often used in combination with other co-solvents.[1][5] Must be used with caution due to potential toxicity and irritation.[4] |
| Corn Oil / Sesame Oil | Lipid-based vehicle | Suitable for highly lipophilic compounds for oral or intraperitoneal administration.[1][4] Not suitable for intravenous administration.[4] |
| Tween 80 (Polysorbate 80) | Surfactant | Used to increase the stability of suspensions and prevent precipitation.[1] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing agent | Can significantly increase the aqueous solubility of a drug by forming an inclusion complex.[1][6] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Injection
This protocol describes the preparation of a common co-solvent system for a poorly soluble compound.
-
Prepare the Compound Stock Solution:
-
Accurately weigh the desired amount of your compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
-
Prepare the Vehicle Mixture:
-
In a sterile container, prepare a vehicle mixture of PEG400 and sterile saline. A common ratio to start with is 40% PEG400 and 60% saline.[1]
-
-
Prepare the Final Dosing Solution:
-
Slowly add the compound stock solution to the vehicle mixture to achieve the final desired concentration for injection. For example, to obtain a final DMSO concentration of 10%, mix one part of the stock solution with nine parts of the vehicle mixture.[1]
-
-
Final Checks:
-
Visually inspect the final solution to ensure it is clear and free of any precipitation.
-
If necessary, measure the pH and adjust it to a physiologically compatible range (approximately 7.4) using sterile, dilute NaOH or HCl.[1]
-
Visualizations
Caption: A generalized workflow for vehicle selection in preclinical studies.
Caption: Decision tree for troubleshooting compound precipitation.
Caption: Hypothetical impact of a vehicle component on a cellular signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
Technical Support Center: JNJ-17156516 in Radioligand Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of JNJ-17156516 in radioligand binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Non-Specific Binding (NSB)
Q: I am observing high non-specific binding in my assay with this compound, which is compromising my assay window. What are the potential causes and how can I mitigate this?
A: High non-specific binding (NSB) can obscure the specific binding signal and is a common issue in radioligand binding assays. For a robust assay, NSB should ideally be less than 10% of the total binding. Here are some potential causes and solutions:
-
Radioligand Issues:
-
Hydrophobicity: The radioligand used may be sticking to non-receptor components like plasticware or filter mats.
-
Solution: Consider pre-treating your assay plates and filter mats with a blocking agent like 0.1% bovine serum albumin (BSA) or 0.5% polyethyleneimine (PEI). Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the wash buffer can also help.
-
-
Radioligand Concentration: Using a radioligand concentration significantly above its Kd can increase NSB.
-
Solution: Use a radioligand concentration at or below its Kd for the CCK1 receptor.
-
-
-
Assay Conditions:
-
Insufficient Washing: Inadequate washing can leave unbound radioligand trapped on the filter.
-
Solution: Increase the number of wash steps (from 3 to 5) and/or the volume of ice-cold wash buffer. Ensure the vacuum is sufficient for rapid filtration.
-
-
Inappropriate Blocking Agents: The blocking agents may not be optimal for your system.
-
Solution: In addition to BSA and PEI, you can try other blocking agents like non-fat dry milk (at 0.5-1%).
-
-
-
Compound-Specific Issues:
-
This compound Solubility: Although soluble in DMSO, this compound may precipitate in aqueous assay buffer if the final DMSO concentration is too low.[1] Precipitated compound can contribute to high NSB.
-
Solution: Ensure the final DMSO concentration in your assay is sufficient to maintain the solubility of this compound, but not so high as to disrupt receptor integrity (typically ≤1%). Perform a solubility test of this compound in your assay buffer at the highest concentration to be used.
-
-
Issue 2: Low or No Specific Binding
Q: My assay is showing very low or no specific binding of the radioligand in the presence of this compound. What are the likely reasons for this?
A: A lack of specific binding can be due to several factors, from reagent quality to assay conditions.
-
Receptor Integrity:
-
Degraded Receptor Preparation: The CCK1 receptors in your membrane preparation may be degraded or inactive due to improper storage or handling.
-
Solution: Ensure membrane preparations are stored at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles. You can verify receptor integrity and presence using a positive control ligand known to bind to the CCK1 receptor or by Western blot.
-
-
-
Radioligand Issues:
-
Radioligand Degradation: The radiolabeled ligand may have degraded over time.
-
Solution: Check the age and storage conditions of your radioligand. It's advisable to aliquot the radioligand upon receipt and store it as recommended by the manufacturer to avoid repeated handling of the stock vial.
-
-
-
Assay Conditions:
-
Incubation Time: The incubation may not be long enough to reach equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.
-
-
Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors can negatively impact binding.
-
Solution: The binding buffer for CCK1 receptor assays typically has a pH of 7.4 and may require specific ions like Mg2+. Verify the composition of your buffer.
-
-
-
This compound Handling:
-
Inaccurate Concentration: Errors in weighing or diluting this compound can lead to incorrect concentrations in the assay.
-
Issue 3: Poor Reproducibility Between Experiments
Q: I am struggling with high variability in the binding data for this compound between different experiments. How can I improve the consistency of my results?
A: Poor reproducibility is often a result of subtle variations in experimental procedures.
-
Pipetting and Dilution Errors:
-
Inconsistent Technique: Small errors in pipetting, especially with viscous solutions like DMSO stocks, can lead to significant variations.
-
Solution: Use calibrated pipettes and practice consistent pipetting techniques. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
-
-
-
Assay Timing and Temperature:
-
Fluctuations in Incubation: Variations in incubation time and temperature between assays can affect binding kinetics.
-
Solution: Use a temperature-controlled incubator and a precise timer for the incubation step. Ensure all plates are handled similarly.
-
-
-
Filtration and Washing:
-
Inconsistent Washing: Differences in the speed and volume of washing can lead to variability.
-
Solution: Use an automated cell harvester for filtration if available. If performing manual filtration, strive for consistent timing and pressure for each well.
-
-
-
Reagent Preparation:
-
Batch-to-Batch Variability: Using freshly prepared buffers and dilutions for each experiment can introduce variability.
-
Solution: Prepare large batches of buffers and store them appropriately. Aliquot and freeze membrane preparations and this compound stock solutions to ensure consistency across multiple experiments.
-
-
Quantitative Data Summary
The following tables summarize the binding affinity of this compound for the cholecystokinin (B1591339) 1 (CCK1) receptor across different species.
| Compound | Receptor | Species | Assay Type | pKi (± SEM) | Reference |
| This compound | CCK1 | Human (cloned) | Radioligand Binding | 7.96 (± 0.11) | [1] |
| This compound | CCK1 | Rat (cloned) | Radioligand Binding | 8.02 (± 0.11) | [1] |
| This compound | CCK1 | Canine (cloned) | Radioligand Binding | 7.98 (± 0.04) | [1] |
| This compound | CCK1 | Human (gallbladder) | Radioligand Binding | 8.22 (± 0.05) |
| Compound | Selectivity (Fold) | Species | Reference |
| This compound | ~160 (vs. CCK2) | Human | [1] |
| This compound | ~230 (vs. CCK2) | Rat | [1] |
| This compound | ~75 (vs. CCK2) | Canine | [1] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound at the CCK1 Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human CCK1 receptor expressed in a stable cell line.
1. Materials and Reagents:
-
CCK1 Receptor Source: Membrane preparations from CHO or HEK293 cells stably expressing the human CCK1 receptor.
-
Radioligand: [3H]-SR146131 or another suitable CCK1 receptor radioligand.
-
Unlabeled Ligand for NSB: A high concentration (e.g., 1 µM) of a known CCK1 receptor antagonist (e.g., L-364,718).
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Assay Plates.
-
Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in 0.5% PEI.
2. Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in 100% DMSO to create a range of concentrations (e.g., from 10 mM to 10 pM).
-
Further dilute these stocks into the binding buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of the unlabeled ligand (1 µM), 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester under vacuum.
-
Wash the filters 3-5 times with 200 µL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark before counting.
-
Measure the radioactivity in a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate Ki: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: CCK1 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: JNJ-17156516 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the selective CCK1 receptor antagonist, JNJ-17156516.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Cholecystokinin (B1591339) 1 (CCK1) receptor.[1] It competitively blocks the binding of the endogenous ligand, cholecystokinin (CCK), to the CCK1 receptor, thereby inhibiting its downstream signaling pathways.[2] The CCK1 receptor is a G protein-coupled receptor (GPCR) primarily located in the gastrointestinal tract, including the gallbladder and pancreas, and is involved in physiological processes such as gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[3][4]
Q2: What are the key binding affinities and in vitro potencies of this compound?
This compound exhibits high affinity for the CCK1 receptor across different species. The following table summarizes its binding and functional parameters.
| Parameter | Species | Value | Reference |
| pKi | Human | 7.96 ± 0.11 | [1] |
| pKi | Rat | 8.02 ± 0.11 | [1] |
| pKi | Canine | 7.98 ± 0.04 | [1] |
| pKB (Gallbladder Contraction) | Guinea Pig | 8.00 ± 0.07 |
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored in a dry, dark place at 0-4°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years).[1] Stock solutions are typically prepared in DMSO and should be stored in aliquots at -20°C or below and used within one month to minimize freeze-thaw cycles.[5]
Troubleshooting Guides
In Vitro Radioligand Binding Assays
Issue: High Variability or Poor Reproducibility in Ki Values
| Potential Cause | Troubleshooting Steps |
| Reagent Quality and Consistency | - Radioligand Integrity: Ensure the radiolabeled ligand (e.g., [125I]BH-CCK-8) is not degraded. Store it according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. - This compound Stock Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure complete dissolution; sonication or gentle warming may be necessary.[5] Store aliquots at -20°C to maintain stability.[1] |
| Assay Conditions | - Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. Optimize incubation time and maintain a consistent temperature across all experiments. - Non-Specific Binding: To determine non-specific binding, use a high concentration of an unlabeled CCK1 receptor agonist (e.g., 1 µM CCK-8).[6] Optimize washing steps to reduce background noise. |
| Biological Material | - Membrane Preparation: Use freshly prepared cell membranes for each experiment to ensure consistent receptor concentration. Inconsistent membrane preparations are a common source of variability. - Cell Line Stability: If using a cell line stably expressing the CCK1 receptor, periodically verify the receptor expression level. |
| Data Analysis | - Curve Fitting: Use a consistent and appropriate non-linear regression model to analyze the competition binding data and calculate IC50 and Ki values. |
In Vitro Functional Assays (e.g., Guinea Pig Gallbladder Contraction, Calcium Flux)
Issue: Inconsistent IC50 Values or Agonist Response
| Potential Cause | Troubleshooting Steps |
| Tissue/Cell Viability and Handling | - Tissue Preparation (Gallbladder Assay): Ensure consistent dissection and mounting of gallbladder strips. Maintain tissue viability by using fresh, properly oxygenated Krebs solution at 37°C.[7] - Cell Health (Calcium Flux Assay): Ensure cells are healthy and not overgrown. Optimize cell seeding density to obtain a robust and consistent response. |
| Agonist and Antagonist Concentrations | - Agonist Concentration: Use a consistent concentration of the agonist (e.g., CCK-8), typically the EC80, to stimulate the receptor.[8] - This compound Pre-incubation: Optimize the pre-incubation time with this compound to ensure it has reached its binding site before agonist addition. A typical pre-incubation time is 15-30 minutes.[6] |
| Assay-Specific Parameters | - Dye Loading (Calcium Flux): Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature for a consistent signal.[6] - Solvent Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or receptor function (typically <0.5%).[8] |
| Instrumentation | - Plate Reader Settings: For fluorescence-based assays, ensure consistent settings on the plate reader, including excitation and emission wavelengths, and gain settings. |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound.
Materials:
-
Membranes from cells stably expressing the human CCK1 receptor.
-
Radioligand: [125I]BH-CCK-8.
-
This compound.
-
Unlabeled CCK-8 (for non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and counter.
Method:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand (at a concentration near its Kd), and 50 µL of the this compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the inhibitor.
-
For non-specific binding, add 50 µL of 1 µM unlabeled CCK-8.
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[8]
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation fluid, and quantify radioactivity.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated.
Guinea Pig Gallbladder Contraction Assay
This protocol assesses the functional antagonism of this compound on CCK-8-induced gallbladder muscle contraction.
Materials:
-
Adult guinea pigs.
-
Krebs solution (in mmol/L: NaCl 120.35, KCl 5.9, MgCl2 2.5, NaH2PO4 1.2, NaHCO3 15.5, CaCl2 2.5, glucose 11.5; pH 7.4), gassed with 95% O2 and 5% CO2.[7]
-
CCK-8 (agonist).
-
This compound.
-
Organ bath with force transducer.
Method:
-
Euthanize a guinea pig and dissect the gallbladder.
-
Cut the gallbladder into longitudinal strips (approximately 0.2 cm x 0.8 cm) and mount them in an organ bath containing Krebs solution at 37°C.[7]
-
Allow the strips to equilibrate under a resting tension.
-
To assess antagonism, pre-incubate the tissue strips with varying concentrations of this compound for a defined period.
-
Construct a cumulative concentration-response curve for CCK-8 in the absence and presence of this compound.
-
Record the isometric contractions using a force transducer.
-
Analyze the data to determine the pA2 or KB value for this compound.
Visualizations
CCK1 Receptor Signaling Pathway
Caption: CCK1 Receptor Signaling Pathways.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Logical Relationship: Troubleshooting In Vitro Assay Variability
Caption: Troubleshooting In Vitro Assay Variability.
References
- 1. medkoo.com [medkoo.com]
- 2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: JNJ-17156516 and Other CCK1 Receptor Antagonists
Disclaimer: This document provides general guidance for researchers working with cholecystokinin (B1591339) 1 (CCK1) receptor antagonists. As of December 2025, there is no publicly available information regarding the specific toxicity or adverse effects of JNJ-17156516 in animal models. The following information is based on findings for other compounds in this class and should be considered as potential areas for investigation rather than established effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential target organs for toxicity with CCK1 receptor antagonists based on preclinical animal studies of similar compounds?
A1: Based on studies with other CCK1 receptor antagonists like devazepide (B1670321) and lorglumide (B1675136), potential areas of concern that may warrant monitoring in animal models include the gallbladder and the hematopoietic system. For instance, devazepide has been associated with an increased risk of cholesterol gallstone formation in mice.[1] Lorglumide has been observed to affect granulopoiesis in rats.[2][3]
Q2: Are there any known adverse effects of CCK1 receptor antagonists on the gastrointestinal system in animal models?
A2: Yes, besides the potential for gallstone formation with some antagonists, gastrointestinal motility can be affected. CCK1 receptors play a role in gallbladder contraction and gastrointestinal motility. While often investigated for therapeutic benefit, exaggerated pharmacological effects or off-target actions could lead to adverse gastrointestinal events. Some individuals in a clinical trial with the non-selective CCK receptor antagonist proglumide (B1679172) reported nausea and diarrhea.
Q3: Have any hematological effects been observed with CCK1 receptor antagonists in animal models?
A3: Studies on the CCK1 receptor antagonist lorglumide have indicated a potential for effects on the hematopoietic system, specifically damage to granulopoiesis (the formation of granulocytes) and increased toxicity of carboplatin (B1684641) to granulocyte-macrophage progenitor cells in rats.[2][3] Therefore, monitoring complete blood counts (CBCs) during preclinical studies with novel CCK1 receptor antagonists may be a prudent measure.
Troubleshooting Guide for Animal Experiments
Q: We are observing unexpected weight loss in our rodents treated with a novel CCK1 receptor antagonist. What could be the cause?
A: Unexpected weight loss in animal models treated with a CCK1 receptor antagonist could be multifactorial. Consider the following possibilities:
-
Reduced Food Intake: CCK is a satiety signal, and while an antagonist would be expected to potentially increase food intake, complex interactions in the central nervous system or unforeseen off-target effects could lead to reduced appetite.
-
Gastrointestinal Distress: As a class, these compounds can alter gastrointestinal function. The weight loss could be secondary to nausea, diarrhea, or general malaise.
-
Gallbladder/Liver Function: In light of findings with devazepide, altered bile secretion and gallbladder stasis could lead to malabsorption of fats and subsequent weight loss.[1]
Troubleshooting Steps:
-
Carefully monitor food and water intake daily.
-
Observe animals for signs of gastrointestinal distress such as diarrhea, changes in fecal consistency, or signs of nausea (e.g., pica).
-
At the end of the study, perform a thorough gross necropsy with special attention to the gallbladder and liver.
-
Consider including clinical chemistry panels in your study design to assess liver function (e.g., ALT, AST, bilirubin).
Q: Our in vivo study with a CCK1 receptor antagonist shows a higher-than-expected incidence of morbidity in a combination therapy study with a chemotherapeutic agent. What should we investigate?
A: This observation could be critical. Based on findings with lorglumide, some CCK1 receptor antagonists may sensitize hematopoietic progenitor cells to the toxic effects of chemotherapeutic agents like carboplatin.[2][3]
Troubleshooting Steps:
-
Review the hematological parameters of the affected animals. Look for signs of myelosuppression that are more severe than in the chemotherapy-only control group.
-
Consider conducting in vitro studies, such as colony-forming unit assays with bone marrow progenitor cells, to assess the direct impact of your CCK1 antagonist on hematopoietic cell sensitivity to the chemotherapeutic agent.
-
If possible, measure the plasma concentrations of the chemotherapeutic agent to rule out a pharmacokinetic interaction where the CCK1 antagonist might be increasing its exposure.
Summary of Potential Toxicities of CCK1 Receptor Antagonists in Animal Models
| Compound | Animal Model | Observed Potential Toxicity/Adverse Effect | Reference |
| Devazepide | Mice | Increased susceptibility to cholesterol gallstone formation, impaired gallbladder emptying, increased biliary cholesterol secretion, and enhanced intestinal cholesterol absorption. | [1] |
| Lorglumide | Rats | Damaged granulopoiesis, and increased toxicity of carboplatin to granulocyte-macrophage progenitor cells. | [2][3] |
| Proglumide | Humans (Clinical Trial) | Nausea and diarrhea in some subjects (resolved with dose reduction). |
Note: This table summarizes findings from publicly available research on CCK1 receptor antagonists other than this compound. The toxicities listed may not be representative for all compounds in this class.
Detailed Experimental Protocols
Representative Protocol for Assessment of Gallstone Formation in Mice
This is a generalized protocol based on the methodology described for devazepide and is intended as a starting point for researchers.[1]
-
Animal Model: Male C57BL/6J mice.
-
Diet: A lithogenic diet rich in cholesterol and cholic acid is fed to induce conditions favorable for gallstone formation.
-
Dosing: The CCK1 receptor antagonist (or vehicle control) is administered orally (e.g., by gavage) at the desired dose and frequency for the duration of the study (e.g., 21 days).
-
Gallbladder Function Assessment:
-
At the end of the treatment period, animals are fasted overnight.
-
Fasting gallbladder volume is measured using high-frequency ultrasound.
-
A high-fat meal is administered to stimulate gallbladder contraction.
-
Postprandial gallbladder volume is measured at various time points (e.g., 30, 60, 90 minutes) to assess the ejection fraction.
-
-
Gallstone Analysis:
-
Animals are euthanized, and gallbladders are excised.
-
Bile is collected for microscopic analysis to identify cholesterol crystals.
-
The gallbladder is opened and examined for the presence of gallstones.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing gallstone formation.
Caption: Potential adverse effects of CCK1 receptor antagonists.
References
Technical Support Center: JNJ-17156516 and CCK1 Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the blockade of the Cholecystokinin (B1591339) 1 (CCK1) receptor by the selective antagonist, JNJ-17156516.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the Cholecystokinin 1 (CCK1) receptor.[1] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, cholecystokinin (CCK), to the CCK1 receptor, thereby inhibiting its downstream signaling pathways.[1]
Q2: What are the key in vitro assays to confirm CCK1 receptor blockade by this compound?
A2: The two primary in vitro assays for validating CCK1 receptor blockade are:
-
Receptor Binding Assays: These assays directly measure the ability of this compound to displace a radiolabeled ligand from the CCK1 receptor to determine its binding affinity (Ki or pKi).[1]
-
Functional Assays: These assays measure the cellular or tissue response following receptor activation by an agonist in the presence and absence of this compound. For the Gq-coupled CCK1 receptor, common functional assays include calcium mobilization assays and isolated tissue contraction assays (e.g., guinea pig gallbladder).[1][2][3]
Q3: What are suitable positive and negative controls for experiments with this compound?
A3:
-
Positive Controls:
-
Agonist: Cholecystokinin octapeptide (CCK-8s) is the most common and potent endogenous agonist for the CCK1 receptor and should be used to stimulate the receptor in functional assays.[4][5]
-
Reference Antagonist: A well-characterized CCK1 receptor antagonist, such as Devazepide or Loxiglumide, can be used as a positive control for inhibition.[6][7]
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be tested alone to ensure it does not affect the assay.
-
Inactive Cell Line: Use a cell line that does not express the CCK1 receptor to test for off-target effects.
-
CCK2 Receptor Agonist/Antagonist: To demonstrate selectivity, a CCK2 receptor-selective agonist or antagonist can be used. This compound should not show significant activity at the CCK2 receptor.[1]
-
Q4: How can I confirm the in vivo activity of this compound?
A4: In vivo blockade of the CCK1 receptor by this compound can be confirmed by its ability to inhibit physiological responses mediated by CCK. For example, it has been shown to produce a dose-related decrease in the number of duodenal contractions evoked by infusion of CCK-8S in anesthetized rats.[1] Another in vivo model involves inducing pancreatitis through bile duct ligation in rats, where this compound has been shown to dose-dependently suppress the elevation of plasma amylase and lipase (B570770) activity.[5]
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No or low inhibitory activity of this compound in a functional assay. | 1. Compound Degradation: Improper storage or handling. 2. Low Compound Potency: Concentration range tested is too low. 3. Poor Solubility: Compound precipitated out of the assay buffer. 4. Suboptimal Assay Conditions: Cell density, agonist concentration, or incubation times may not be ideal. 5. Incorrect Receptor Subtype: The cell line may not be expressing the CCK1 receptor. | 1. Use a fresh stock of this compound. Confirm proper storage conditions. 2. Test a wider range of concentrations. 3. Check for precipitation. If necessary, sonicate or gently warm the solution. Ensure the final vehicle concentration is within the tolerated range for your assay. 4. Optimize the assay by titrating cell number, using an EC80 concentration of the agonist (CCK-8s), and varying the pre-incubation time with the antagonist. 5. Confirm CCK1 receptor expression in your cell line using methods like RT-PCR or a specific antibody. |
| High background signal or "inhibitory" effect of the vehicle control. | 1. High Vehicle Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Keep the final DMSO concentration low (typically below 0.5%). 2. Prepare fresh assay buffers and reagents. |
| Inconsistent results between experiments. | 1. Cell Passage Number: CCK1 receptor expression level may vary with cell passage number. 2. Reagent Variability: Different batches of reagents (e.g., serum, agonist) can lead to variability. | 1. Use cells within a defined passage number range for all experiments. 2. Use the same batch of critical reagents for a set of comparative experiments. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound for CCK1 Receptors
| Species | Receptor | pKi (± SEM) |
| Human | CCK1 | 7.96 (± 0.11) |
| Rat | CCK1 | 8.02 (± 0.11) |
| Canine | CCK1 | 7.98 (± 0.04) |
| Human (Gallbladder) | CCK1 | 8.22 (± 0.05) |
Data sourced from:[1]
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Tissue/Cell Line | Agonist | pKB (± SEM) |
| Gallbladder Contraction | Guinea Pig | CCK-8s | 8.00 (± 0.07) |
Data sourced from:[1]
Table 3: In Vivo Efficacy of this compound in Rats
| Model | Endpoint | Agonist/Stimulus | ED50 |
| Anesthetized Rat | Duodenal Contractions | CCK-8s Infusion | 484 nmol/kg |
Data sourced from:[1]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (pKi) of this compound for the CCK1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human, rat, or canine CCK1 receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl based buffer with divalent cations).
-
Radioligand: Use a radiolabeled CCK1 receptor antagonist (e.g., [³H]-devazepide) at a concentration near its Kd.
-
Competition Binding: Incubate the cell membranes with the radioligand and a range of concentrations of this compound.
-
Incubation: Incubate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To functionally assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium release.
Methodology:
-
Cell Culture: Plate cells expressing the CCK1 receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.
-
Agonist Stimulation: Add a pre-determined concentration of CCK-8s (typically the EC80) to stimulate the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibitory effect of this compound on the CCK-8s-induced calcium signal and determine the IC50.
Guinea Pig Gallbladder Contraction Assay
Objective: To determine the functional antagonist potency (pKB) of this compound in an isolated tissue preparation.
Methodology:
-
Tissue Preparation: Isolate the gallbladder from a guinea pig and mount it in an organ bath containing a physiological salt solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Contraction Measurement: Record isometric contractions using a force-displacement transducer.
-
Agonist Dose-Response: Establish a cumulative concentration-response curve for the contractile effect of CCK-8s.
-
Antagonist Incubation: In parallel experiments, pre-incubate the gallbladder preparations with a fixed concentration of this compound for a specified time.
-
Shift in Dose-Response: Re-establish the CCK-8s concentration-response curve in the presence of this compound.
-
Data Analysis: A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve. The magnitude of this shift can be used to calculate the pKB value.
Visualizations
Caption: CCK1 Receptor Signaling Pathway and Blockade by this compound.
Caption: Experimental Workflow for Confirming CCK1R Blockade.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. innoprot.com [innoprot.com]
- 3. Cholecystokinin (CCK) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-17156516 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JNJ-17156516 in dose-response curve analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor.[1][2] Its mechanism of action involves competitively binding to the CCK1 receptor, thereby blocking the physiological effects of cholecystokinin (CCK).
Q2: What are the expected in vitro binding affinities and functional antagonist potencies of this compound?
This compound demonstrates high affinity for CCK1 receptors across multiple species. In functional assays, it acts as a competitive antagonist.[1] Key quantitative measures are summarized in the table below.
Q3: What in vivo effects have been observed with this compound?
In vivo studies have shown that this compound can effectively antagonize CCK-induced physiological responses. For instance, it causes a parallel, rightward shift in the CCK-8S-evoked contraction of the guinea pig gallbladder and produces a dose-related decrease in duodenal contractions in rats.[1]
Troubleshooting Guide
Issue 1: The dose-response curve for this compound shows a less potent IC50/EC50 value than reported in the literature.
-
Potential Cause 1: Experimental System Differences.
-
Cell Line/Tissue Preparation: Different cell lines or tissue preparations can express varying levels of the CCK1 receptor, which can influence the apparent potency.
-
Species Differences: The binding affinity of this compound can vary slightly between species (human, rat, canine), which may affect the observed potency.[1][2]
-
-
Potential Cause 2: Assay Conditions.
-
Presence of Serum Proteins: If the assay medium contains serum, protein binding of this compound can reduce its free concentration and thus its apparent potency.
-
Incubation Time: Insufficient incubation time may not allow the binding to reach equilibrium, leading to an underestimation of potency.
-
-
Potential Cause 3: Compound Integrity.
-
Improper Storage: Ensure that this compound has been stored correctly to prevent degradation.
-
Solubility Issues: Verify that the compound is fully dissolved in the assay buffer. Precipitation will lead to a lower effective concentration.
-
Issue 2: High variability is observed in the dose-response data.
-
Potential Cause 1: Inconsistent Cell Seeding or Tissue Preparation.
-
Recommendation: Ensure a uniform cell density across wells or consistent tissue preparation for each experiment to minimize variability in the biological response.
-
-
Potential Cause 2: Pipetting Inaccuracies.
-
Recommendation: Use calibrated pipettes and exercise care during serial dilutions to ensure accurate final concentrations of this compound. Prepare fresh dilutions for each experiment.
-
-
Potential Cause 3: Edge Effects in Multi-well Plates.
-
Recommendation: To mitigate edge effects, avoid using the outermost wells of the plate for experimental data points. Instead, fill these wells with media or buffer to maintain a humidified environment across the plate.
-
Issue 3: No antagonist effect of this compound is observed.
-
Potential Cause 1: Inactive Compound.
-
Recommendation: Verify the integrity and concentration of your this compound stock solution.
-
-
Potential Cause 2: Absence or Low Expression of CCK1 Receptors.
-
Recommendation: Confirm that your experimental model (cell line or tissue) expresses functional CCK1 receptors at a sufficient level to detect an antagonist effect.
-
-
Potential Cause 3: Agonist Concentration is Too High.
-
Recommendation: In competitive antagonist assays, an excessively high concentration of the agonist (e.g., CCK-8S) can overcome the inhibitory effect of this compound. Optimize the agonist concentration to be near its EC50 or EC80 to create a suitable window for observing antagonism.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Species | Tissue/System | Value |
| pKi | Human | Cloned CCK1 Receptor | 7.96 ± 0.11 |
| Rat | Cloned CCK1 Receptor | 8.02 ± 0.11 | |
| Canine | Cloned CCK1 Receptor | 7.98 ± 0.04 | |
| Human | Fresh Gallbladder Tissue | 8.22 ± 0.05 | |
| pKB | Guinea Pig | Gallbladder Contraction | 8.00 ± 0.07 |
| Selectivity | Human | CCK1 vs. CCK2 | ~160-fold |
| Rat | CCK1 vs. CCK2 | ~230-fold | |
| Canine | CCK1 vs. CCK2 | ~75-fold |
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Model | Value |
| Dose for rightward shift of CCK-8S dose-response curve | Guinea Pig | Gallbladder Contraction | 240 nmol/kg i.v. |
| ED50 for inhibition of CCK-8S-evoked duodenal contractions | Rat | Anesthetized | 484 nmol/kg |
Data sourced from:[1]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the CCK1 receptor or from homogenized tissue.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled CCK1 receptor ligand (e.g., [3H]CCK-8) and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Functional Antagonism Assay (Guinea Pig Gallbladder Contraction)
-
Tissue Preparation: Isolate the gallbladder from a guinea pig and cut it into strips.
-
Organ Bath: Mount the gallbladder strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Tension Recording: Connect the tissue to an isometric force transducer to record changes in muscle tension.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist CCK-8S.
-
Antagonist Incubation: Wash the tissue and then incubate with a fixed concentration of this compound for a predetermined period.
-
Second Agonist Dose-Response: In the continued presence of this compound, generate a second cumulative concentration-response curve for CCK-8S.
-
Data Analysis: Compare the CCK-8S dose-response curves in the absence and presence of this compound. A parallel rightward shift is indicative of competitive antagonism. Calculate the pKB value using the Schild equation.
Visualizations
Caption: CCK1 Receptor Signaling and this compound Inhibition.
Caption: Workflow for this compound Dose-Response Assay.
References
Improving the therapeutic index of JNJ-17156516
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic index of JNJ-17156516, a potent and selective cholecystokinin (B1591339) (CCK) 1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective non-peptide antagonist of the cholecystokinin 1 (CCK1) receptor.[1] It exhibits high affinity for the human CCK1 receptor and is being investigated for its potential therapeutic applications in digestive system and immune system disorders.[1] Its mechanism of action involves blocking the binding of cholecystokinin (CCK) to the CCK1 receptor, thereby inhibiting downstream signaling pathways.
Q2: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic studies in rats have shown that this compound has a half-life of approximately 3.0 ± 0.5 hours and demonstrates high oral bioavailability (108 ± 10%).[1]
Q3: What is the therapeutic index and why is it important?
The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[2] A higher therapeutic index indicates a wider margin of safety for the drug. Improving the therapeutic index is a critical aspect of drug development to maximize efficacy while minimizing adverse effects.[2]
Q4: What are the potential side effects associated with CCK1 receptor antagonists?
While specific adverse effects for this compound are not extensively documented in publicly available literature, side effects observed with other CCK1 receptor antagonists, such as proglumide, are generally mild and gastrointestinal in nature. These can include nausea, loss of appetite, abdominal pain, and constipation.[3] Highly potent and selective CCK1 receptor antagonists may also have the potential to impair gallbladder emptying.[4]
Q5: What are general strategies to improve the therapeutic index of a small molecule like this compound?
Several strategies can be employed to improve the therapeutic index of a small molecule drug:
-
Modification of Drug Delivery Systems: Encapsulating the drug in nanoparticles or liposomes can alter its biodistribution, leading to increased accumulation at the target site and reduced exposure to non-target tissues.[5]
-
Structural Modifications: Medicinal chemistry approaches can be used to modify the drug's structure to enhance its affinity for the target receptor, reduce off-target binding, and improve its metabolic profile.[6][7]
-
Co-administration with Other Agents: Using a second agent that can enhance the therapeutic effect of the primary drug or mitigate its toxicity can effectively increase the therapeutic index.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent efficacy in in vivo models | Poor bioavailability or rapid metabolism. | 1. Verify the formulation and route of administration. 2. Conduct pharmacokinetic studies to determine the plasma concentration of this compound. 3. Consider using a different vehicle or a modified drug delivery system to improve solubility and absorption. |
| Off-target effects observed at higher doses | Lack of absolute receptor selectivity. | 1. Perform a comprehensive receptor profiling screen to identify potential off-target interactions. 2. Consider structural modifications of this compound to improve its selectivity for the CCK1 receptor. 3. Evaluate co-administration with an agent that can counteract the specific off-target effect. |
| Gastrointestinal side effects (e.g., nausea, reduced motility) in animal models | On-target effects related to CCK1 receptor blockade in the gastrointestinal tract. | 1. Titrate the dose to find the minimum effective dose with acceptable tolerability. 2. Investigate the use of a targeted drug delivery system to concentrate this compound at the desired site of action, away from the GI tract if it is not the target. 3. Explore co-administration with a pro-motility agent if reduced gut motility is the primary issue. |
| Evidence of impaired gallbladder function | Potent and sustained antagonism of CCK1 receptors, which are involved in gallbladder contraction. | 1. Monitor gallbladder function in animal models using imaging techniques. 2. Evaluate intermittent dosing schedules to allow for periods of normal gallbladder activity. 3. If the therapeutic goal allows, consider a less potent analog of this compound. |
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| CCK1 Receptor Affinity (pKi) | Human | 7.96 ± 0.11 | [1] |
| CCK1 Receptor Affinity (pKi) in Gallbladder | Human | 8.22 ± 0.05 | [1] |
| CCK1 Receptor Affinity (pKi) | Rat | 8.02 ± 0.11 | [1] |
| CCK1 Receptor Affinity (pKi) | Canine | 7.98 ± 0.04 | [1] |
| Selectivity (CCK1 vs. CCK2) | Rat | ~230-fold | [1] |
| Selectivity (CCK1 vs. CCK2) | Human | ~160-fold | [1] |
| Selectivity (CCK1 vs. CCK2) | Canine | ~75-fold | [1] |
| In vivo Efficacy (ED50 for inhibition of duodenal contractions) | Rat | 484 nmol/kg | [1] |
| Half-life (t1/2) | Rat | 3.0 ± 0.5 h | [1] |
| Bioavailability | Rat | 108 ± 10% | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Potency and Selectivity
Objective: To determine the binding affinity (Ki) and functional antagonism (pA2) of this compound at the human CCK1 receptor and to assess its selectivity against the human CCK2 receptor.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human CCK1 receptor and, in parallel, HEK293 cells stably expressing the human CCK2 receptor.
-
Maintain cells in appropriate growth medium supplemented with a selection antibiotic.
-
-
Radioligand Binding Assay (for Ki determination):
-
Prepare cell membranes from the cultured cells.
-
Incubate a fixed concentration of a suitable radiolabeled CCK1 or CCK2 receptor ligand (e.g., [3H]-CCK-8) with cell membranes in the presence of increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Functional Assay (for pA2 determination):
-
Seed the CCK1 receptor-expressing cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add increasing concentrations of this compound to the wells and incubate.
-
Stimulate the cells with a range of concentrations of the agonist CCK-8.
-
Measure the intracellular calcium mobilization using a fluorescence plate reader.
-
Construct dose-response curves for CCK-8 in the presence and absence of different concentrations of this compound.
-
Calculate the pA2 value from a Schild plot analysis.
-
Protocol 2: In Vivo Evaluation of Therapeutic Index
Objective: To determine the therapeutic index of this compound in a relevant animal model.
Methodology:
-
Animal Model:
-
Select an appropriate animal model based on the therapeutic indication (e.g., a model of pancreatitis or gastrointestinal dysmotility).
-
-
Efficacy Study (to determine the ED50):
-
Administer a range of doses of this compound to different groups of animals.
-
At a specified time point after dosing, induce the disease phenotype or administer a CCK1 receptor agonist.
-
Measure a relevant efficacy endpoint (e.g., reduction in pancreatic enzyme levels, normalization of gastric emptying).
-
Determine the dose that produces 50% of the maximal effect (ED50).
-
-
Toxicity Study (to determine the TD50):
-
Administer a range of higher doses of this compound to different groups of animals.
-
Monitor the animals for clinical signs of toxicity (e.g., changes in body weight, behavior, food and water intake).
-
Collect blood samples for clinical chemistry and hematology analysis.
-
At the end of the study, perform a gross necropsy and collect tissues for histopathological examination.
-
Identify the dose that produces a predefined toxic effect in 50% of the animals (TD50).
-
-
Calculation of Therapeutic Index:
-
Calculate the therapeutic index as the ratio of TD50 to ED50.
-
Visualizations
Caption: CCK1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Determining and Improving the Therapeutic Index.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting: A Cytotoxicity System Based on Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: JNJ-17156516 Drug-Drug Interaction Considerations
Disclaimer: Information regarding the specific metabolic pathways and drug-drug interaction (DDI) profile of JNJ-17156516 is not extensively available in the public domain. This guide provides a general framework and best practices for researchers and scientists to consider when evaluating the DDI potential of a novel investigational compound like this compound, a potent and selective CCK1 receptor antagonist. The experimental protocols and data presented are illustrative.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for drug-drug interactions with a new chemical entity (NCE) like this compound?
When developing an NCE such as this compound, the primary DDI concerns revolve around its potential to be a:
-
Victim: Its metabolism is affected by other drugs, leading to altered plasma concentrations and potentially impacting its efficacy or safety.
-
Perpetrator: It affects the metabolism of other drugs, leading to changes in their plasma concentrations and potentially causing toxicity or loss of efficacy of the co-administered drug.
These interactions primarily occur through two main mechanisms:
-
Metabolic Enzymes: Inhibition or induction of cytochrome P450 (CYP) enzymes.
-
Drug Transporters: Inhibition or induction of transporters like P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs).
Q2: How can I determine which CYP enzymes are responsible for the metabolism of this compound?
To identify the metabolic pathways of this compound, a reaction phenotyping study is recommended. This typically involves incubating the compound with human liver microsomes (HLMs) or recombinant human CYP enzymes (rhCYPs) and monitoring its depletion over time. The inclusion of specific CYP inhibitors can further elucidate the contribution of individual enzymes.
Q3: What are the initial steps to assess if this compound is a potential inhibitor of CYP enzymes?
An in vitro CYP inhibition assay should be conducted. This involves incubating this compound with HLMs and a panel of probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The IC50 (half-maximal inhibitory concentration) value is then determined for each enzyme.
Q4: My in vitro studies suggest this compound inhibits a major CYP enzyme. What is the next step?
If a significant inhibitory potential is observed in vitro (e.g., a low IC50 value), the next step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or time-dependent inhibition) and calculate the inhibition constant (Ki). This information is crucial for predicting the clinical relevance of the interaction.
Q5: How do I evaluate the potential of this compound to induce CYP enzymes?
The potential for CYP induction is typically assessed using in vitro assays with fresh human hepatocytes. The hepatocytes are treated with various concentrations of this compound, and the induction of CYP enzyme expression (mRNA levels) and activity is measured. Positive controls (known inducers) should be run in parallel.
Troubleshooting Guides
Problem: Inconsistent results in my in vitro CYP inhibition assay for this compound.
-
Possible Cause 1: Compound Solubility.
-
Troubleshooting: Ensure this compound is fully solubilized in the incubation buffer. Use a low percentage of organic solvent (e.g., <0.5% DMSO) and visually inspect for precipitation. Consider using a different solvent or a solubility-enhancing agent if necessary.
-
-
Possible Cause 2: Non-specific Binding.
-
Troubleshooting: The compound may be binding to the plasticware or microsomal proteins. Consider using low-binding plates and including a protein concentration dependency check in your assay design.
-
-
Possible Cause 3: Instability of the Compound.
-
Troubleshooting: Assess the stability of this compound in the assay matrix (e.g., microsomes, buffer) over the incubation period. If it degrades, shorten the incubation time or consider a different test system.
-
Problem: High background signal in my CYP induction assay.
-
Possible Cause 1: Cytotoxicity of this compound.
-
Troubleshooting: Perform a cytotoxicity assay (e.g., LDH or MTT assay) at the tested concentrations in your hepatocyte model. Ensure that the concentrations used for the induction study are non-toxic.
-
-
Possible Cause 2: Interference with the Reporter Probe.
-
Troubleshooting: this compound might be directly inhibiting the metabolism of the probe substrate used to measure enzyme activity, or it might interfere with the analytical detection method (e.g., fluorescence). Run a control experiment to assess for direct inhibition or analytical interference.
-
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay
Objective: To determine the IC50 of this compound for major human CYP enzymes.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock to obtain a range of working concentrations.
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes (e.g., 0.2 mg/mL), a specific CYP probe substrate (at a concentration close to its Km), and this compound at various concentrations in a phosphate (B84403) buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stopping solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Hypothetical In Vitro CYP Inhibition Profile of this compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | 25.3 | Low |
| CYP2C19 | S-Mephenytoin | > 50 | Low |
| CYP2D6 | Dextromethorphan | 12.1 | Moderate |
| CYP3A4 | Midazolam | 1.8 | High |
| CYP3A4 | Testosterone | 2.5 | High |
Table 2: Hypothetical In Vitro CYP Induction Profile of this compound in Human Hepatocytes
| CYP Isoform | Fold Induction (mRNA) at 10 µM | Fold Induction (Activity) at 10 µM | Induction Potential |
| CYP1A2 | 1.2 | 1.1 | Low |
| CYP2B6 | 1.5 | 1.3 | Low |
| CYP3A4 | 3.5 | 2.8 | Moderate |
Visualizations
Caption: Workflow for assessing the drug-drug interaction potential of a new chemical entity.
Caption: Experimental workflow for an in vitro CYP450 inhibition assay.
Validation & Comparative
JNJ-17156516 versus Dexloxiglumide in Pancreatitis Models: A Comparative Analysis
A head-to-head comparison of two selective CCK1 receptor antagonists, JNJ-17156516 and dexloxiglumide (B1670345), reveals significant differences in potency and duration of action in preclinical models of pancreatitis. Experimental data indicates that this compound is a more potent and longer-lasting inhibitor of pancreatic enzyme elevation, a key marker of pancreatitis.
Both this compound and dexloxiglumide are selective antagonists of the cholecystokinin (B1591339) 1 (CCK1) receptor, which plays a crucial role in initiating the inflammatory cascade in certain forms of pancreatitis.[1][2] The mechanism involves the hormone cholecystokinin (CCK) binding to CCK1 receptors on pancreatic acinar cells, leading to the premature activation of digestive enzymes and the activation of inflammatory signaling pathways such as NF-κB.[1][2][3] By blocking this receptor, both drugs aim to mitigate the initial triggers of pancreatic inflammation.
Quantitative Comparison of Efficacy
Experimental studies in rat models of pancreatitis induced by either a CCK analogue (CCK8S) or bile duct ligation have demonstrated the efficacy of both compounds in a dose-dependent manner. However, this compound consistently outperformed dexloxiglumide in these models.
| Parameter | This compound | Dexloxiglumide | Animal Model | Reference |
| Potency (ED50, p.o.) | 8.2 µmol/kg | >30 µmol/kg | CCK8S-induced amylase elevation in rats | [1] |
| Relative Potency | ~5- to 10-fold more potent | - | Bile duct ligation-induced amylase/lipase (B570770) elevation in rats | [1] |
| Duration of Action | ~6 hours | ~2 hours | Inhibition of CCK8S-induced amylase elevation in rats | [1] |
| Maximal Inhibition of Amylase | 81 ± 3% | 69 ± 7% | Bile duct ligation model in rats | [1] |
| Inhibition Post-Onset | 60 ± 7% | 57 ± 10% | Administered 60 min after bile duct ligation in rats | [1] |
Experimental Protocols
The comparative data for this compound and dexloxiglumide were primarily generated from two key rat models of acute pancreatitis.
1. CCK8S-Induced Pancreatic Enzyme Elevation Model: This model assesses the direct antagonism of the CCK1 receptor.
-
Animals: Naïve rats.
-
Procedure: A subcutaneous injection of the CCK analogue, CCK8S, is administered to stimulate the CCK1 receptor, leading to an elevation in plasma amylase activity.
-
Intervention: this compound or dexloxiglumide was administered orally prior to the CCK8S challenge.
-
Endpoint: Measurement of plasma amylase activity to determine the extent of CCK1 receptor blockade.[1]
2. Bile Duct Ligation-Induced Pancreatitis Model: This model mimics pancreatitis caused by biliary obstruction, a common clinical cause.
-
Animals: Rats.
-
Procedure: The common bile duct is surgically ligated, leading to an increase in endogenous plasma CCK levels and subsequent pancreatitis.
-
Intervention: The antagonists were administered either before or after the bile duct ligation.
-
Endpoints: Plasma amylase and lipase levels were measured at various time points. Pancreatic tissue was also analyzed for the activation of NF-κB, a key inflammatory marker.[1][2]
References
- 1. Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into the Pathogenesis of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CCK1 Receptor Affinity: JNJ-17156516 versus Devazepide
This guide provides a detailed comparison of the cholecystokinin-1 (CCK1) receptor binding affinities of two prominent antagonists: JNJ-17156516 and devazepide (B1670321). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of their respective pharmacological profiles.
Quantitative Binding Affinity Data
The binding affinities of this compound and devazepide for the CCK1 receptor have been determined through radioligand binding assays. The data, presented in terms of pKi and IC50 values, are summarized below. A higher pKi value and a lower IC50 value are indicative of greater binding affinity.
| Compound | Receptor | Species/Tissue | Affinity Metric | Value | Reference |
| This compound | CCK1 | Cloned Human | pKi | 7.96 ± 0.11 | [1][2] |
| CCK1 | Rat | pKi | 8.02 ± 0.11 | [1][2] | |
| CCK1 | Canine | pKi | 7.98 ± 0.04 | [1][2] | |
| CCK1 | Human Gallbladder | pKi | 8.22 ± 0.05 | [1] | |
| Devazepide | CCK1 | Rat Pancreatic | IC50 | 81 pM | [3] |
| CCK1 | Bovine Gallbladder | IC50 | 45 pM | [3] | |
| CCK (Brain) | Guinea Pig Brain | IC50 | 245 nM | [3] |
This compound demonstrates high affinity for the human, rat, and canine CCK1 receptors, with pKi values indicating nanomolar range binding.[1][2] Devazepide also exhibits potent affinity, with IC50 values in the picomolar range for rat pancreatic and bovine gallbladder CCK1 receptors.[3]
Experimental Protocols
The determination of CCK1 receptor binding affinity for both this compound and devazepide typically employs a competitive radioligand binding assay.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CCK1 receptor.[4]
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the CCK1 receptor (e.g., CHO cells stably expressing human CCK1R, rat pancreas).[4]
-
Radioligand: A high-affinity CCK1 receptor ligand labeled with a radioisotope, such as [125I]CCK-8.[4]
-
Test Compounds: this compound and devazepide, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[5]
-
Non-specific Binding Control: A high concentration of an unlabeled CCK1 receptor agonist (e.g., 1 µM CCK-8) or antagonist.[5]
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.
Procedure:
-
Incubation: In a multi-well plate, the receptor source, radioligand, and varying concentrations of the test compound (or buffer for total binding, or unlabeled ligand for non-specific binding) are incubated together to allow binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter or gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the context of these compounds' actions, the following diagrams illustrate the CCK1 receptor signaling pathway and the general workflow of the binding assay described above.
Caption: CCK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative Guide to the Efficacy of JNJ-17156516 and Other CCK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cholecystokinin (B1591339) 1 (CCK1) receptor antagonist JNJ-17156516 with other prominent antagonists in its class, including dexloxiglumide (B1670345), devazepide, and loxiglumide. The information presented is based on available preclinical data and is intended to assist researchers in evaluating the relative potency and efficacy of these compounds.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for this compound and other selected CCK1 antagonists. These values have been compiled from various studies and are presented to facilitate a comparative analysis of their pharmacological profiles.
Table 1: In Vitro Binding Affinity and Functional Antagonism of CCK1 Antagonists
| Compound | Species | Assay Type | Parameter | Value | Reference |
| This compound | Human (cloned) | Radioligand Binding | pKi | 7.96 ± 0.11 | [1] |
| Rat (cloned) | Radioligand Binding | pKi | 8.02 ± 0.11 | [1] | |
| Canine (cloned) | Radioligand Binding | pKi | 7.98 ± 0.04 | [1] | |
| Human (gallbladder) | Radioligand Binding | pKi | 8.22 ± 0.05 | [1] | |
| Guinea Pig (gallbladder) | Functional Assay (Contraction) | pKB | 8.00 ± 0.07 | [1] | |
| Dexloxiglumide | Human (gallbladder) | Functional Assay (Contraction) | pA2 | 6.95 | |
| Devazepide | Rat (pancreas) | Radioligand Binding | IC50 | 81 pM | [2] |
| Bovine (gallbladder) | Radioligand Binding | IC50 | 45 pM | [2] | |
| Guinea Pig (brain) | Radioligand Binding | IC50 | 245 nM | [2] | |
| Loxiglumide | Rat (pancreas) | Radioligand Binding | - | ~3000x more potent than proglumide (B1679172) | [3] |
| Human (gallbladder) | Functional Assay (Contraction) | pA2 | 7.00 |
Table 2: In Vivo Efficacy of CCK1 Antagonists
| Compound | Species | Model | Parameter | Value | Reference |
| This compound | Guinea Pig | CCK-8S-evoked gallbladder contraction | Dose for rightward shift | 240 nmol/kg i.v. | [1] |
| Rat | CCK-8S-evoked duodenal contractions | ED50 | 484 nmol/kg i.v. | [1] | |
| Dexloxiglumide | Rat | CCK-8-induced delay of gastric emptying | ID50 | 1.14 mg/kg i.v. | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of CCK1 antagonists.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CCK1 receptor.
Materials:
-
Membranes from cells stably expressing the human CCK1 receptor (e.g., 1321N1 cells)[5]
-
Radioligand: [3H]-devazepide or a similar high-affinity CCK1 receptor radioligand
-
Test compounds (e.g., this compound, dexloxiglumide) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK1 antagonist (e.g., 1 µM devazepide).
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vivo CCK-Induced Gallbladder Contraction Assay
Objective: To evaluate the in vivo potency of a CCK1 antagonist in inhibiting cholecystokinin-induced gallbladder contraction.
Materials:
-
Guinea pigs or other suitable animal model
-
Test compound (e.g., this compound)
-
Cholecystokinin octapeptide (CCK-8)
-
Anesthetic (e.g., pentobarbital)
-
Saline solution
-
Pressure transducer and recording equipment
Procedure:
-
Anesthetize the animal and cannulate the jugular vein for intravenous administration of compounds.
-
Expose the gallbladder through a midline abdominal incision.
-
Insert a cannula into the gallbladder and connect it to a pressure transducer to measure intraluminal pressure.
-
Administer the test compound or vehicle intravenously.
-
After a predetermined time, administer a bolus or infusion of CCK-8 to induce gallbladder contraction.
-
Record the changes in gallbladder pressure.
-
Construct dose-response curves for CCK-8 in the presence and absence of the antagonist.
-
Determine the dose of the antagonist required to cause a rightward shift in the CCK-8 dose-response curve, indicating competitive antagonism.
Visualizations
CCK1 Receptor Signaling Pathway
Caption: Simplified CCK1 receptor signaling pathway via Gq activation.
Experimental Workflow for In Vitro Antagonist Evaluation
Caption: Workflow for in vitro evaluation of CCK1 receptor antagonists.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dexloxiglumide and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Head-to-Head Comparison: JNJ-17156516 and SR 27897 as CCK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent Cholecystokinin-1 Receptor Antagonists
This guide provides a comprehensive head-to-head comparison of two prominent non-peptide, selective cholecystokinin-1 (CCK1) receptor antagonists: JNJ-17156516 and SR 27897. The CCK1 receptor, primarily found in the gallbladder, pancreas, and specific brain regions, plays a crucial role in gastrointestinal motility, satiety, and pancreatic secretion. Its modulation is a key area of interest for therapeutic development in various disorders, including gastrointestinal diseases and obesity. This document summarizes the available quantitative data, details the experimental protocols used for their characterization, and visualizes key biological and experimental pathways to aid in a thorough and objective comparison.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo pharmacological data for this compound and SR 27897. It is important to note that the data have been compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | This compound | SR 27897 |
| Binding Affinity (Ki) | pKi = 7.96 ± 0.11 (human, cloned) | Ki = 0.2 nM (rat pancreas) |
| pKi = 8.02 ± 0.11 (rat, cloned) | ||
| pKi = 7.98 ± 0.04 (canine, cloned) | ||
| pKi = 8.22 ± 0.05 (human gallbladder) | ||
| Functional Antagonism | pKB = 8.00 ± 0.07 (guinea pig gallbladder) | pA2 = 9.57 (guinea pig gallbladder) |
| pA2 = 7.50 (rat pancreatic acini) | ||
| Selectivity (vs. CCK2) | ~160-fold (human) | >33-fold |
| ~230-fold (rat) | ||
| ~75-fold (canine) |
Table 2: In Vivo Efficacy
| Parameter | This compound | SR 27897 |
| Model | CCK-8S-evoked gallbladder contraction (guinea pig) | CCK-induced inhibition of gastric emptying (mouse) |
| Route of Administration | i.v. | p.o. |
| Efficacy | Dose required to shift CCK-8S dose-response curve = 240 nmol/kg | ED50 = 3 µg/kg |
| Model | CCK-8S-evoked duodenal contractions (rat) | CCK-induced gallbladder emptying (mouse) |
| Route of Administration | i.v. | p.o. |
| Efficacy | ED50 = 484 nmol/kg | MED = 72 µg/kg |
Experimental Protocols
A detailed understanding of the methodologies employed is critical for the interpretation of the presented data. The following are descriptions of the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity of the antagonist for the CCK1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from tissues (e.g., rat pancreas, human gallbladder) or cells expressing the CCK1 receptor. The tissue is homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Incubation: A fixed concentration of a radiolabeled CCK1 receptor ligand (e.g., [125I]CCK-8) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound or SR 27897).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (Gallbladder Contraction)
Objective: To assess the functional antagonist activity of the compounds on CCK-induced muscle contraction.
General Protocol:
-
Tissue Preparation: The gallbladder is excised from a guinea pig and longitudinal muscle strips are prepared and mounted in an organ bath.
-
Organ Bath Setup: The tissue strips are suspended in a temperature-controlled organ bath containing a physiological salt solution and bubbled with carbogen (B8564812) (95% O2, 5% CO2). The tension of the muscle strips is recorded using an isometric force transducer.
-
Experimental Procedure:
-
A cumulative concentration-response curve to a CCK agonist (e.g., CCK-8) is established to determine the baseline contractile response.
-
The tissue is then incubated with the antagonist (this compound or SR 27897) for a specific period.
-
A second concentration-response curve to the CCK agonist is then generated in the presence of the antagonist.
-
-
Data Analysis: The antagonist's potency is determined by the extent of the rightward shift of the agonist's concentration-response curve. This is often expressed as a pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Signaling Pathways and Experimental Workflows
To further elucidate the context of this comparison, the following diagrams illustrate the CCK1 receptor signaling pathway and the general workflows of the key experimental procedures.
Caption: CCK1 Receptor Signaling Pathway.
JNJ-17156516: Validation in a Novel Animal Model for Pancreatitis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the CCK1 Receptor Antagonist JNJ-17156516 and Alternative Compounds in Preclinical Models of Pancreatitis.
This guide provides an objective comparison of the cholecystokinin (B1591339) 1 (CCK1) receptor antagonist this compound with other relevant compounds in the context of a novel and clinically relevant animal model of pancreatitis. While direct comparative data for this compound in the caerulein-induced pancreatitis mouse model is not currently available in published literature, this guide presents its efficacy in a rat model of pancreatitis induced by biliary tract obstruction. This is contrasted with the performance of alternative CCK1 receptor antagonists, proglumide (B1679172) and loxiglumide (B1675256), in the widely utilized caerulein-induced pancreatitis mouse model.
Executive Summary
This compound is a potent and selective CCK1 receptor antagonist. Preclinical data demonstrates its efficacy in a rat model of pancreatitis induced by biliary tract obstruction, where it effectively prevented increases in plasma amylase and lipase (B570770) activity. For the purposes of evaluating this compound in a newer, widely-used model, this guide focuses on the caerulein-induced pancreatitis model in mice. In this model, the alternative CCK1 receptor antagonists, proglumide and loxiglumide, have been shown to ameliorate the pathological markers of pancreatitis. This guide provides the available data for these compounds and outlines the detailed experimental protocol for the caerulein-induced model to facilitate future comparative studies.
Data Presentation: Comparative Efficacy of CCK1 Receptor Antagonists
The following tables summarize the available quantitative data for this compound and alternative CCK1 receptor antagonists in different preclinical models of pancreatitis.
Table 1: Efficacy of this compound in a Rat Model of Pancreatitis Induced by Biliary Tract Obstruction
| Compound | Dose | Animal Model | Key Findings |
| This compound | Not specified | Rat; Pancreatitis induced by biliary tract ligation | Prevented the elevation of plasma amylase and lipase activity. |
Note: This model mimics pancreatitis caused by gallstones.
Table 2: Efficacy of Alternative CCK1 Receptor Antagonists in the Caerulein-Induced Acute Pancreatitis Mouse Model
| Compound | Dose | Animal Model | Key Findings |
| Proglumide | High doses | Mouse; Caerulein-induced acute necrotizing pancreatitis | Markedly ameliorated biochemical and structural alterations.[1] |
| Loxiglumide | Not specified | Mouse; Caerulein-induced acute pancreatitis | Ameliorated caerulein-induced acute pancreatitis.[2] |
| Benzotript | High doses | Mouse; Caerulein-induced acute necrotizing pancreatitis | Markedly ameliorated biochemical and structural alterations.[1] |
Note: The caerulein-induced model is a widely used, non-invasive model that mimics the initial phases of pancreatitis.
Experimental Protocols
Caerulein-Induced Chronic Pancreatitis Mouse Model
This protocol is adapted from established methodologies to induce chronic pancreatitis in mice, which is characterized by inflammation, fibrosis, and acinar cell loss.
Materials:
-
Caerulein (B1668201) (synthetic cholecystokinin analogue)
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (or other suitable strain)
Procedure:
-
Induction of Acute Pancreatitis (Repeated Weekly):
-
Induction of Chronic Pancreatitis:
-
Repeat the acute pancreatitis induction protocol (Step 1) multiple times over a period of several weeks (e.g., twice weekly for 10 weeks) to induce chronic changes.[3]
-
-
Control Group:
-
Administer an equivalent volume of sterile saline via IP injection at the same time points as the caerulein group.
-
-
Endpoint Analysis:
-
Biochemical Analysis: Measure serum levels of amylase and lipase.
-
Histological Analysis: Fix pancreatic tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess edema, inflammation, and acinar cell necrosis. Use Masson's trichrome or Sirius Red staining to evaluate the degree of fibrosis.
-
Inflammatory Marker Analysis: Homogenize pancreatic tissue to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., MCP-1) using ELISA or other immunoassays.
Mandatory Visualizations
Signaling Pathway of CCK1 Receptor Activation
The following diagram illustrates the signaling pathway initiated by the activation of the CCK1 receptor by its natural ligand, cholecystokinin (CCK). This compound and the other discussed antagonists act by blocking this receptor.
Caption: CCK1 Receptor Signaling Pathway.
Experimental Workflow for Caerulein-Induced Chronic Pancreatitis Model
The diagram below outlines the key steps in the experimental workflow for validating a test compound in the caerulein-induced chronic pancreatitis mouse model.
Caption: Caerulein-Induced Pancreatitis Workflow.
Conclusion
This compound demonstrates promise as a therapeutic agent for pancreatitis based on its potent and selective CCK1 receptor antagonism and its efficacy in a rat model of the disease. To further validate its potential and to allow for direct comparison with other CCK1 receptor antagonists, evaluation in the caerulein-induced pancreatitis mouse model is a logical and necessary next step. The experimental protocol and comparative data provided in this guide are intended to support researchers in designing and executing such validation studies. Direct head-to-head comparisons in a standardized and widely accepted animal model will be crucial for determining the relative therapeutic potential of this compound.
References
- 1. Caerulein-induced acute necrotizing pancreatitis in mice: protective effects of proglumide, benzotript, and secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of loxiglumide on experimental acute pancreatitis using various models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caerulein-induced acute pancreatitis in mice that constitutively overexpress Reg/PAP genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ghrelin Receptor Agonists and Other Prokinetic Agents for Gastric Emptying
For researchers, scientists, and drug development professionals, understanding the landscape of therapeutic options for delayed gastric emptying is crucial. This guide provides a comparative overview of the effects of ghrelin receptor agonists, using available data for compounds like relamorelin (B610436) and capromorelin (B1582104) as representative of the class, alongside other established prokinetic agents. While specific reproducibility data for JNJ-17156516 is not publicly available, this guide will address the reproducibility of effects within the broader class of ghrelie n agonists and compare their performance with alternative therapies.
Data on Gastric Emptying Effects
The efficacy of various prokinetic agents can be compared by their impact on gastric emptying time and symptom improvement in patients with conditions like diabetic gastroparesis. The following tables summarize quantitative data from clinical trials.
Table 1: Efficacy of Ghrelin Receptor Agonists on Gastric Emptying Time in Diabetic Gastroparesis
| Ghrelin Agonist | Study Population | Dosage | Change in Gastric Emptying Half-Time (t½) vs. Placebo | Citation |
| Relamorelin (RM-131) | Diabetic Gastroparesis | 10 µg BID | -14.52 minutes (significantly shortened) | [1][2] |
| TZP-102 (oral) | Diabetic Gastroparesis | N/A | Not significantly different from placebo | [1] |
| Ghrelin (infusion) | Diabetic Gastroparesis | 5 pmol/kg/min | Increased gastric emptying in 7 of 10 patients | [3] |
| Ghrelin (infusion) | Idiopathic Gastroparesis | 40 µg/30 min | Significantly enhanced liquid emptying | [4] |
Table 2: Comparison of Various Prokinetic Agents on Clinical Outcomes
| Prokinetic Agent | Mechanism of Action | Effect on Feeding Intolerance | Effect on High Gastric Residual Volumes | Citation |
| Metoclopramide | Dopamine D2 Receptor Antagonist | Reduced risk | Reduced risk | [5] |
| Erythromycin | Motilin Receptor Agonist | Reduced risk | Reduced risk | [5] |
| Domperidone | Dopamine D2 Receptor Antagonist | Reduced risk | Reduced risk | [5] |
| Ghrelin Agonists | Ghrelin Receptor Agonist | N/A (data on feeding intolerance not specified in the same context) | N/A (data on high gastric residual volumes not specified in the same context) | [1][6] |
Experimental Protocols
The assessment of gastric emptying is critical for evaluating the efficacy of prokinetic agents. The following are summaries of commonly used experimental protocols.
1. Gastric Emptying Scintigraphy
-
Principle: This method is considered the gold standard for measuring gastric emptying. It involves the ingestion of a radiolabeled meal, and a gamma camera tracks the rate at which the radioactivity leaves the stomach.
-
Protocol:
-
Patients fast overnight.
-
A standardized meal, typically a low-fat, egg-white meal, is labeled with Technetium-99m (⁹⁹ᵐTc) sulfur colloid.
-
Images are acquired immediately after meal ingestion and at regular intervals (e.g., 1, 2, and 4 hours) to quantify the percentage of the meal remaining in the stomach over time.
-
The gastric emptying half-time (t½), the time it takes for 50% of the meal to empty from the stomach, is a key parameter.
-
2. ¹⁴C-Octanoic Acid Breath Test
-
Principle: This non-invasive method measures the rate of gastric emptying of a solid meal. Octanoic acid labeled with Carbon-14 (¹⁴C) is incorporated into a test meal. After the meal is emptied from the stomach and the octanoic acid is absorbed in the small intestine, it is metabolized in the liver, and ¹⁴CO₂ is exhaled in the breath.
-
Protocol:
-
A standardized test meal (e.g., egg yolk) is labeled with ¹⁴C-octanoic acid.
-
Breath samples are collected at baseline and at regular intervals after meal ingestion.
-
The concentration of ¹⁴CO₂ in the breath samples is measured.
-
The rate of ¹⁴CO₂ excretion is used to calculate the gastric emptying rate.[7]
-
Signaling Pathways and Experimental Workflows
Ghrelin Receptor Agonist Signaling Pathway
Ghrelin agonists exert their prokinetic effects by binding to the growth hormone secretagogue receptor (GHS-R1a). This interaction is believed to modulate gastrointestinal motility through both central and peripheral mechanisms, including action on the vagus nerve and enteric neurons.
Caption: Signaling pathway of ghrelin receptor agonists.
Experimental Workflow for Assessing Prokinetic Agents
The evaluation of a novel prokinetic agent typically follows a structured workflow from preclinical studies to clinical trials.
Caption: Experimental workflow for prokinetic drug development.
Logical Relationship of Factors Influencing Gastric Emptying
Gastric emptying is a complex process influenced by various physiological and pharmacological factors.
Caption: Factors influencing gastric emptying.
References
- 1. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ghrelin enhances gastric emptying in diabetic gastroparesis: a double blind, placebo controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of ghrelin on gastric emptying and meal-related symptoms in idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of prokinetic agents in critically ill patients receiving enteral nutrition: a systematic review and meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis [gutnliver.org]
- 7. Gastric motor effects of peptide and non-peptide ghrelin agonists in mice in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: JNJ-17156516 vs. Dexloxiglumide for CCK1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of JNJ-17156516 and dexloxiglumide (B1670345), both of which are antagonists of the cholecystokinin (B1591339) 1 (CCK1) receptor. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and scientific investigations.
Executive Summary
This compound is a novel, potent, and selective antagonist of the cholecystokinin 1 (CCK1) receptor.[1] Preclinical data indicate that it exhibits high affinity for the CCK1 receptor across multiple species, including humans, rats, and dogs, with significant selectivity over the CCK2 receptor.[1] Dexloxiglumide is another selective CCK1 receptor antagonist that has been investigated for various gastrointestinal disorders.[2][3] This guide offers a side-by-side comparison of their in vitro and in vivo pharmacology to highlight their similarities and differences.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity (pKi) of this compound and Dexloxiglumide for CCK1 Receptors
| Species | This compound (pKi ± SEM) | Dexloxiglumide (pA2) |
| Human | 7.96 ± 0.11[1] | 6.95 (Gallbladder)[2] |
| Rat | 8.02 ± 0.11[1] | 6.41 ± 0.38 (Colon)[2] |
| Canine | 7.98 ± 0.04[1] | Not Reported |
Note: pKi is the negative logarithm of the inhibitory constant (Ki), and a higher value indicates greater binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vitro Selectivity of this compound for CCK1 vs. CCK2 Receptors
| Species | Selectivity Fold (CCK1 vs. CCK2) |
| Human | ~160 |
| Rat | ~230 |
| Canine | ~75 |
Table 3: In Vivo Pharmacological Effects of this compound and Dexloxiglumide
| Species | Assay | This compound | Dexloxiglumide |
| Guinea Pig | CCK-8S-evoked gallbladder contraction | Competitive antagonist (pKB = 8.00 ± 0.07) | Competitive antagonist |
| Rat | CCK-8S-evoked duodenal contractions | ED50 = 484 nmol/kg | Not Reported |
| Rat | Inhibition of CCK-8-induced delay of gastric emptying | Not Reported | ID50 = 1.14 mg/kg (i.v.)[2][4] |
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for radioligand binding assays are crucial for determining the affinity and selectivity of compounds for their target receptors.
-
Objective: To determine the binding affinity (Ki) of this compound and dexloxiglumide for CCK1 and CCK2 receptors across different species.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from transfected cell lines or native tissues like human gallbladder) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a radiolabeled ligand specific for the CCK1 receptor (e.g., [3H]A-71378) and varying concentrations of the unlabeled competitor drug (this compound or dexloxiglumide).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Guinea Pig Gallbladder Contraction Assay
This functional assay assesses the antagonist properties of the compounds in a physiologically relevant tissue.
-
Objective: To evaluate the ability of this compound and dexloxiglumide to inhibit CCK-8S-induced contractions of guinea pig gallbladder strips.
-
Methodology:
-
Tissue Preparation: Gallbladders are excised from guinea pigs, and longitudinal muscle strips are prepared and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Concentration-Response Curves: Cumulative concentration-response curves to the CCK1 receptor agonist, CCK-8S, are generated in the absence and presence of increasing concentrations of the antagonist (this compound or dexloxiglumide).
-
Data Analysis: The antagonistic potency is expressed as the pA2 value, which is a measure of the antagonist's affinity for the receptor in a functional assay.
-
Rat Duodenal Contraction Assay
This in vivo assay measures the functional antagonism of the compounds on intestinal motility.
-
Objective: To determine the in vivo potency of this compound in inhibiting CCK-8S-induced duodenal contractions in anesthetized rats.
-
Methodology:
-
Animal Preparation: Rats are anesthetized, and a strain gauge transducer is sutured to the duodenum to measure contractions.
-
Drug Administration: CCK-8S is infused intravenously to induce duodenal contractions. This compound is administered intravenously at various doses.
-
Measurement: The number of duodenal contractions is recorded before and after the administration of the antagonist.
-
Data Analysis: The dose of the antagonist that produces a 50% reduction in the CCK-8S-evoked contractions (ED50) is calculated.
-
Mandatory Visualization
CCK1 Receptor Signaling Pathway
The cholecystokinin 1 (CCK1) receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). To a lesser extent, the CCK1 receptor can also couple to Gs, leading to the activation of Adenylyl Cyclase and an increase in cyclic AMP (cAMP).
Caption: Simplified signaling pathway of the CCK1 receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. medkoo.com [medkoo.com]
- 2. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Dexloxiglumide used for? [synapse.patsnap.com]
- 4. Effect of dexloxiglumide and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-17156516: A Selective Antagonist of the Cholecystokinin 1 Receptor
A comprehensive guide to the selectivity and pharmacological profile of JNJ-17156516, a potent tool for researchers in neuroscience, gastrointestinal physiology, and drug development.
This guide provides a detailed comparison of this compound's activity at the cholecystokinin (B1591339) 1 (CCK1) and cholecystokinin 2 (CCK2) receptors. The data presented herein validates the high selectivity of this compound for the CCK1 receptor, making it a valuable pharmacological tool for investigating the distinct physiological roles of these two receptor subtypes.
Quantitative Analysis of Binding Affinity
The selectivity of this compound for the CCK1 receptor over the CCK2 receptor has been rigorously determined through radioligand binding assays across multiple species. The data, summarized in the table below, demonstrates the compound's significantly higher affinity for the CCK1 receptor.
| Species | Receptor | This compound pKi (mean ± SEM) | Selectivity (fold) for CCK1 |
| Human | CCK1 | 7.96 ± 0.11 | ~160 |
| Human | CCK2 | ~5.76 | |
| Rat | CCK1 | 8.02 ± 0.11 | ~230 |
| Rat | CCK2 | ~5.66 | |
| Canine | CCK1 | 7.98 ± 0.04 | ~75 |
| Canine | CCK2 | ~6.12 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
In a functional in vitro assay, this compound demonstrated competitive antagonism at the guinea pig CCK1 receptor, with a pKB value of 8.00 ± 0.07 in the guinea pig gallbladder contraction assay.[1] This confirms that its high binding affinity translates to potent functional inhibition of the CCK1 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human, rat, and canine CCK1 and CCK2 receptors.
Materials:
-
Membrane preparations from cells stably expressing either the human, rat, or canine CCK1 or CCK2 receptor.
-
Radioligand: [3H]-propionyl-CCK-8.
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% bovine serum albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane preparations (20-40 µg of protein) were incubated with a fixed concentration of [3H]-propionyl-CCK-8 (typically at its Kd concentration for each receptor) and varying concentrations of this compound.
-
The incubation was carried out in a final volume of 250 µL of assay buffer.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled CCK-8 (1 µM).
-
The reaction mixtures were incubated for 60 minutes at 25°C.
-
The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters were washed three times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Gallbladder Contraction Assay
Objective: To determine the functional antagonist activity (pKB) of this compound at the CCK1 receptor.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), gassed with 95% O2 and 5% CO2.
-
Cholecystokinin octapeptide (CCK-8) (agonist).
-
This compound (antagonist).
-
Organ bath system with isometric force transducers.
Procedure:
-
Guinea pigs were euthanized, and the gallbladders were excised and placed in Krebs-Henseleit solution.
-
Longitudinal strips of the gallbladder were prepared and mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed.
-
The tissue strips were allowed to equilibrate for 60 minutes under a resting tension of 1 g.
-
Cumulative concentration-response curves to CCK-8 were constructed in the absence and presence of increasing concentrations of this compound.
-
This compound was added to the organ baths 30 minutes prior to the addition of CCK-8.
-
The contractile responses were recorded isometrically.
-
The antagonist potency (pKB) was calculated using the Schild equation.
Signaling Pathways
The distinct physiological effects mediated by CCK1 and CCK2 receptors are a consequence of their differential coupling to intracellular signaling pathways.
Caption: Simplified signaling pathways for CCK1 and CCK2 receptors.
The CCK1 receptor primarily couples to Gq/11 and Gs G-proteins.[2][3] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway involves the activation of adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2][3]
The CCK2 receptor also couples to Gq/11, activating the PLC-IP3-DAG pathway.[3] Additionally, the CCK2 receptor couples to G12/13 G-proteins, which activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[4][5]
Experimental Workflow
The process of validating the selectivity of a compound like this compound involves a multi-step approach, from initial screening to functional characterization.
Caption: Workflow for validating the selectivity of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. bps.ac.uk [bps.ac.uk]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Regulation of RhoGEF proteins by G12/13-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-17156516 and A-71623 in the Context of Feeding Behavior Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two research compounds, JNJ-17156516 and A-71623, with a focus on their opposing roles in the regulation of feeding behavior. This analysis is based on available preclinical data and an understanding of their distinct mechanisms of action targeting the cholecystokinin-1 (CCK1) receptor, a key player in satiety signaling.
Introduction: Opposing Mechanisms of Action at the CCK1 Receptor
This compound and A-71623 represent two sides of the same coin when it comes to modulating the cholecystokinin (B1591339) (CCK) signaling pathway, a critical regulator of food intake. This compound is a potent and selective antagonist of the human CCK1 receptor[1][2]. In contrast, A-71623 is a selective CCK-A (the rodent equivalent of the human CCK1) receptor agonist[3][4]. This fundamental difference dictates their opposing effects on feeding behavior.
The CCK1 receptor is primarily found on vagal afferent neurons, which transmit satiety signals from the gut to the brain. Activation of these receptors, typically by the endogenous hormone CCK released after a meal, leads to a reduction in food intake. Therefore, an agonist like A-71623 is expected to suppress appetite, while an antagonist like this compound is anticipated to block these satiety signals and potentially increase food consumption.
Quantitative Data on Feeding Behavior
The following tables summarize the available quantitative data on the effects of A-71623 on food intake and the expected effects of this compound based on its mechanism of action as a CCK1 receptor antagonist. Direct quantitative feeding studies for this compound were not available in the public domain at the time of this review; therefore, its effects are inferred from studies involving other CCK1 receptor antagonists.
Table 1: Effect of A-71623 (CCK1 Agonist) on Food Intake in Animal Models
| Species | Route of Administration | Dose Range | Effect on Food Intake | Study Duration | Citation |
| Rats (deprived and sated) | Intraperitoneal | Not specified | Suppressed 60-minute intake of a liquid diet | Acute | [3] |
| Rats (lean and obese Zucker) | Not specified | Not specified | Suppressed intake of a liquid diet and 0.2 M sucrose (B13894) solution | Not specified | [3] |
| Mice, Dogs, Monkeys | Not specified | Not specified | Suppressed food intake | Acute | [4] |
| Rats | Daily Injection | Not specified | Persistent suppression of food intake and body weight gain | 11 days | [3] |
Table 2: Expected Effect of this compound (CCK1 Antagonist) on Food Intake
| Species | Route of Administration | Expected Effect on Food Intake | Rationale |
| Rodents | Systemic | Increase in meal size and potentially overall food intake. | Blockade of endogenous CCK-mediated satiety signals. Studies with other CCK1 receptor antagonists like devazepide (B1670321) have shown to increase food intake. |
| Humans | Oral | Potential to increase appetite and food consumption. | Inhibition of postprandial satiety signals mediated by the CCK1 receptor. |
Experimental Protocols
A-71623 Feeding Study Protocol (Based on studies with rats)
-
Animal Model: Male rats (e.g., Sprague-Dawley, Zucker lean and obese).
-
Housing: Individually housed in a controlled environment with a standard light-dark cycle.
-
Diet: Access to a standard chow diet and water ad libitum, or a liquid diet for specific experimental paradigms.
-
Drug Administration: A-71623 is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (IP) injection. Doses are typically determined based on dose-response studies.
-
Experimental Procedure (Acute Study):
-
Animals are fasted for a predetermined period (e.g., 17 hours) to standardize hunger levels.
-
A-71623 or vehicle is administered at the start of the dark cycle (the active feeding period for rodents).
-
Pre-weighed food or a liquid diet is provided, and intake is measured at specific time points (e.g., 30, 60, 120 minutes).
-
-
Experimental Procedure (Chronic Study):
-
Animals receive daily injections of A-71623 or vehicle over an extended period (e.g., 11 days).[3]
-
Daily food intake and body weight are recorded.
-
-
Data Analysis: Food intake (in grams or milliliters) and body weight change are compared between the A-71623 and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
General Protocol for a CCK1 Receptor Antagonist Feeding Study
-
Animal Model: Male rats or mice.
-
Housing and Diet: Similar to the agonist study protocol.
-
Drug Administration: The CCK1 receptor antagonist (e.g., this compound) is administered orally or via injection prior to the feeding period.
-
Experimental Procedure (Satiety Blocking Paradigm):
-
Animals are pre-treated with the CCK1 antagonist or vehicle.
-
A short time after, a CCK1 agonist (e.g., CCK-8 or A-71623) is administered to induce satiety.
-
Food intake is then measured to determine if the antagonist can block the appetite-suppressing effects of the agonist.
-
-
Experimental Procedure (Endogenous Satiety Paradigm):
-
The CCK1 antagonist or vehicle is administered to freely feeding animals.
-
Meal patterns (meal size, meal frequency, inter-meal interval) are monitored using automated feeding systems to assess the role of endogenous CCK in regulating normal feeding behavior.
-
-
Data Analysis: The ability of the antagonist to reverse agonist-induced anorexia or to alter natural feeding patterns is statistically evaluated.
Signaling Pathways and Experimental Workflows
CCK1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the CCK1 receptor and the opposing actions of an agonist (A-71623) and an antagonist (this compound).
Caption: Opposing actions of A-71623 and this compound on the CCK1 receptor signaling pathway.
Experimental Workflow for a Rodent Feeding Study
This diagram outlines the typical workflow for an acute feeding study designed to evaluate the effects of a compound on food intake.
Caption: A typical experimental workflow for an acute rodent feeding study.
Conclusion
This compound and A-71623 serve as valuable research tools for dissecting the role of the CCK1 receptor in appetite regulation. A-71623, as a CCK1 receptor agonist, consistently demonstrates anorectic effects, reducing food intake across multiple species. In contrast, this compound, a CCK1 receptor antagonist, is expected to block satiety signals and potentially promote feeding. The direct comparison of these two compounds in feeding studies would provide a more complete understanding of the therapeutic potential of targeting the CCK1 receptor for the treatment of eating disorders and obesity. Further research is warranted to obtain direct quantitative data on the effects of this compound on feeding behavior.
References
- 1. Effect of ghrelin receptor antagonist on meal patterns in cholecystokinin type 1 receptor null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of centrally administered CCK-receptor antagonists on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of A71623, a highly selective CCK-A agonist tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-71623, a selective CCK-A receptor agonist, suppresses food intake in the mouse, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: JNJ-17156516 Against Novel CCK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholecystokinin (B1591339) 1 (CCK1) receptor antagonist JNJ-17156516 with other notable CCK1 antagonists. The data presented is intended to facilitate informed decisions in research and development endeavors.
Quantitative Comparison of CCK1 Antagonists
The following table summarizes the binding affinity and functional potency of this compound and other selected CCK1 antagonists. Data has been standardized to provide a clear comparison.
| Compound | Target | Species | Assay Type | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Selectivity (CCK1 vs CCK2) |
| This compound | CCK1 Receptor | Human | Radioligand Binding | 1.1[1] | ~160-fold[1] | |
| CCK1 Receptor | Rat | Radioligand Binding | 0.95[1] | ~230-fold[1] | ||
| CCK1 Receptor | Canine | Radioligand Binding | 1.05[1] | ~75-fold[1] | ||
| CCK1 Receptor | Guinea Pig | Gallbladder Contraction | pA2 = 8.00 (Kb = 10 nM)[1] | |||
| CCK1 Receptor | Rat | Duodenal Contraction | ED50 = 484 nmol/kg[1] | |||
| Dexloxiglumide | CCK1 Receptor | Human | Radioligand Binding | Potent antagonist[2] | Selective for CCK1[2] | |
| Loxiglumide | CCK1 Receptor | Rat (Pancreas) | Radioligand Binding | IC50 = 195[3] | >63-fold[3] | |
| CCK1 Receptor | Bovine (Gallbladder) | Radioligand Binding | IC50 = 77.1[3] | |||
| CCK1 Receptor | Guinea Pig | Gallbladder Contraction | pA2 = 6.71 (Kb = 195 nM)[3] | |||
| Devazepide | CCK1 Receptor | Radioligand Binding | Potent antagonist[4] | Selective for CCK1[4] | ||
| Proglumide | CCK1/CCK2 Receptors | Radioligand Binding | Low affinity[5] | Non-selective[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Radioligand Binding Assay for CCK1 Receptor
This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for the CCK1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human CCK1 receptor (e.g., CHO-K1 cells) or tissue homogenates known to express CCK1 receptors (e.g., rat pancreas).
-
Radioligand: [3H]Devazepide or [125I]CCK-8 at a concentration close to its Kd.
-
Test Compounds: this compound and other antagonists at varying concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of an unlabeled CCK1 antagonist (e.g., Devazepide).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet membranes and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various dilutions.
-
Radioligand.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
In Vitro Gallbladder Contraction Assay
This protocol describes a method to assess the functional antagonism of CCK1 receptor antagonists on gallbladder smooth muscle contraction.
Materials:
-
Tissue: Guinea pig gallbladder.
-
Agonist: Cholecystokinin-8 (CCK-8).
-
Test Compounds: this compound and other antagonists.
-
Organ Bath: Containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Force Transducer and Recording System.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the gallbladder. Cut the gallbladder into longitudinal strips.
-
Mounting: Mount the gallbladder strips in the organ bath under a resting tension (e.g., 1 g).
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes), with regular changes of the bath solution.
-
Agonist Response: Generate a cumulative concentration-response curve for CCK-8 to determine the baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a specific concentration of the test antagonist for a set period (e.g., 30 minutes).
-
Antagonism Assessment: In the presence of the antagonist, repeat the cumulative concentration-response curve for CCK-8.
-
Data Analysis: Compare the CCK-8 concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the potency of the antagonist.
Gallbladder Contraction Assay Workflow
CCK1 Receptor Signaling Pathway
The CCK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gs proteins. The diagram below illustrates the key downstream signaling cascades initiated upon agonist binding.
CCK1 Receptor Signaling Pathway
References
- 1. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 2. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
A review of selective CCK1 receptor antagonists for research
For researchers, scientists, and drug development professionals, the selective modulation of the cholecystokinin (B1591339) 1 (CCK1) receptor is a critical tool for investigating its role in gastrointestinal motility, satiety, and pancreatic secretion. This guide provides a comparative overview of key selective CCK1 receptor antagonists, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in the selection of the most appropriate research tools.
The cholecystokinin 1 (CCK1) receptor, a G protein-coupled receptor, is predominantly expressed in the gallbladder, pancreas, and specific regions of the central nervous system.[1] Its activation by the endogenous ligand cholecystokinin (CCK) triggers a cascade of physiological events.[2] The development of selective antagonists for the CCK1 receptor has been instrumental in elucidating its physiological functions and exploring its therapeutic potential in various disorders.[3] This guide focuses on a comparative analysis of well-characterized selective CCK1 receptor antagonists, including Devazepide (formerly L-364,718), Loxiglumide, and SR 27897.
Comparative Analysis of Selective CCK1 Receptor Antagonists
The selection of a suitable CCK1 receptor antagonist for research purposes hinges on its potency, selectivity, and pharmacokinetic properties. The following table summarizes the binding affinities (Ki or IC50) and selectivity ratios for prominent CCK1 receptor antagonists.
| Compound | Receptor | Species/Tissue | Binding Affinity (Ki/IC50) | Selectivity (CCK1 vs. CCK2) |
| Devazepide (L-364,718) | CCK1 | Rat Pancreas | 81 pM (IC50)[4] | ~3000-fold[5] |
| CCK1 | Bovine Gallbladder | 45 pM (IC50)[4] | ||
| CCK2 | Guinea Pig Brain | 245 nM (IC50)[4] | ||
| CCK1 | Human | 0.08 nM (Ki)[5] | ||
| CCK2 | Human | 270 nM (Ki)[5] | ||
| Loxiglumide | CCK1 | - | - | Potent and selective[6] |
| SR 27897 | CCK1 | Human | 0.58 nM (Ki)[5] | ~840-fold[5] |
| CCK2 | Human | 490 nM (Ki)[5] |
CCK1 Receptor Signaling Pathway
Activation of the CCK1 receptor initiates a complex network of intracellular signaling cascades. The receptor primarily couples to Gq and Gs proteins. The Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway activates adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
Caption: CCK1 receptor signaling pathways.
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of pharmacological research. This section provides detailed methodologies for key in vitro and in vivo assays used to characterize CCK1 receptor antagonists.
In Vitro Assays
1. Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the CCK1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Membranes prepared from cells or tissues endogenously expressing the CCK1 receptor (e.g., rat pancreas) or from cell lines stably expressing the recombinant human CCK1 receptor.
-
Radioligand: A high-affinity CCK1 receptor ligand labeled with a radioisotope, typically [125I]CCK-8.
-
Procedure:
-
Incubate receptor membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
2. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a key downstream signaling event of CCK1 receptor activation.[7]
-
Cell Line: A cell line expressing the CCK1 receptor (e.g., CHO-hCCK1R or HEK293-hCCK1R).
-
Fluorescent Dye: A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with various concentrations of the test antagonist.
-
Stimulate the cells with a known concentration of a CCK1 receptor agonist (e.g., CCK-8).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the IC50 value of the antagonist by analyzing the concentration-response curve.
-
Caption: A typical experimental workflow for evaluating CCK1 receptor antagonists.
In Vivo Models
1. Gastric Emptying Assay (Mouse Model)
This model assesses the functional blockade of CCK1 receptors by measuring the antagonist's ability to reverse the delayed gastric emptying induced by a CCK1 agonist.
-
Animals: Mice, fasted overnight with free access to water.
-
Procedure:
-
Administer the test antagonist via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
After a pre-determined time, administer a CCK1 receptor agonist (e.g., CCK-8) to delay gastric emptying.
-
Administer a non-absorbable marker (e.g., phenol (B47542) red) orally.
-
After a set period, euthanize the animals and collect the stomachs.
-
Measure the amount of marker remaining in the stomach to determine the rate of gastric emptying.
-
Compare the gastric emptying rate in antagonist-treated groups to that of vehicle- and agonist-treated control groups.[8]
-
2. Food Intake Studies
These studies evaluate the effect of CCK1 receptor antagonists on satiety by measuring food consumption.
-
Animals: Rats or mice, often fasted to stimulate feeding.
-
Procedure:
-
Administer the test antagonist or vehicle.
-
Provide a pre-weighed amount of food and measure consumption at various time points.
-
Alternatively, the antagonist can be tested for its ability to block the anorectic effect of exogenously administered CCK.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
JNJ-17156516: A Comprehensive Comparison Guide for CCK1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNJ-17156516 as a reference compound for cholecystokinin-1 (CCK1) receptor antagonism. Its performance is evaluated against other notable CCK1 receptor antagonists, supported by experimental data to inform research and development decisions.
Introduction to CCK1 Receptor Antagonism
The cholecystokinin-1 (CCK1) receptor, a G protein-coupled receptor, is a key player in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety signaling, and gastrointestinal motility.[1] Antagonists of this receptor are valuable tools for studying these pathways and hold therapeutic potential for conditions such as gastrointestinal disorders and obesity.[2] this compound is a potent and selective CCK1 receptor antagonist that serves as a valuable reference compound in the field.[3]
This compound: A Potent and Selective CCK1 Antagonist
This compound is a non-peptide antagonist that demonstrates high affinity for the CCK1 receptor.[3] It is characterized by its high selectivity for the CCK1 receptor over the CCK2 receptor subtype, making it a precise tool for investigating CCK1-mediated effects.
Comparative Analysis of CCK1 Receptor Antagonists
The following tables provide a quantitative comparison of this compound with other well-characterized CCK1 receptor antagonists: dexloxiglumide (B1670345), lorglumide (B1675136), devazepide, and proglumide.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Receptor | Species/Tissue | Assay Type | pKi / pA2 / pKB (mean ± SEM) | IC50 (nM) | Selectivity (CCK1 vs CCK2) |
| This compound | CCK1 | Human (cloned) | Radioligand Binding | 7.96 ± 0.11 | - | ~160-fold |
| CCK1 | Rat (cloned) | Radioligand Binding | 8.02 ± 0.11 | - | ~230-fold | |
| CCK1 | Canine (cloned) | Radioligand Binding | 7.98 ± 0.04 | - | ~75-fold | |
| CCK1 | Human Gallbladder | Radioligand Binding | 8.22 ± 0.05 | - | - | |
| CCK1 | Guinea Pig Gallbladder | Functional (Contraction) | 8.00 ± 0.07 (pKB) | - | - | |
| Dexloxiglumide | CCK1 | Rat Pancreatic Acini | Functional (Schild) | 6.41 ± 0.38 (pA2) | - | Selective for CCK1 |
| CCK1 | Human Gallbladder | Functional (Contraction) | 6.95 (pA2) | - | - | |
| Lorglumide | CCK1 | Mouse Pancreatic Membranes | Radioligand Binding | - | 13.7 | ~190-fold |
| CCK2 | Mouse Brain Membranes | Radioligand Binding | - | 2,600 | ||
| CCK1 | Guinea Pig Gallbladder | Functional (Contraction) | 7.59 (pKB) | - | - | |
| CCK1 | Rat Pancreas | Functional (Amylase Release) | 7.31 ± 0.45 (pA2) | - | - | |
| Devazepide | CCK1 | Rat Pancreas | Radioligand Binding | - | 0.081 | >1000-fold |
| CCK1 | Bovine Gallbladder | Radioligand Binding | - | 0.045 | ||
| CCK2 | Guinea Pig Brain | Radioligand Binding | - | 245 | ||
| CCK1 | Guinea Pig Stomach | Functional | 9.54 (pKB) | - | - | |
| CCK1 | Guinea Pig Gallbladder | Functional | 9.98 (pKB) | - | - | |
| Proglumide | CCK-A/B | Human Small Cell Lung Cancer Cells | Radioligand Binding | - | 500,000 | Non-selective |
Data compiled from multiple sources.[3][4][5][6][7] Note: Lower IC50 and higher pKi/pA2/pKB values indicate greater potency.
Table 2: In Vivo Efficacy
| Compound | Species | Model | Endpoint | ED50 / ID50 (nmol/kg or mg/kg) |
| This compound | Rat (anesthetized) | CCK-8S induced duodenal contractions | Decrease in contractions | 484 nmol/kg |
| Dexloxiglumide | Rat | Inhibition of gastric emptying | - | 1.14 mg/kg (ID50) |
Data compiled from multiple sources.[4][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the CCK1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Radioligand Binding Assay Workflow
Methodology:
-
Receptor Source: Membranes are prepared from cells (e.g., CHO, HEK293) stably expressing the human CCK1 receptor or from tissues known to express the receptor (e.g., pancreas, gallbladder).[5]
-
Radioligand: A high-affinity radiolabeled CCK1 receptor agonist or antagonist, such as [¹²⁵I]CCK-8, is used.
-
Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux
This cell-based assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCK1 receptor agonist.[1]
Workflow:
Calcium Flux Assay Workflow
Methodology:
-
Cell Culture: Cells stably expressing the CCK1 receptor are seeded in a microplate.[1]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A CCK1 receptor agonist (e.g., CCK-8) is added to the wells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated to determine its potency.
CCK1 Receptor Signaling Pathway
Activation of the CCK1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. The CCK1 receptor can also couple to other G proteins, such as Gs and G13, leading to the activation of adenylyl cyclase and RhoA pathways, respectively.
CCK1 Receptor Signaling Pathway and Antagonism
Conclusion
This compound stands out as a highly potent and selective CCK1 receptor antagonist, making it an excellent reference compound for in vitro and in vivo studies. Its pharmacological profile, characterized by high affinity and selectivity, provides a solid benchmark for the evaluation of new chemical entities targeting the CCK1 receptor. This guide offers a foundational dataset and standardized protocols to aid researchers in their exploration of CCK1 receptor pharmacology and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Dexloxiglumide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of dexloxiglumide and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-17156516: An In Vivo Efficacy Comparison in Preclinical Models
JNJ-17156516, a potent and selective cholecystokinin (B1591339) 1 (CCK1) receptor antagonist, has demonstrated significant in vivo efficacy in preclinical studies. This guide provides a comparative overview of its performance against other alternatives, supported by experimental data, to inform researchers and drug development professionals.
Developed by Johnson & Johnson, this compound has been investigated for its potential in treating immune system and digestive system disorders.[1] Its mechanism of action lies in its high affinity for the CCK1 receptor, which it selectively antagonizes over the CCK2 receptor.[1]
Quantitative Efficacy Data
The in vivo efficacy of this compound has been primarily evaluated in rodent models, where it has shown dose-dependent inhibition of CCK-8S-evoked physiological responses. The following table summarizes the key quantitative data from these studies, comparing the potency of this compound with the known CCK1 receptor antagonist, dexloxiglumide.
| Parameter | This compound | Dexloxiglumide | Species | Assay |
| ED₅₀ | 484 nmol/kg (i.v.) | Not Reported | Rat | Inhibition of CCK-8S-evoked duodenal contractions |
| Dose for rightward shift | 240 nmol/kg (i.v.) | Not Reported | Guinea Pig | CCK-8S-evoked gallbladder contraction |
| pKi (human CCK1) | 7.96 ± 0.11 | Not Reported | - | Radioligand Binding |
| pKi (rat CCK1) | 8.02 ± 0.11 | Not Reported | - | Radioligand Binding |
| pKB (guinea pig gallbladder) | 8.00 ± 0.07 | Not Reported | - | In vitro gallbladder contraction |
| Bioavailability | 108 ± 10% | Not Reported | Rat | Pharmacokinetic analysis |
| Half-life | 3.0 ± 0.5 h | Not Reported | Rat | Pharmacokinetic analysis |
Experimental Protocols
The in vivo efficacy of this compound was determined through a series of well-defined experimental protocols designed to assess its antagonistic effect on CCK1 receptor-mediated physiological responses.
Guinea Pig Gallbladder Contraction Assay
This assay measures the ability of this compound to inhibit the contraction of the gallbladder induced by the CCK analog, CCK-8S.
-
Animal Preparation: Male Hartley guinea pigs are anesthetized.
-
Surgical Procedure: A catheter is placed in the jugular vein for intravenous administration of compounds. The gallbladder is exposed, and a pressure transducer is inserted to measure intra-gallbladder pressure.
-
Compound Administration: this compound is administered intravenously.
-
CCK-8S Challenge: A cumulative dose-response curve to CCK-8S is generated to induce gallbladder contractions.
-
Data Analysis: The dose of this compound required to produce a rightward shift in the CCK-8S dose-response curve is determined. A dose of 240 nmol/kg of this compound was shown to cause a parallel, rightward shift.[1]
Rat Duodenal Contraction Assay
This experiment evaluates the effect of this compound on the duodenal contractions stimulated by CCK-8S infusion in anesthetized rats.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: Catheters are implanted in the jugular vein for compound administration and in the carotid artery for blood sampling. A strain gauge is attached to the duodenum to record contractions.
-
Compound Administration: this compound is administered as an intravenous bolus.
-
CCK-8S Infusion: CCK-8S is infused to evoke duodenal contractions.
-
Data Analysis: The dose-related decrease in the number of duodenal contractions is measured, and the ED₅₀ value is calculated. This compound demonstrated an ED₅₀ of 484 nmol/kg in this model.[1]
In Vivo Efficacy Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
Signaling Pathway
This compound acts as an antagonist at the CCK1 receptor, thereby blocking the downstream signaling cascade initiated by the natural ligand, cholecystokinin (CCK).
Caption: this compound mechanism of action at the CCK1 receptor.
References
A Comparative Analysis of the Side Effect Profiles of CCK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Loxiglumide, Dexloxiglumide, Devazepide, and Proglumide (B1679172)
The development of cholecystokinin (B1591339) type 1 (CCK1) receptor antagonists has held promise for treating a variety of gastrointestinal disorders, from irritable bowel syndrome (IBS) to pancreatitis. However, their clinical utility is intrinsically linked to their side effect profiles. This guide provides a comparative analysis of the adverse effects associated with four prominent CCK1 antagonists: loxiglumide, dexloxiglumide, devazepide, and proglumide, supported by available clinical and preclinical data.
Executive Summary
Cholecystokinin (CCK) plays a crucial role in regulating gastrointestinal function, including gallbladder contraction, pancreatic enzyme secretion, and gastric emptying.[1] By blocking the action of CCK at the CCK1 receptor, these antagonists can modulate these processes. While this can be therapeutically beneficial, it can also lead to undesirable side effects. This analysis reveals distinct side effect profiles among the four compounds, with gastrointestinal and hepatobiliary effects being the most prominent.
Comparative Side Effect Profiles
The following table summarizes the reported side effects for each CCK1 antagonist based on available data. It is important to note that the extent and quality of clinical trial data vary for each compound.
| Adverse Event | Loxiglumide | Dexloxiglumide | Devazepide | Proglumide |
| Nausea | No serious adverse effects reported in some studies, but specific incidence is not well-documented.[2] | Investigated for IBS, but specific side effect incidences from large trials are not readily available.[3][4] | No quantitative human data available from the provided search results. | Reported in 2 out of 8 subjects (25%) in a Phase 1 trial for chronic pancreatitis.[2][5] |
| Diarrhea | No serious adverse effects reported in some studies, but specific incidence is not well-documented.[2] | Investigated for IBS, but specific side effect incidences from large trials are not readily available.[3][4] | No quantitative human data available from the provided search results. | Reported in 2 out of 8 subjects (25%) in a Phase 1 trial for chronic pancreatitis.[2][5] |
| Gallstone Formation/ Gallbladder Dysfunction | Not prominently reported in the available clinical trial data. | Standard safety parameters in clinical trials included gallbladder ultrasound, suggesting monitoring for this effect.[4][6] | Preclinical studies in mice show an increased susceptibility to gallstone formation due to impaired gallbladder emptying.[7] | Gallbladder dysfunction has reportedly not been an issue with proglumide, unlike more selective CCK1 antagonists.[2] |
| Other Reported Effects | No toxic reactions were reported in a study on nonresectable pancreatic cancer.[2] | Phase 3 trials for constipation-predominant IBS did not show a statistically significant improvement in symptoms over placebo.[3] | Preclinical studies suggest it may impair the acquisition of conditioned reward and activity.[8] | Can enhance the analgesic effects of opioids and may have anxiolytic properties.[2] |
Signaling Pathways and Mechanism of Action
The CCK1 receptor is a G protein-coupled receptor (GPCR) that can signal through multiple downstream pathways, influencing a variety of cellular responses. Understanding these pathways is crucial for interpreting the therapeutic and adverse effects of CCK1 antagonists. The primary signaling cascades initiated by CCK1 receptor activation include:
-
Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), leading to cellular responses like smooth muscle contraction and enzyme secretion.[9][10]
-
Gs Pathway: The CCK1 receptor can also couple to the Gs protein, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. This pathway can modulate various cellular functions, including hormone secretion.[9][10]
-
β-Arrestin Pathway: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to the receptor. This not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling cascades, influencing cellular processes like gene expression and cell survival.[11][12]
CCK1 antagonists competitively block the binding of CCK to its receptor, thereby inhibiting these downstream signaling events. The selectivity and potency of each antagonist for the CCK1 receptor over the CCK2 receptor, as well as their pharmacokinetic and pharmacodynamic properties, contribute to their specific therapeutic and side effect profiles.
Experimental Protocols
To ensure rigorous and comparable data collection on the side effects of CCK1 antagonists, standardized experimental protocols are essential. Below are examples of methodologies for assessing key potential adverse events.
Assessment of Gallbladder Motility using Cholescintigraphy
Objective: To quantitatively measure gallbladder ejection fraction (GBEF) as an indicator of gallbladder motor function.
Methodology:
-
Patient Preparation: The patient is required to fast for a minimum of 4 hours prior to the examination to ensure the gallbladder is filled with bile.[13] If the fasting period exceeds 24 hours, a pre-treatment with a slow infusion of CCK may be necessary to empty the gallbladder, followed by a waiting period to allow for refilling.[13]
-
Radiopharmaceutical Administration: A technetium-99m (Tc-99m) labeled hepatobiliary iminodiacetic acid (HIDA) agent, such as mebrofenin (B129125) or disofenin, is administered intravenously.[13] This radiotracer is taken up by the liver and excreted into the bile.
-
Baseline Imaging: Dynamic images are acquired using a gamma camera positioned over the patient's abdomen until the gallbladder is visualized, which typically occurs within 60 minutes.
-
Gallbladder Stimulation: To stimulate gallbladder contraction, a standardized stimulus is administered. This can be either:
-
CCK (Sincalide) Infusion: A continuous intravenous infusion of sincalide (B1681796) (a synthetic C-terminal octapeptide of CCK) at a dose of 0.02 µg/kg over 30 to 60 minutes is a commonly used method.[13][14]
-
Fatty Meal: A standardized liquid fatty meal can also be used to stimulate the endogenous release of CCK.[15]
-
-
Post-stimulation Imaging: Dynamic imaging continues for 30 to 60 minutes following the administration of the stimulus.
-
Data Analysis: Regions of interest (ROIs) are drawn around the gallbladder on the images acquired before and after stimulation. The radioactivity counts within the ROIs are used to calculate the GBEF using the following formula:
GBEF (%) = [(Maximum counts (pre-stimulation) - Minimum counts (post-stimulation)) / Maximum counts (pre-stimulation)] x 100.[13]
Interpretation: A lower than normal GBEF may indicate impaired gallbladder motility, a potential side effect of CCK1 antagonists.
Assessment of Nausea and Diarrhea using a Patient-Reported Outcome (PRO) Questionnaire
Objective: To systematically collect patient-reported data on the incidence, severity, and duration of nausea and diarrhea.
Methodology:
-
Instrument Selection: A validated patient-reported outcome (PRO) questionnaire specifically designed to assess gastrointestinal symptoms should be used. Examples include the Patient-Reported Outcomes Measurement Information System (PROMIS) Gastrointestinal Symptoms scales or other validated instruments for nausea and diarrhea.[16]
-
Baseline Assessment: Patients should complete the questionnaire at baseline, before initiating treatment with the CCK1 antagonist, to establish their pre-existing symptom profile.
-
Regular Follow-up: Patients should complete the questionnaire at regular intervals throughout the clinical trial (e.g., daily or weekly) to capture the onset, duration, and severity of any new or worsening symptoms.
-
Data Collection: The questionnaire should capture key aspects of the symptoms, including:
-
Nausea: Presence, severity (using a numeric rating scale or a visual analog scale), and duration.
-
Diarrhea: Frequency of bowel movements, stool consistency (using a validated scale like the Bristol Stool Form Scale), and presence of urgency.
-
-
Data Analysis: The data collected from the PRO questionnaires can be analyzed to determine the incidence of treatment-emergent nausea and diarrhea, the mean change in symptom severity from baseline, and the proportion of patients experiencing a clinically meaningful worsening of symptoms.
Workflow for Assessing Patient-Reported Nausea and Diarrhea:
Conclusion
The available data suggest that the side effect profiles of CCK1 antagonists can vary, with gastrointestinal symptoms like nausea and diarrhea being common for some, while others may pose a risk to gallbladder function. The non-selective antagonist proglumide appears to have a different profile from the more selective agents. A thorough understanding of the underlying signaling pathways and the use of standardized experimental protocols are critical for accurately characterizing and comparing the safety of these compounds in clinical development. Further head-to-head clinical trials with robust safety data collection are needed to definitively establish the comparative side effect profiles of these agents and guide their potential therapeutic use.
References
- 1. Effect of CCK-1 antagonist, dexloxiglumide, in female patients with irritable bowel syndrome: a pharmacodynamic and pharmacogenomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial [mdpi.com]
- 3. Dexloxiglumide for the treatment of constipation predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Proglumide for Chronic Pancreatitis · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. sketchviz.com [sketchviz.com]
- 9. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. auntminnie.com [auntminnie.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. radiopaedia.org [radiopaedia.org]
- 16. Patient-Reported Outcomes in Gastroenterology: Clinical and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of JNJ-17156516: A Procedural Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-17156516 was not publicly available at the time of this writing. The following procedures are based on best practices for the handling and disposal of potent, investigational small molecules and should be adapted to comply with all applicable federal, state, and local regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your institution's EHS department for definitive guidance.
The proper disposal of investigational compounds like this compound is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is paramount to minimize exposure risks and ensure regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of this compound, treating it as a hazardous chemical waste.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound, particularly outside of a sealed container, should be performed within a certified chemical fume hood to prevent inhalation of aerosols or dust.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step-by-Step Disposal Procedures
The disposal of investigational drugs such as this compound must follow established guidelines for hazardous waste.[1][2] Never dispose of this compound down the drain or in regular trash.[2]
-
Segregation: Do not mix solid waste contaminated with this compound with non-hazardous laboratory trash.[1]
-
Containerization: Place all solid waste, including empty vials, contaminated gloves, weigh boats, and bench paper, into a dedicated and clearly labeled hazardous waste container.[1] The container must be robust, leak-proof, and have a secure lid.
-
Labeling: The hazardous waste container must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: this compound
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed hazardous waste container in a designated, secure area, segregated from incompatible materials, until collection by your institution's EHS department or a licensed hazardous waste contractor.[1]
Liquid waste containing this compound, such as solutions in solvents like DMSO, requires careful handling.
-
Segregation: Never pour this compound solutions down the drain.[1]
-
Containerization: Collect all liquid waste in a designated, leak-proof, and chemical-resistant hazardous waste container.[1]
-
Labeling: Label the liquid hazardous waste container with:
-
"Hazardous Waste"
-
The full chemical name and concentration of this compound.
-
The solvent(s) used (e.g., Dimethyl Sulfoxide).
-
An approximate volume of the waste.
-
-
Storage: Store the sealed liquid hazardous waste container in secondary containment within a designated, secure area, away from incompatible materials, pending collection.[1][2]
-
Containerization: Place all sharps contaminated with this compound, such as needles, syringes, and contaminated glass pipettes, into a designated, puncture-proof sharps container.
-
Labeling: The sharps container must be labeled as "Hazardous Waste" and include the name of the chemical contaminant (this compound).
-
Disposal: Once the sharps container is full, it should be closed securely and disposed of through the institutional EHS program.
Waste Classification and Containerization Summary
| Waste Type | Description | Recommended Container |
| Solid Waste | Empty vials, contaminated gloves, weigh boats, bench paper | Labeled, leak-proof hazardous waste container with a secure lid |
| Liquid Waste | This compound dissolved in solvents (e.g., DMSO) | Labeled, leak-proof, chemical-resistant hazardous waste container |
| Sharps Waste | Contaminated needles, syringes, glass pipettes | Labeled, puncture-proof sharps container |
Experimental Protocols: General Guidance
While specific experimental protocols for the disposal of this compound are not available, the principles of safe handling for potent compounds should be applied. Any procedure that could generate aerosols or dust should be performed in a contained environment, such as a chemical fume hood or a glove box.[1] When rinsing emptied containers that held highly toxic chemicals, the first rinse must be collected and disposed of as hazardous waste.[2]
This compound Disposal Workflow
References
Essential Safety and Logistical Information for Handling JNJ-17156516
Disclaimer: This document provides essential guidance for handling JNJ-17156516 in a research setting. No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, this information is based on general best practices for handling potent, selective research compounds. All laboratory personnel must conduct a risk assessment prior to handling this substance and consult with their institution's Environmental Health and Safety (EHS) department. This guidance is not a substitute for a substance-specific SDS.
This compound is a novel, potent, and selective cholecystokinin (B1591339) 1 (CCK1) receptor antagonist intended for research use only and is not for human or veterinary use.[1] While it may be shipped as a non-hazardous chemical, its biological potency necessitates careful handling to minimize exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Minimum Recommended Equipment | Rationale and Best Practices |
| Eye Protection | Safety glasses with side shields | Protects against splashes of solutions containing the compound. For tasks with a higher risk of splashing, such as preparing concentrated stock solutions, chemical goggles are recommended. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. It is advisable to double-glove when handling the pure compound or concentrated solutions. Gloves should be inspected before use and changed immediately if contaminated or torn. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. A lab coat should be worn buttoned and removed before leaving the laboratory area. |
| Respiratory Protection | Not typically required if handled in a fume hood | If there is a potential for generating aerosols or dust of the compound outside of a certified chemical fume hood, a properly fitted N95 respirator or higher should be used. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational workflow minimizes the risk of exposure and contamination. The following diagram illustrates the key steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
